Temsirolimus

Catalog No.
S548071
CAS No.
162635-04-3
M.F
C56H87NO16
M. Wt
1030.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temsirolimus

CAS Number

162635-04-3

Product Name

Temsirolimus

IUPAC Name

[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Molecular Formula

C56H87NO16

Molecular Weight

1030.3 g/mol

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1

InChI Key

CBPNZQVSJQDFBE-UITOJQKMSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

solubility

Practically insoluble in water; soluble in alcohol
Solubility is independent of pH
Soluble in wate

Synonyms

CCI 779, CCI-779, rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate), temsirolimus, Torisel

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

The exact mass of the compound Temsirolimus is 1029.60249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water; soluble in alcoholsolubility is independent of phsoluble in waterin water, 4.8x10-5 mg/l at 25 °c (est)2.35e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of macrolide lactam in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Temsirolimus as an mTOR Inhibitor in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to mTOR Signaling and Therapeutic Targeting

The mTOR signaling pathway represents a critical regulatory nexus controlling cellular growth, proliferation, survival, and metabolism in response to environmental cues. As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, mTOR functions as a serine/threonine kinase that integrates inputs from growth factors, energy status, nutrients, and cellular stress to coordinate anabolic and catabolic processes. The pivotal role of mTOR in oncogenic processes has been firmly established across diverse cancer types, making it an attractive therapeutic target. Dysregulated mTOR signaling frequently occurs through various mechanisms including genetic mutations in pathway components, amplification of growth factor receptors, or loss of tumor suppressors such as PTEN, leading to uncontrolled cell growth and proliferation. The discovery and development of mTOR inhibitors, particularly the rapamycin analogs (rapalogs), represents a significant advancement in molecularly targeted cancer therapy, with temsirolimus being the first-in-class mTOR inhibitor to demonstrate clinical success in advanced renal cell carcinoma.

The mTOR kinase exists within two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 is characterized by the presence of raptor (regulatory-associated protein of mTOR) and is sensitive to acute inhibition by rapamycin and its analogs. This complex regulates key cellular processes including protein synthesis, lipid biogenesis, autophagy, and ribosomal biogenesis primarily through phosphorylation of downstream effectors S6K1 (p70 ribosomal S6 kinase) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). In contrast, mTORC2 contains rictor (rapamycin-insensitive companion of mTOR) rather than raptor and is generally insensitive to acute rapamycin treatment. mTORC2 regulates actin cytoskeleton organization and cell survival primarily through phosphorylation of AKT at Ser473, which fully activates this crucial survival kinase. The development of this compound and other rapalogs has provided not only therapeutic benefits but also important tools for dissecting the complexity of mTOR signaling in both normal physiology and disease states [1] [2].

Drug Properties and Pharmacokinetic Profile

This compound (CCI-779) is a water-soluble ester derivative of the natural compound rapamycin (sirolimus) that was specifically developed to improve upon the pharmacokinetic limitations of the parent compound. As a prodrug, this compound requires metabolic activation to exert its full therapeutic effects. The drug is administered exclusively via the intravenous route due to extensive first-pass metabolism that would limit oral bioavailability. Following IV infusion over 30-60 minutes, this compound demonstrates complex pharmacokinetic behavior characterized by rapid clearance from plasma and extensive metabolism primarily via hepatic CYP3A4 isoenzymes into multiple metabolites, with sirolimus representing the primary active metabolite. The conversion to sirolimus is notably less than dose-proportional, suggesting saturation of CYP3A4 metabolic capacity at higher dosing levels. This metabolic profile results in sustained exposure to active mTOR inhibitors for several days following a single infusion, supporting the once-weekly dosing schedule used in clinical practice [3] [1] [2].

The pharmacokinetic parameters of this compound and its active metabolite sirolimus demonstrate distinct profiles that collectively contribute to the drug's therapeutic activity. Following a 25 mg dose, this compound reaches maximum concentration at the end of infusion and exhibits a mean half-life of approximately 17.3 hours, with a volume of distribution of 172 L indicating extensive tissue penetration. In contrast, the active metabolite sirolimus reaches peak plasma concentrations 0.5-2 hours after the completion of infusion and demonstrates a substantially longer half-life of 54.6 hours, contributing to sustained mTOR inhibition throughout the dosing interval. Both compounds are extensively distributed into formed blood elements and demonstrate high plasma protein binding (87%). Elimination occurs predominantly via hepatic metabolism and biliary excretion, with 78% of administered dose recovered in feces and only 4.6% excreted in urine, suggesting minimal renal clearance. This pharmacokinetic profile supports the current dosing regimen of 25 mg administered as a weekly 30-60 minute intravenous infusion for approved indications [3] [4].

Table 1: Key Pharmacokinetic Parameters of this compound and Its Active Metabolite Sirolimus

Parameter This compound Sirolimus
Time to Cmax End of infusion 0.5-2 hours after infusion
Half-life 17.3 hours 54.6 hours
Volume of Distribution 172 L Not specified
Protein Binding 87% Extensive
Primary Metabolism Hepatic CYP3A4 to sirolimus Further metabolism via CYP3A4
Elimination Route Feces (78%), Urine (4.6%) Feces (78%), Urine (4.6%)
Clearance 16.2 L/h Not specified

Table 2: Clinical Dosing Recommendations for this compound

Indication Recommended Dose Frequency Administration
Advanced Renal Cell Carcinoma 25 mg Once weekly 30-60 minute IV infusion
Mantle Cell Lymphoma 175 mg for 3 weeks, then 75 mg weekly Once weekly 30-60 minute IV infusion
With Strong CYP3A4 Inhibitors Consider reduction to 12.5 mg weekly Once weekly 30-60 minute IV infusion
With Strong CYP3A4 Inducers Consider increase to 50 mg weekly Once weekly 30-60 minute IV infusion
Mild Hepatic Impairment Reduce to 15 mg weekly Once weekly 30-60 minute IV infusion

Molecular Mechanism of Action

Direct Antiproliferative Effects

The primary molecular mechanism of this compound involves allosteric inhibition of the mTOR complex 1 (mTORC1) through formation of a gain-of-function complex with the immunophilin FK506-binding protein 12 (FKBP12). The drug binds with high affinity to FKBP12, and this drug-protein complex subsequently interacts with the FRB domain of mTOR, sterically hindering access to the active site cleft and thereby inhibiting kinase activity. This specific binding mechanism disrupts the normal regulatory functions of mTORC1, ultimately leading to G1 phase cell cycle arrest through multiple downstream effects. Inhibition of mTORC1 prevents phosphorylation of its key substrates, S6K1 and 4E-BP1, which are critical regulators of protein synthesis and cell growth. Hypophosphorylated 4E-BP1 maintains tight binding to eukaryotic initiation factor 4E (eIF4E), preventing assembly of the translation initiation complex and thereby suppressing cap-dependent translation of specific mRNAs encoding proteins essential for cell cycle progression, including cyclin D1 and c-Myc. Concurrently, inhibition of S6K1 phosphorylation reduces ribosomal biogenesis and translation of 5'-TOP mRNAs, further contributing to the antiproliferative effects observed in sensitive tumor cells [3] [5] [1].

The specificity of this compound for mTORC1 versus mTORC2 represents a crucial aspect of its mechanism with important therapeutic implications. While this compound and other rapalogs directly inhibit mTORC1 through the FKBP12-dependent mechanism described above, they generally do not directly target mTORC2. However, prolonged exposure to this compound can indirectly inhibit mTORC2 assembly and function in certain cell types by sequestering mTOR molecules, making them unavailable for complex formation with rictor. This differential inhibition has significant consequences for downstream signaling, particularly through the AKT pathway. Acute inhibition of mTORC1 by this compound relieves the S6K1-mediated negative feedback loop on IRS-1 and PI3K, potentially leading to paradoxical activation of AKT at Thr308. However, with sustained treatment and subsequent inhibition of mTORC2, phosphorylation of AKT at Ser473 is diminished, potentially counteracting this compensatory activation and enhancing the antitumor effect. This temporal dimension of mTOR complex inhibition underscores the importance of treatment scheduling and duration in optimizing therapeutic efficacy [1] [2].

Antiangiogenic Effects

Beyond direct antiproliferative effects on tumor cells, this compound exerts significant antiangiogenic activity that contributes to its overall antitumor efficacy, particularly in highly vascularized tumors such as renal cell carcinoma. The antiangiogenic mechanism operates through mTORC1-dependent regulation of hypoxia-inducible factors (HIF-1α and HIF-2α), which serve as master regulators of the cellular response to hypoxia and key drivers of tumor angiogenesis. In renal cell carcinoma with von Hippel-Lindau (VHL) deficiency, HIF-α subunits accumulate constitutively, leading to persistent transcription of pro-angiogenic factors including vascular endothelial growth factor (VEGF). This compound further modulates this pathway by reducing both the synthesis and stability of HIF-α proteins, thereby diminishing VEGF production and secretion. This reduction in VEGF signaling disrupts the maintenance of tumor vasculature, leading to impaired endothelial cell proliferation, reduced tumor perfusion, and ultimately inhibition of tumor growth. This dual mechanism—direct antitumor activity combined with antiangiogenic effects—is particularly relevant in renal cell carcinoma, where angiogenesis driven by VHL loss represents a fundamental pathogenic mechanism [5] [6] [1].

Immunomodulatory Effects

Paradoxically, while this compound functions as an mTOR inhibitor with known immunosuppressive properties (as evidenced by the use of rapamycin in transplant medicine), it can also exhibit immunostimulatory effects in certain contexts, particularly when combined with cancer vaccines. Preclinical studies in murine models have demonstrated that this compound can enhance antitumor immunity when used in combination with heat shock protein-based vaccines targeting renal cell carcinoma and melanoma. The drug appears to promote the activation of effector CD8+ T-cells and enhance the formation of CD8+ memory cells following vaccination, resulting in increased interferon-γ production and enhanced cytotoxic T-cell responses. These immunostimulatory effects occur despite concurrent observations of decreased T-cell proliferation and increased abundance of regulatory T-cells, highlighting the complex interplay between mTOR inhibition and immune function. This paradoxical enhancement of vaccine efficacy suggests that the timing and context of mTOR inhibition relative to immune activation are critical determinants of the net immunologic outcome and provides a rationale for combining this compound with immunotherapeutic approaches in selected clinical settings [7].

Clinical Efficacy and Key Trials

The clinical development of this compound has yielded compelling evidence of efficacy in specific cancer types, most notably in advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). The pivotal phase III trial in previously untreated, poor-prognosis RCC patients demonstrated a significant overall survival advantage for this compound monotherapy compared to interferon-α alone or the combination of both agents. Patients receiving this compound alone achieved a median overall survival of 10.9 months compared to 7.3 months in the interferon-α group and 8.4 months in the combination group, establishing single-agent this compound as a standard first-line option for this patient population. The survival benefit was accompanied by a manageable toxicity profile, with rash, peripheral edema, hyperglycemia, and hyperlipidemia representing the most common treatment-related adverse events. Importantly, this trial provided proof-of-principle that molecular targeting of mTOR could yield clinically meaningful improvements in outcomes for advanced RCC, validating mTOR as a legitimate therapeutic target in this disease [5] [6].

In mantle cell lymphoma, this compound has demonstrated significant activity in the relapsed or refractory setting, leading to its approval in this indication in some regions. The efficacy in MCL is mechanistically linked to the role of mTOR signaling in regulating the translation of key oncoproteins, including cyclin D1, which is characteristically overexpressed in this lymphoma subtype due to the t(11;14) translocation. Clinical trials have established a dosing regimen of 175 mg weekly for three weeks followed by 75 mg weekly thereafter, with this initial higher loading dose intended to rapidly achieve therapeutic concentrations. Beyond its approved indications, this compound has been investigated in a variety of other malignancies, including endometrial cancer, where it has demonstrated promising activity in phase II trials, with partial responses observed in a subset of patients and disease stabilization in the majority. These findings have prompted further evaluation in combination regimens with cytotoxic agents and other targeted therapies across multiple tumor types [4] [6].

Table 3: Key Clinical Trial Results for this compound in Advanced Renal Cell Carcinoma

Trial Parameter This compound Interferon-α Combination Therapy
Median Overall Survival 10.9 months 7.3 months 8.4 months
Hazard Ratio for Death 0.73 (vs interferon) Reference 0.96 (vs interferon)
Progression-Free Survival Significant improvement Reference Intermediate
Most Common Adverse Events Rash, edema, hyperglycemia, hyperlipidemia Asthenia Mixed profile

Experimental Protocols for mTOR Inhibition Studies

In Vitro Assessment of mTOR Signaling Inhibition

The evaluation of this compound activity in preclinical models employs standardized methodologies to assess its effects on mTOR signaling, cellular proliferation, and viability. For cell viability assays, representative RCC cell lines such as Caki-1 and 786-O are plated in clear-bottom 96-well tissue culture plates at densities ensuring subconfluent growth throughout the experiment. After 24 hours, cells are treated with this compound across a concentration range (typically 0.1-100 nM) or vehicle control in triplicate wells. Viability is quantified at 24, 48, 72, and 96 hours using the CellTiter-Glo Luminescent Assay, which measures ATP content as a surrogate for metabolically active cells. Inhibitory concentrations (IC50, IC30, and IC20) are calculated using nonlinear regression analysis in software such as GraphPad Prism. To specifically assess mTOR pathway inhibition, western blot analysis is performed on cells treated with clinically relevant concentrations of this compound (typically 1-20 nM) for varying durations. Cells are lysed using detergent-based buffers supplemented with protease and phosphatase inhibitors, and proteins are separated by SDS-PAGE before transfer to nitrocellulose membranes. Key signaling proteins assessed include phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46), total S6K1, total 4E-BP1, phospho-AKT (Ser473), and total AKT, with β-actin serving as a loading control. Densitometric analysis using software such as ImageJ allows for quantification of band intensity and determination of inhibition kinetics [8].

In Vivo Efficacy Studies

Xenograft models provide critical preclinical data on the antitumor efficacy of this compound in vivo. In standard protocols, immunodeficient mice are subcutaneously inoculated with RCC cell lines (e.g., Caki-1, 786-O) or patient-derived xenografts. When tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized into treatment groups receiving vehicle control, This compound (doses ranging from 1-20 mg/kg), or appropriate comparator agents. This compound is typically administered via intraperitoneal injection once daily or several times per week based on its pharmacokinetic profile. Tumor dimensions are measured regularly using calipers, and volumes are calculated using the formula: (shortest diameter² × longest diameter)/2. Mice are monitored for signs of toxicity, including weight loss, lethargy, and skin changes. At study endpoint, tumors are harvested for pharmacodynamic analysis to confirm target inhibition through immunohistochemical staining for phospho-S6 ribosomal protein (a direct marker of S6K1 activity) and assessment of proliferation markers such as Ki-67. Additional analyses may include evaluation of apoptosis (TUNEL staining), microvessel density (CD31 immunohistochemistry), and HIF-1α expression to characterize the antitumor mechanisms operative in vivo [8].

Immune Modulation Studies

The immunomodulatory effects of this compound are assessed using syngeneic mouse models and T-cell functional assays. In treatment studies, mice bearing established RENCA (renal carcinoma) or B16 (melanoma) tumors are randomized to receive control, HSP-based vaccine alone, this compound alone, or the combination. This compound is typically administered intraperitoneally at 15 μg daily for specified durations, while vaccines consisting of tumor-specific antigens (e.g., CA9 for RENCA, gp100 for B16) complexed with heat shock protein Hsp110 are administered intradermally. Tumor measurements are performed regularly to assess therapeutic efficacy. For T-cell proliferation assays, lymphocytes harvested from naive mice or transgenic mice with T-cell receptors specific for tumor antigens (e.g., Pmel-1 mice) are labeled with CFSE and stimulated with antigen-pulsed dendritic cells in the presence or absence of this compound. Proliferation is assessed by flow cytometric analysis of CFSE dilution, while T-cell function is evaluated through ELISPOT assays for interferon-γ production and cytotoxic T-cell assays against target tumor cells. These comprehensive immunologic analyses help delineate the complex effects of mTOR inhibition on antitumor immunity [7].

Limitations and Future Directions

Despite the clinical success of this compound in specific indications, several limitations have emerged that have guided subsequent drug development and combination strategies. A primary limitation is the feedback activation of AKT that can occur with mTORC1-selective inhibition due to relief of the S6K1-mediated negative feedback on IRS-1 and PI3K. This compensatory signaling can potentially limit the antitumor efficacy of this compound and contribute to the development of resistance. Additionally, the inability of first-generation rapalogs to directly inhibit mTORC2 represents another limitation, as mTORC2-mediated phosphorylation of AKT at Ser473 promotes cell survival and may counteract the therapeutic effects of mTORC1 inhibition. These limitations have motivated the development of second-generation mTOR inhibitors that competitively bind the ATP-binding site of mTOR and can inhibit both mTORC1 and mTORC2. Compounds such as Ku0063794 demonstrate superior suppression of downstream mTOR effectors in vitro and enhanced antiproliferative effects against RCC cell lines compared to this compound. However, interestingly, in vivo xenograft studies have not consistently demonstrated superior efficacy for these dual mTORC1/2 inhibitors compared to this compound, potentially due to additional effects of this compound on the tumor microenvironment, particularly its potent antiangiogenic activity [8] [9].

The future clinical development of this compound and other mTOR inhibitors focuses on several strategic approaches to overcome current limitations and expand therapeutic utility. Rational combination strategies represent a major direction, with ongoing clinical trials evaluating this compound in combination with other targeted agents, cytotoxic chemotherapy, and immunotherapeutic approaches. For example, in endometrial cancer, this compound is being investigated in combination with paclitaxel and carboplatin, bevacizumab, or ixabepilone. The identification of predictive biomarkers for response to this compound remains an active area of investigation, with potential candidates including PTEN loss, PIK3CA mutations, and specific gene expression signatures related to mTOR pathway activation. Additionally, the development of third-generation mTOR inhibitors that can overcome resistance mediated by mutations in the mTOR FRB or kinase domains represents an emerging frontier. These ongoing research directions aim to fully exploit the therapeutic potential of mTOR inhibition in cancer therapy, building upon the foundation established by this compound as the first-in-class mTOR inhibitor to demonstrate clinical success in advanced cancer [9] [6].

Visual Representation of mTOR Signaling and Inhibition

The following diagram illustrates the core mTOR signaling pathway and the specific mechanism of this compound-mediated inhibition:

mTOR_pathway GrowthFactors Growth Factors (IGF, VEGF, EGF) RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs PI3K PI3K RTKs->PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 (mTOR + Raptor) AKT->mTORC1 mTORC2 mTORC2 (mTOR + Rictor) AKT->mTORC2 Activates PTEN PTEN PTEN->PI3K Inhibits S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 HIF1a HIF-1α mTORC1->HIF1a ProteinSynthesis Protein Synthesis, Cell Growth S6K1->ProteinSynthesis CellCycle Cell Cycle Progression S6K1->CellCycle Feedback S6K1 Feedback on IRS-1 S6K1->Feedback Negative FourEBP1->ProteinSynthesis Releases eIF4E VEGF VEGF Production, Angiogenesis HIF1a->VEGF This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex FKBP12-Temsirolimus Complex FKBP12->Complex Complex->mTORC1 Inhibits Feedback->PI3K

caption: mTOR signaling pathway and this compound inhibition mechanism.

This visual representation illustrates the complex interplay within the mTOR signaling network and highlights the specific point of intervention for this compound. The diagram depicts how this compound, after forming a complex with FKBP12, allosterically inhibits mTORC1 but not mTORC2, leading to suppression of protein synthesis, cell cycle progression, and angiogenesis through downstream effectors. The critical negative feedback loop mediated by S6K1 is also shown, explaining the potential for AKT activation following mTORC1 inhibition—a key limitation of first-generation mTOR inhibitors. The visualization integrates the multiple mechanisms through which this compound exerts its antitumor effects, including direct antiproliferative actions through cell cycle arrest and indirect effects via antiangiogenic mechanisms, providing a comprehensive overview of its multimodal mechanism of action.

Conclusion

References

structure activity relationship of Temsirolimus

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Metabolic Activation

Temsirolimus is a prodrug whose activity is primarily attributed to its metabolite, sirolimus (rapamycin). Both molecules exert their effect by inhibiting the mammalian target of rapamycin (mTOR), a key serine-threonine kinase in cellular signaling [1].

  • Mechanism: The this compound-sirolimus complex binds to the FK506-binding protein (FKBP-12). This complex then directly inhibits mTOR kinase activity [2] [1].
  • Consequences of mTOR Inhibition:
    • Cell Cycle Arrest: Inhibition of mTOR leads to cell cycle arrest in the G1 phase, preventing tumor cell proliferation [1].
    • Anti-angiogenesis: mTOR inhibition reduces the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn decreases the production of Vascular Endothelial Growth Factor (VEGF), inhibiting the formation of new blood vessels that tumors need to grow [1].
  • Key Structural Feature: this compound is a diester derivative of sirolimus. This esterification makes it more water-soluble than sirolimus, facilitating intravenous administration [3] [1]. The core mechanism, however, depends on its conversion back to the parent compound, sirolimus.

The following diagram illustrates the established signaling pathway and metabolic activation of this compound.

G cluster_pathway mTOR Signaling Pathway Inhibition This compound This compound Sirolimus Sirolimus This compound->Sirolimus  Hepatic Esterses FKBP-12 Complex FKBP-12 Complex Sirolimus->FKBP-12 Complex  Binds mTOR Kinase mTOR Kinase FKBP-12 Complex->mTOR Kinase  Inhibits Inhibits Inhibits FKBP-12 Complex->Inhibits Cell Cycle Progression Cell Cycle Progression mTOR Kinase->Cell Cycle Progression  Promotes HIF-1α Synthesis HIF-1α Synthesis mTOR Kinase->HIF-1α Synthesis  Promotes VEGF Production VEGF Production HIF-1α Synthesis->VEGF Production  Stimulates Inhibits->mTOR Kinase G1 Phase Cell Cycle Arrest G1 Phase Cell Cycle Arrest Inhibits->G1 Phase Cell Cycle Arrest  Leads to Reduced Angiogenesis Reduced Angiogenesis Inhibits->Reduced Angiogenesis  Leads to

Diagram of this compound activation and mTOR pathway inhibition.

Quantitative Pharmacokinetic Profile

A population pharmacokinetic study in pediatric patients characterized the disposition of both this compound and its active metabolite, sirolimus. The data are based on a model that incorporated allometrically scaled body weight [2].

Table: Population Pharmacokinetic Parameters [2]

Parameter This compound Sirolimus (Metabolite)
Structural Model Three-compartment model with zero-order infusion Two-compartment model
Clearance (CL) Correlated with body weight and this compound dose Not specified in abstract
Volume of Distribution (V) Correlated with body weight Not specified in abstract
Intercompartmental Clearance (Q) Estimated by model Estimated by model
Elimination Half-Life 17.3 hours 54.6 hours [1]
Primary Metabolic Route Hydrolysis by carboxyesterases [2] CYP3A4/5-mediated metabolism [2]
Excretion Feces (78%), Urine (4.6%) [1] Primarily fecal

Experimental & Pharmacodynamic Data

A phase II study detailed protocols for assessing the pharmacodynamic effects of this compound in tumor biopsies, providing a methodology for confirming target engagement in clinical trials [3].

Table: Key Experimental Protocol & Findings from a Phase II Study [3]

Aspect Details
Study Design Phase II, single-agent in advanced neuroendocrine carcinomas.
Dosing Regimen 25 mg intravenous infusion over 30 minutes, once weekly.
Pre-treatment Diphenhydramine (25-50 mg) 30 minutes prior to infusion to minimize infusion reactions.

| Tumor Biopsy Protocol | Timing: Pre-treatment and after 2 weeks of treatment. Processing: Fixed in formalin and embedded in paraffin. Analysis: Immunofluorescence and computerized image analysis. | | Key Biomarkers Analyzed | Phosphorylated S6 (pS6), phosphorylated mTOR (pmTOR), phosphorylated AKT (pAKT), phosphorylated eIF4G (peIF4G). | | Key Findings | - Target Engagement: Significant inhibition of pS6 phosphorylation post-treatment (P=0.02).

  • Predictive Value: Higher baseline pmTOR levels correlated with better response (P=0.01).
  • Outcome Correlation: Increased pAKT and decreased pmTOR post-treatment were associated with longer Time to Progression (TTP). |

Summary and Research Implications

For the researcher or drug development professional, the key takeaways are:

  • Primary Activity via Metabolite: The main pharmacological activity of this compound comes from sirolimus. The structural modification creating this compound is a prodrug strategy to improve solubility for IV administration, not to enhance target binding [1].
  • Confirmed Target Engagement: The provided experimental protocol and data demonstrate that this compound effectively inhibits the mTOR pathway in human tumors, as shown by reduced pS6 levels [3].
  • Complex Pharmacokinetics: The PK profile is complex, with a long half-life for the active metabolite sirolimus. Dosing must account for body size, and interactions with CYP3A4 inducers/inhibitors are likely [2] [1].

References

Temsirolimus pharmacokinetics metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters for temsirolimus and its active metabolite, sirolimus.

Parameter This compound Sirolimus
Half-life (Mean) 17.3 hours [1] [2] 54.6 hours [1] [2]
Volume of Distribution 172 L [1] Information not specified in search results
Clearance (Mean) 16.2 L/h [1] [2] Information not specified in search results
Peak Concentration Time End of infusion [1] [2] 0.5 - 2 hours after infusion [1]
Protein Binding ~87% (in vitro) [1] Information not specified in search results
Primary Route of Elimination Feces (78%) [1] [2] Feces [1]
Secondary Route of Elimination Urine (<5%) [1] [2] Urine [1]
Metabolizing Enzymes CYP3A4 (major), carboxyesterases (to sirolimus) [1] [2] CYP3A4 [1]

Experimental Protocols & Methodologies

The following details key methodologies from published studies that characterize this compound pharmacokinetics.

Population Pharmacokinetic Modeling in a Pediatric Population

This study aimed to develop a population PK model for this compound and sirolimus in children with recurrent solid or central nervous system tumors [3].

  • Patient Population & Sampling: The analysis used PK data from 19 pediatric patients (aged 1-19 years) in a Children's Oncology Group phase I trial. Serial whole blood samples were collected on day 1 of cycle 1 at the following time points: pre-dose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after the end of a weekly intravenous this compound infusion [3].
  • Bioanalytical Method: Whole blood concentrations of this compound and sirolimus were determined using a validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assay [3].
    • This compound Assay: The range of reliable quantification was 0.5–100 ng/mL, with interday imprecision of 3.8–7.0% and accuracy of 99.9–108.2% [3].
    • Sirolimus Assay: The range of reliable quantification was 0.1–100 ng/mL, with interday imprecision of 6.0–12.4% and accuracy of 98.5–106% [3].
  • Modeling Technique: Population PK analysis was performed using nonlinear mixed-effect modeling (NONMEM, version 7.2). The first-order conditional estimation method with interaction (FOCE-I) was used. Allometrically scaled body weight was incorporated to account for body size differences [3].
  • Structural Model: A three-compartment model with zero-order infusion best described this compound PK. A two-compartment model adequately described the disposition of sirolimus, which was integrated into the parent drug model as a metabolite formation model [3].
Clinical Pharmacology and Dosing Studies

Early phase clinical trials established the foundational PK and safety profile of this compound [4].

  • Dose Range Finding: Initial trials investigated a wide range of once-weekly IV doses (7.5–220 mg/m²) administered as a 30-minute infusion to determine the maximum tolerated dose and characterize the pharmacokinetic profile [4].
  • Drug-Drug Interaction Studies: Specific studies in healthy subjects evaluated the impact of co-administered drugs. For example, co-administration with the potent CYP3A4 inducer rifampin resulted in no significant change in this compound exposure but decreased sirolimus Cmax and AUC by 65% and 56%, respectively. This confirmed sirolimus is a substrate for CYP3A4 and informed dosing guidance for concomitant therapies [4].

Mechanism of Action and Metabolic Pathway

This compound exerts its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key serine/threonine kinase. The following diagram illustrates its mechanism of action and metabolic fate.

G This compound This compound Complex This compound-FKBP12 Complex This compound->Complex CYP3A4 Metabolism by CYP3A4 This compound->CYP3A4 FKBP12 FKBP12 FKBP12->Complex mTOR mTOR Complex->mTOR Inhibition Inhibition of mTOR Signaling mTOR->Inhibition Effects G1 Phase Cell Cycle Arrest ↓ HIF-1α / HIF-2α ↓ VEGF (Anti-angiogenesis) Inhibition->Effects Sirolimus Sirolimus (Active Metabolite) CYP3A4->Sirolimus Sirolimus->FKBP12 Same Mechanism

This compound enters cells and binds to the intracellular protein FKBP-12. This drug-protein complex then directly inhibits mTOR kinase activity [5] [2]. Key downstream consequences include:

  • Cell Cycle Arrest: Inhibition of mTOR blocks its ability to phosphorylate downstream effectors like p70S6k, leading to an arrest in the G1 phase of the cell cycle [5] [2].
  • Antiangiogenic Effects: In renal cell carcinoma models, mTOR inhibition reduces levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and vascular endothelial growth factor (VEGF) [5] [2].

Simultaneously, this compound is metabolized in the liver, primarily by CYP3A4, into its major active metabolite, sirolimus, which exhibits equipotent mTOR inhibitory activity [1] [4].

Dosing and Clinical Application Considerations

  • Dosing Adjustment: The recommended dose for advanced renal cell carcinoma is 25 mg administered as a 30-60 minute IV infusion once weekly [6] [7]. Dose reduction is necessary for patients with mild hepatic impairment and when co-administered with strong CYP3A4 inhibitors [6] [7].
  • Inherent Variability: this compound displays nonlinear pharmacokinetics, while sirolimus exhibits linear pharmacokinetics over the 1-25 mg dose range [1]. Large interpatient variability in PK has been observed, which can be a determinant of adverse drug reactions [3].

References

Comprehensive Technical Analysis of Temsirolimus Prodrug Conversion to Sirolimus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Temsirolimus (Torisel) represents a critical advancement in targeted cancer therapy, specifically engineered as a water-soluble prodrug derivative of sirolimus (rapamycin). This chemical modification addresses significant pharmaceutical limitations of the parent compound, particularly its poor solubility and stability, making it suitable for intravenous administration in clinical oncology settings [1]. Approved by the U.S. Food and Drug Administration in May 2007 for the treatment of advanced renal cell carcinoma (RCC), this compound has since become an essential therapeutic option for patients with poor prognostic features [2] [1]. The drug's development exemplifies rational prodrug design, where chemical engineering facilitates administration while maintaining the potent biological activity of the active metabolite.

The clinical significance of this compound extends beyond its approved indications, with ongoing investigations exploring its potential in various solid tumors, including mantle cell lymphoma, endometrial cancer, and other malignancies [1] [3]. Understanding the conversion process from this compound to sirolimus is paramount for clinicians and researchers alike, as this metabolic transformation directly influences dosing strategies, toxicity management, and therapeutic efficacy. The prodrug strategy employed in this compound development successfully balances the need for improved pharmaceutical properties with the delivery of a highly active therapeutic agent to cancer cells, representing a model approach in modern oncology drug development [1].

Biochemical Conversion Mechanism

Metabolic Pathway and Enzymology

The biotransformation process of this compound to its active metabolite sirolimus represents a critical activation pathway that fundamentally governs the drug's therapeutic activity. This compound functions as a prodrug that undergoes rapid and extensive enzymatic hydrolysis primarily through carboxyesterases in the liver, blood, and other tissues, resulting in the formation of sirolimus (also known as rapamycin) [4] [1]. This conversion begins immediately after intravenous administration, with the ester bond cleavage removing the 2,2-bis(hydroxymethyl)propionic acid moiety from the this compound structure, thereby regenerating the parent sirolimus molecule [1]. The resulting sirolimus metabolite demonstrates comparable potency in mTOR inhibition, with both compounds sharing an identical mechanism of action despite their differing pharmacokinetic profiles [2] [4].

While sirolimus constitutes the primary active species, it is important to note that this compound itself maintains some degree of direct mTOR inhibitory activity, though the relative contributions of parent drug versus metabolite to overall efficacy remain partially characterized [2]. Following the initial hydrolysis, sirolimus undergoes further hepatic metabolism predominantly via cytochrome P450 3A4 (CYP3A4) isoenzymes, generating several secondary metabolites including hydroxyl, demethyl, and hydrolyzed derivatives [4] [5]. The extensive metabolism of both this compound and sirolimus underscores the importance of hepatic function in drug clearance and has significant implications for drug-drug interactions, particularly with potent CYP3A4 inhibitors or inducers [5].

Structural Transformation Visualization

The following diagram illustrates the structural transformation and metabolic pathway of this compound to sirolimus:

G This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Sirolimus Sirolimus Esterases->Sirolimus Primary Activation CYP3A4 CYP3A4 Sirolimus->CYP3A4 Further Metabolism mTOR_Inhibition mTOR_Inhibition Sirolimus->mTOR_Inhibition Pharmacological Activity Metabolites Metabolites CYP3A4->Metabolites

Figure 1: Metabolic activation pathway of this compound to sirolimus via esterase-mediated hydrolysis, followed by CYP3A4 metabolism

Quantitative Pharmacokinetics and Conversion Kinetics

Comparative Pharmacokinetic Parameters

The conversion kinetics of this compound to sirolimus have been quantitatively characterized through extensive pharmacokinetic studies in both adult and pediatric populations. The relationship between prodrug and metabolite exhibits complex pharmacokinetics that influence dosing strategies and therapeutic outcomes. Population pharmacokinetic modeling has revealed substantial interindividual variability in the conversion and clearance of both compounds, necessitating careful consideration in special populations [4]. The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite sirolimus:

Table 1: Pharmacokinetic Parameters of this compound and Sirolimus

Parameter This compound Sirolimus Notes
Half-life 17.3 hours 54.6 hours Sirolimus has significantly prolonged exposure [2] [5]
Clearance 16.2 L/h Not fully quantified Extensive tissue distribution [5]
Metabolic Pathway Esterase hydrolysis CYP3A4-mediated Potential for drug interactions [4] [5]
Protein Binding 87% Not specified High binding to plasma proteins [5]
Volume of Distribution 172 L Extensive Partitioning into formed blood elements [5]
Elimination Route Feces (78%), Urine (4.6%) Feces (primarily) 17% not recovered in balance studies [2] [5]
Population Pharmacokinetic Modeling

Advanced population pharmacokinetic modeling has been employed to characterize the complex disposition kinetics of this compound and sirolimus, particularly in special populations such as pediatric patients. A seminal study published in 2016 developed a comprehensive three-compartment model for this compound coupled with a two-compartment model for sirolimus disposition, incorporating allometrically scaled body weight to account for physiological differences across age groups [4]. This modeling approach revealed that this compound dose significantly influences clearance, demonstrating nonlinear relationships between dose and exposure parameters that have important clinical implications for dosing strategy optimization.

The population PK analysis further identified critical covariates affecting drug disposition, with body weight emerging as a key determinant of interindividual variability. The structural model successfully characterized the formation kinetics of sirolimus from this compound, accounting for the sequential metabolism and disposition of both entities [4]. These sophisticated modeling techniques facilitate precision dosing approaches and support clinical trial design through simulation of various dosing scenarios. The developed population PK model enables prediction of both this compound and sirolimus concentrations in children, addressing previously limited characterization of this conversion process in pediatric populations and representing a significant advancement in individualized therapy with this agent [4].

Clinical Implications and Therapeutic Considerations

Efficacy and Safety Profile

The conversion efficiency of this compound to sirolimus directly influences the drug's therapeutic profile, with the active metabolite contributing substantially to both efficacy and toxicity. In a landmark phase III clinical trial involving 626 previously untreated patients with poor-prognosis renal cell carcinoma, this compound monotherapy demonstrated superior overall survival (10.9 months) compared with interferon-α (7.3 months) or the combination therapy (8.4 months) [2] [1]. This established this compound as a first-line option for advanced RCC and highlighted the clinical relevance of its metabolic activation. The antitumor activity stems primarily from inhibition of the mTOR pathway, which regulates cell growth, proliferation, and angiogenesis through downstream effectors including cyclin D and hypoxia-inducible factor-1α (HIF-1α) [2].

The safety profile of this compound reflects its mechanism of action and metabolic pattern, with certain adverse events showing correlation with drug exposure. The most common treatment-related adverse events include fatigue (affecting approximately 50% of patients), skin rash (76%), mucositis (70%), hematologic abnormalities such as decreased hemoglobin and lymphocytes, and metabolic disturbances including increased triglycerides and glucose [2] [3]. These toxicities are generally manageable with supportive care and dose modifications when necessary. However, this compound has been associated with more serious adverse effects, including interstitial lung disease (ILD), which represents a class effect of mTOR inhibitors and requires careful monitoring, particularly in patients with pre-existing pulmonary compromise [2] [6].

Drug Interactions and Special Population Considerations

The metabolic pathway of this compound and sirolimus creates significant potential for drug-drug interactions that can alter their exposure and therapeutic effects. As both compounds are substrates of CYP3A4, concomitant administration with potent inhibitors of this enzyme (such as ketoconazole, itraconazole, clarithromycin) may significantly increase systemic exposure and toxicity risk [5]. Conversely, coadministration with potent inducers (such as rifampin, carbamazepine, St. John's Wort) may reduce exposure to the active metabolite and compromise efficacy [5]. Additionally, this compound hydrolysis is mediated by esterases, and interactions with drugs affecting these enzymes represent another potential source of variability in conversion efficiency.

Specific populations require special consideration regarding this compound conversion and disposition. Pediatric patients exhibit different clearance and volume of distribution parameters, necessitating body surface area-based dosing regimens [4]. Patients with hepatic impairment may demonstrate altered conversion patterns and clearance, though specific dosage recommendations vary based on the degree of dysfunction. The intravenous administration route bypasses potential issues with oral absorption, yet interindividual variability in conversion efficiency remains substantial, contributing to heterogeneous drug exposure across populations [4] [7]. Therapeutic drug monitoring, though not routinely employed in clinical practice, may offer benefits in optimizing exposure, particularly given the correlation between sirolimus concentrations and both efficacy and certain adverse effects [4].

Research Methodologies and Experimental Protocols

Analytical Methods for Conversion Studies

Robust analytical methodologies are essential for characterizing the conversion kinetics of this compound to sirolimus and quantifying their concentrations in biological matrices. The primary method for quantifying both compounds involves validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assays, which provide the necessary sensitivity, specificity, and dynamic range for pharmacokinetic studies [4]. The reliable quantification ranges for these assays typically span 0.5–100 ng/mL for this compound and 0.1–100 ng/mL for sirolimus, with interday imprecision maintained below 12.4% for both analytes [4]. These methodological parameters ensure accurate characterization of the conversion process across clinically relevant concentration ranges.

Sample collection protocols for comprehensive conversion studies typically involve intensive sampling schedules to capture the rapid distribution and conversion phases. In pediatric population PK studies, blood samples have been collected at predose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after intravenous infusion initiation [4]. This extended sampling scheme adequately characterizes both the rapid hydrolysis of this compound and the prolonged elimination phase of sirolimus. Sample processing requires careful attention to stability considerations, as this compound is susceptible to enzymatic degradation in blood samples. Immediate centrifugation, plasma separation, and storage at -80°C are typically employed to preserve sample integrity until analysis. These methodological rigor ensures reliable quantification and supports accurate PK model development.

Population PK Modeling Workflow

The computational framework for characterizing this compound conversion to sirolimus employs nonlinear mixed-effect modeling, typically implemented in software platforms such as NONMEM, with auxiliary tools like Perl speaks NONMEM (PsN) and Pirana for workflow management [4]. The modeling approach generally follows a stepwise process beginning with development of a base structural model for this compound disposition, followed by integration of sirolimus formation and disposition models, and culminating in covariate model development to explain interindividual variability. The following diagram illustrates this population PK modeling workflow:

G Data Data BaseModel BaseModel Data->BaseModel Base Model Development StructuralModel StructuralModel BaseModel->StructuralModel This compound PK StructuralModel->StructuralModel Add Sirolimus Model CovariateModel CovariateModel StructuralModel->CovariateModel Covariate Testing ModelValidation ModelValidation CovariateModel->ModelValidation Internal Validation FinalModel FinalModel ModelValidation->FinalModel Final Population PK Model

Figure 2: Population PK modeling workflow for characterizing this compound conversion to sirolimus

The structural model identification process typically evaluates various compartmental configurations, with a three-compartment model consistently demonstrating superior performance for this compound, while sirolimus disposition is adequately characterized by a two-compartment model [4]. The covariate model development phase systematically evaluates potential sources of interindividual variability, with allometrically scaled body weight consistently emerging as a significant covariate on clearance and volume parameters [4]. Additional covariates such as age, sex, and organ function may be incorporated based on physiological plausibility and statistical significance. Model evaluation employs diagnostic procedures including visual predictive checks, bootstrap analyses, and comparison of observed versus predicted concentrations to ensure robust performance across the population. The final integrated model enables simulation of various dosing scenarios and supports evidence-based dose individualization strategies.

Conclusion and Future Perspectives

The prodrug conversion of this compound to sirolimus represents a pharmaceutically engineered metabolic activation process that enables effective targeting of the mTOR pathway in cancer therapy. The complex pharmacokinetics and substantial interindividual variability in this conversion process present both challenges and opportunities for treatment optimization. Ongoing research continues to refine our understanding of factors influencing this metabolic activation, with population pharmacokinetic approaches playing an increasingly important role in identifying relevant covariates and supporting precision dosing initiatives.

References

PI3K/AKT/mTOR signaling pathway in cancer

Author: Smolecule Technical Support Team. Date: February 2026

Core Pathway Components and Regulation

The PI3K/AKT/mTOR pathway is a highly conserved signal transduction network that transmits signals from cell surface receptors to intracellular targets [1]. The table below summarizes the key components.

Component Description Key Isoforms/Subunits Function in Pathway
Class I PI3K Heterodimeric lipid kinase [1] [2]. Catalytic: p110α, p110β, p110δ, p110γ (encoded by PIK3CA, PIK3CB, PIK3CD, PIK3CG) [3] [2]. Phosphorylates PIP₂ to generate the second messenger PIP₃ [4] [3].
Regulatory: p85 (multiple isoforms encoded by PIK3R1) [3].
PIP₃ Lipid second messenger (Phosphatidylinositol (3,4,5)-trisphosphate). - Recruits AKT and PDK1 to the plasma membrane via their PH domains [4].
PDK1 Phosphoinositide-dependent kinase 1 [4]. - Phosphorylates AKT at Threonine 308 (T308), partially activating it [4] [5].
AKT (PKB) Serine/Threonine kinase, central pathway node [2]. AKT1, AKT2, AKT3 [4] [2]. Fully activated by phosphorylation at T308 and S473; regulates survival, proliferation, and metabolism by phosphorylating many substrates (e.g., TSC2, GSK-3β, FoxO) [4].
mTOR Serine/Threonine kinase, forms two distinct complexes [4]. mTORC1 (with Raptor), mTORC2 (with Rictor) [4]. mTORC1: Master regulator of protein synthesis, lipid biogenesis, and autophagy (via S6K, 4E-BP1) [6]. mTORC2: Phosphorylates AKT at Serine 473 (S473) for full activation and regulates cytoskeleton [4] [6].
PTEN Tumor suppressor, lipid phosphatase [1] [4]. - Critical negative regulator; dephosphorylates PIP₃ back to PIP₂ [1] [4].

The diagram below illustrates the core signal transduction mechanism.

G RTK Receptor Tyrosine Kinase (EGFR, HER2, etc.) PI3K PI3K (Class IA) (p85 + p110) RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active) PDK1->AKT_inactive Phosphorylates T308 AKT_inactive->AKT_active Full Activation TSC TSC1/TSC2 Complex AKT_active->TSC Inhibits mTORC1 mTORC1 AKT_active->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT_inactive Phosphorylates S473 PTEN PTEN PTEN->PIP3 Dephosphorylates TSC->mTORC1 Releases Inhibition Processes Promotes: → Protein Synthesis → Cell Survival & Growth → Metabolism mTORC1->Processes

Diagram of the core PI3K/AKT/mTOR signaling cascade. Growth factors activate PI3K via RTKs, generating PIP₃. PIP₃ recruits AKT and PDK1 to the membrane, leading to AKT activation. AKT then activates mTORC1, driving pro-tumorigenic processes. PTEN acts as a key negative regulator.

Dysregulation of the Pathway in Cancer

Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of cancer, occurring through multiple mechanisms that lead to uncontrolled cell growth and survival [7] [1]. The major genetic alterations are summarized below.

Mechanism of Dysregulation Affected Gene(s) Consequence Common Cancer Types
Oncogenic Mutation/Amplification PIK3CA (encodes p110α) [1] Constitutive PI3K activation; common hotspot mutations: E545K, H1047R [1] [5]. Breast, colorectal, endometrial, gastric, lung, and others [1] [5].
AKT1 [4] Gain-of-function mutations (e.g., E17K) leading to constitutive activation. Breast, ovarian, colorectal [4].
Tumor Suppressor Loss PTEN [1] [4] Loss of function (mutation, deletion, methylation) leads to PIP₃ accumulation and uncontrolled AKT activation [1] [4]. Glioblastoma, melanoma, prostate, and endometrial cancers [1].
Upstream Activation Receptor Tyrosine Kinases (e.g., EGFR, HER2) [1] Overexpression or hyperactivation provides persistent activation signals to PI3K. Lung cancer (EGFR), Breast cancer (HER2) [1] [3].

These alterations drive cancer progression by promoting cell survival (by inhibiting pro-apoptotic proteins like Bad and FoxO transcription factors [4] [6]), uncontrolled proliferation (by inactivating cell cycle inhibitors like p21 and p27, and stabilizing cyclin D1 [4]), metastasis (by enhancing Epithelial-Mesenchymal Transition (EMT) [7] [1] [6]), and therapeutic resistance (through enhanced DNA repair, drug efflux, and survival signaling that blunts the effect of chemotherapy and radiotherapy [7] [5] [6]).

Targeted Therapies and Clinical Challenges

Targeting the PI3K/AKT/mTOR axis is a major focus in oncology drug development. The table below categorizes the main classes of inhibitors.

Therapeutic Class Target Example Agents Key Clinical Challenges & Resistance Mechanisms

| PI3K Inhibitors [1] [2] | Pan-PI3K, Isoform-specific (e.g., p110α/δ) | Buparlisib, Alpelisib [3] [2] | Toxicity: Hyperglycemia, rash, liver toxicity [2]. Resistance: Feedback loops, compensatory MAPK pathway activation, emergence of resistance mutations [1] [2] [6]. | | AKT Inhibitors [4] [2] | Allosteric or ATP-competitive inhibitors of AKT. | MK-2206, Ipatasertib, Perifosine [4] [3] | Feedback Activation: mTORC2-mediated feedback can re-phosphorylate AKT [2]. Compensatory pathways and poor pharmacokinetics can limit efficacy [4]. | | mTOR Inhibitors [4] [2] | mTORC1 (Rapalogs), Dual mTORC1/2 | Rapamycin (Sirolimus), Everolimus, CC-223 [4] [3] | Incomplete Inhibition: Rapalogs inhibit only mTORC1, not mTORC2 [4]. Feedback Loops: Loss of S6K1-mediated feedback leads to hyperactivation of PI3K/AKT, potentially promoting survival [4] [2] [6]. |

To overcome these challenges, current research focuses on combination therapies, such as co-administering PI3K/AKT/mTOR inhibitors with other targeted agents (e.g., MEK or CDK4/6 inhibitors), chemotherapy, radiotherapy, or immunotherapy to enhance efficacy and overcome resistance [7] [4] [2]. The development of dual inhibitors (e.g., targeting both PI3K and mTOR) and novel drug delivery systems like nanoparticles are also active areas of investigation [7].

Key Experimental Approaches for Pathway Analysis

Researchers use a multi-faceted approach to study this pathway. Key methodologies include:

  • Genetic Alteration Analysis: Identifying mutations, amplifications, or deletions in pathway genes (PIK3CA, PTEN, AKT1) via next-generation sequencing (NGS) of tumor samples to establish their prevalence and clinical significance [1] [8].
  • Protein Phosphorylation and Activation Status: Assessing pathway activity by measuring phosphorylated (activated) proteins using Western Blotting or immunohistochemistry (IHC). Common readouts include p-AKT (S473), p-S6 (S240/244), and p-4E-BP1 (T37/46) [4] [8]. For example, a study validating a breast cancer invasion score showed that knockdown of key genes (PGK1, PCMT1) reduced phosphorylation of mTOR, P70S6K, S6, and AKT, confirming pathway suppression [8].
  • Functional Assays: Evaluating the biological consequences of pathway inhibition through in vitro cell viability/proliferation assays (MTT, CellTiter-Glo) and in vivo xenograft models to test anti-tumor efficacy of inhibitors [4] [5].
  • Molecular Imaging: Using non-invasive techniques like PET imaging with specific tracers or bioluminescence reporters to monitor pathway activity and treatment response in real-time within live animal models [5].

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic development. Future success will likely depend on better patient stratification based on specific molecular alterations, the rational design of combination therapies to block resistance mechanisms, and the continued development of more specific and less toxic inhibitors.

References

Comprehensive Technical Guide: Temsirolimus Synthesis, Preparation, and Analytical Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Temsirolimus

This compound (formerly known as CCI-779, marketed as Torisel) is a potent mTOR inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). As a semi-synthetic derivative of the natural product sirolimus (rapamycin), this compound features improved water solubility and pharmacokinetic properties compared to its parent compound, making it more suitable for intravenous administration. The drug functions by binding to the FKBP-12 immunophilin, with the resulting complex specifically inhibiting the mammalian target of rapamycin (mTOR) kinase activity, thereby disrupting critical pathways controlling cell proliferation, growth, and angiogenesis. This technical guide provides a comprehensive overview of this compound synthesis, preparation, and analytical characterization for researchers and drug development professionals engaged in oncology therapeutics development.

The clinical significance of this compound stems from its ability to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Phase III clinical trials demonstrated that this compound significantly improved overall survival in patients with advanced renal cell carcinoma, establishing it as a first-line treatment option for poor-prognosis patients. Beyond its approved indications, ongoing research explores this compound in combination therapies for various solid tumors and hematological malignancies, leveraging its synergistic potential with other anticancer agents.

Synthetic Chemistry and Manufacturing Processes

Key Synthetic Routes

The synthesis of this compound primarily involves the esterification reaction between sirolimus (rapamycin) and 2,2-bis(hydroxymethyl)propionic acid derivatives, introducing the dihydroxymethylpropionate moiety at the C-42 hydroxyl position of the sirolimus macrolide structure. Multiple synthetic approaches have been developed and patented, optimizing for yield, purity, and industrial scalability.

Table 1: Comparison of Key this compound Synthesis Methods

Method Key Reagents/Conditions Advantages Reported Yield Reference
Esterification with Acid Anhydride 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid anhydride, DIPEA, DMAP, dichloromethane, 15-20°C, 6-8 hours High regioselectivity, minimal protection/deprotection steps Not specified [1]
Stepwise Protection-Esterification TMSCl protection, selective deprotection, boric acid-mediated coupling, final hydrolysis Controlled reactivity, suitable for complex macrolide systems Not specified [2]
Carbodiimide-Mediated Coupling DCC, DMAP, 2,2-bis(hydroxymethyl)propionic acid, ambient temperature Standard peptide coupling conditions Not specified [3]

The esterification approach utilizing acid anhydrides represents one of the most efficient synthetic pathways. This method employs 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride as the acylating agent, with N,N-diisopropylethylamine (DIPEA) as base and 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane solvent. The reaction proceeds efficiently at 15-20°C over 6-8 hours, followed by a straightforward aqueous workup and purification sequence to yield high-purity this compound. This route benefits from the high regioselectivity for the C-42 hydroxyl group of sirolimus and avoids the need for extensive protecting group manipulations.

Alternative synthetic strategies involve stepwise protection and deprotection sequences to enhance reaction selectivity. One documented approach begins with protection of sirolimus using trimethylsilyl chloride (TMSCl) to generate a protected intermediate, followed by selective deprotection under controlled acidic conditions. The key esterification then proceeds via nucleophilic addition with boric acid derivatives under acidic conditions, culminating in a final deprotection step to yield this compound. While more lengthy, this approach offers advantages for handling sensitive functional groups present in the complex macrolide structure and may improve overall yield in large-scale manufacturing.

Detailed Experimental Procedure

The following detailed experimental protocol describes the synthesis of this compound according to the acid anhydride method, providing researchers with a reproducible procedure for laboratory-scale preparation:

  • Reaction Setup: Charge a dry reaction vessel with sirolimus (1.0 molar equivalent) and dichloromethane (8-10 volumes relative to sirolimus) under inert atmosphere (nitrogen or argon). Cool the mixture to 15-20°C with continuous mechanical stirring.

  • Reagent Addition: Sequentially add N,N-diisopropylethylamine (DIPEA, 2.5 molar equivalents) and 4-dimethylaminopyridine (DMAP, 0.15 molar equivalents) to the reaction mixture. Maintain temperature at 15-20°C throughout addition.

  • Acylation: Slowly add a solution of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride (1.3 molar equivalents) in dichloromethane (2 volumes) dropwise over 30-45 minutes. Monitor reaction temperature to ensure it remains below 20°C.

  • Reaction Monitoring: Stir the reaction mixture at 15-20°C for 6-8 hours, monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until sirolimus starting material is consumed to acceptable levels (<2% area by HPLC).

  • Workup Procedure: Quench the reaction by careful addition of purified water (5 volumes) with vigorous stirring. Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 volumes). Combine organic extracts and wash sequentially with aqueous sodium bicarbonate solution (5%, 3 volumes) and brine (3 volumes).

  • Purification: Concentrate the combined organic extracts under reduced pressure at temperatures not exceeding 35°C. Purify the crude product by silica gel column chromatography using a gradient elution system of ethyl acetate and petroleum ether. Alternatively, recrystallization from ethyl acetate/petroleum ether or acetone/water systems can be employed.

  • Isolation: Combine pure fractions, concentrate under reduced pressure, and dry under high vacuum to constant weight to obtain this compound as a white to off-white solid. Typical chromatographic purity exceeds 98% by HPLC analysis when optimized conditions are employed.

This procedure emphasizes temperature control throughout the reaction and workup to minimize degradation of the sensitive macrolide structure. The use of high-purity, anhydrous solvents and reagents is essential for achieving optimal yields and product quality.

Pharmaceutical Formulation Preparation

Preclinical Formulation Protocol

For in vitro and in vivo studies, this compound requires careful formulation due to its poor aqueous solubility. The following standardized protocol produces a stable solution suitable for animal dosing:

  • Stock Solution Preparation (20 mg/mL): Accurately weigh this compound and dissolve in absolute alcohol (ethanol). Add an equal volume of propylene glycol and mix thoroughly. Sonicate the mixture until a clear, homogeneous solution is obtained. This stock solution can be stored refrigerated (2-8°C) and protected from light for up to 30 days.

  • Intermediate Stock Solution (5 mg/mL): Mix one volume of the this compound stock solution (20 mg/mL) with three volumes of diluent vehicle (5% Tween 80/5% PEG 400 in sterile water). Stir and sonicate as needed to achieve a uniform solution. This intermediate solution should be prepared fresh on the day of dosing.

  • Final Dose Formulation (0.06 mg/mL): Mix one volume of the intermediate stock solution (5 mg/mL) with 82 volumes of sterile saline. Stir and sonicate as required to ensure complete mixing. The resulting formulation has a nominal this compound concentration of 0.06 mg/mL, suitable for intravenous administration in rodent models at a typical dose volume of 5 mL/kg.

  • Quality Control: Upon preparation, collect duplicate samples (0.5 mL) of each dose formulation and store frozen (approximately -20°C) for potential future analysis. Visually inspect formulations for particulate matter or precipitation before administration.

This formulation approach leverages the solubilizing properties of ethanol, propylene glycol, Tween 80, and PEG 400 to create a stable solution of this compound at concentrations appropriate for preclinical studies. The stepwise dilution method ensures consistent and complete dissolution of the active compound throughout the formulation process.

Commercial Formulation Considerations

The commercial formulation of this compound (Torisel) is supplied as a concentrated solution for intravenous infusion after dilution. Each milliliter contains 25 mg this compound, along with excipients including polysorbate 80, propylene glycol, and ethanol to enhance solubility and stability. Prior to administration, the concentrate is diluted in 250-500 mL of sterile saline and administered as an intravenous infusion over 30-60 minutes. The formulated product demonstrates compatibility with common infusion materials and maintains chemical stability within specified storage conditions.

Analytical Characterization and Quality Control

Physicochemical Properties

Comprehensive characterization of this compound includes determination of key physicochemical parameters essential for pharmaceutical development:

Table 2: Physicochemical Properties of this compound

Property Value/Specification Analytical Method
Molecular Formula C₅₆H₈₇NO₁₆ High-resolution mass spectrometry
Molecular Weight 1030.2871 g/mol (average); 1029.602485741 g/mol (monoisotopic) Mass spectrometry
Hydrogen Bond Donors 4 Computational prediction
Hydrogen Bond Acceptors 17 Computational prediction
Rotatable Bonds 11 Computational prediction
Topological Polar Surface Area 241.96 Ų Computational prediction
XLogP 3.54 Computational prediction
Lipinski's Rule of Five Violations 2 (MW >500, TPSA >140) Computational analysis

The chemical structure of this compound maintains the complex macrolide backbone of sirolimus while incorporating the 2,2-bis(hydroxymethyl)propionic acid ester at the C-42 position. This modification significantly alters the solubility profile while preserving the molecular recognition elements necessary for mTOR inhibition.

Spectroscopic Identification

This compound characterization employs multiple spectroscopic techniques to confirm identity and purity:

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) methods typically employ C18 reverse-phase columns with acetonitrile-water or methanol-water gradient elution systems. Acceptance criteria for pure this compound generally require ≥98.0% chromatographic purity with individual impurities not exceeding 0.5%.

  • Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and 2D techniques) confirms both the macrolide structure and the specific esterification at the C-42 position. Key NMR signals include characteristic shifts for the newly introduced geminal hydroxymethyl groups (δ~3.6-4.0 ppm in ¹H NMR).

  • Mass Analysis: LC-MS and HR-MS techniques provide confirmation of molecular weight and fragmentation patterns consistent with the this compound structure. Electrospray ionization typically generates [M+Na]⁺ or [M+H]⁺ adducts detectable at m/z ~1053.3 and 1030.3, respectively.

These analytical methods collectively provide a comprehensive profile for identity confirmation, purity assessment, and stability monitoring of this compound throughout its shelf life.

Biological Mechanism and Research Applications

Mechanism of mTOR Inhibition

This compound exerts its anticancer effects through potent inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and survival. The molecular mechanism involves:

  • FKBP-12 Binding: this compound first binds with high affinity to the intracellular immunophilin FKBP-12, forming a complex that retains the specific mTOR inhibitory activity of the parent sirolimus molecule.

  • mTORC1 Inhibition: The this compound-FKBP-12 complex directly interacts with and inhibits mTOR complex 1 (mTORC1), disrupting its kinase activity and downstream signaling pathways.

  • Pathway Disruption: Inhibition of mTORC1 blocks phosphorylation of its primary downstream effectors, p70S6 kinase and 4E-BP1, leading to:

    • Cap-dependent translation inhibition of key mRNAs encoding cell cycle regulators
    • G1 phase cell cycle arrest through reduced cyclin and CDK expression
    • Reduced angiogenesis via decreased hypoxia-inducible factor (HIF-1α and HIF-2α) levels and subsequent VEGF expression
    • Altered metabolism through modulation of glucose uptake and lipid synthesis

This multifaceted mechanism explains the broad anticancer activity of this compound across various tumor types, particularly those with dysregulated PI3K/AKT/mTOR signaling.

The following diagram illustrates the key signaling pathway affected by this compound:

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K HIF HIF-1α / HIF-2α mTORC1->HIF This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Complex Drug-Complex FKBP12->Complex Complex->mTORC1 Inhibits S6 S6 Ribosomal Protein p70S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth VEGF VEGF Production HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Research Applications and Combination Therapies

Beyond its approved indications, this compound is extensively investigated in preclinical and clinical research settings:

  • Renal Cell Carcinoma Models: this compound demonstrates significant activity in RCC models, particularly those with PTEN deficiencies or activated PI3K/AKT signaling pathways. Research focuses on identifying predictive biomarkers for treatment response.

  • Combination Therapy Strategies: Rational combination approaches include:

    • Microtubule Stabilizers: Synergistic activity observed with ixabepilone in RCC models through enhanced G2-M arrest and apoptosis induction [4]
    • VEGF Pathway Inhibitors: Enhanced anti-angiogenic effects when combined with sorafenib or sunitinib
    • Cytotoxic Agents: Ongoing evaluation with paclitaxel, carboplatin, and other chemotherapeutics
    • Immunotherapy Agents: Exploration with immune checkpoint inhibitors to modulate tumor microenvironment
  • Biomarker Development: Research focuses on identifying potential biomarkers of response, including components of the ER stress response pathway activated by combination therapies, which may serve as early response indicators in clinical settings.

These research applications highlight the continuing importance of this compound as both a therapeutic agent and a pharmacological tool for understanding mTOR signaling in cancer biology.

Conclusion

This compound represents a clinically significant mTOR pathway inhibitor with well-established synthesis routes, formulation strategies, and analytical characterization methods. The synthetic chemistry relies primarily on esterification approaches that selectively modify the C-42 position of sirolimus, while the formulation science addresses the compound's challenging physicochemical properties through careful excipient selection. The comprehensive analytical toolbox ensures consistent identity, purity, and quality of both drug substance and drug product.

References

Temsirolimus Preclinical Efficacy in Various Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from key preclinical studies investigating Temsirolimus across different cancer types and model systems.

Cancer Type Model System Key Findings Proposed Mechanism / Biomarker Citation
Renal Cell Carcinoma (RCC) 2D cell lines (A498, Caki-1, Caki-2, UMRC3) Synergistic anti-proliferative effect and enhanced apoptosis when combined with ixabepilone (microtubule stabilizer). Combination Index (CI) <1 indicating synergy. Activation of the Endoplasmic Reticulum (ER) stress response pathway. [1]
Malignant Pleural Mesothelioma (MPM) 2D cell lines & 3D spheroids; In vivo xenografts Potent cytostatic effect, blocked mTOR downstream signals (pS6K, S6, 4EBP1). Synergistic effect with cisplatin, including in cisplatin-resistant cells. Presence of phosphorylated mTOR (p-mTOR); hyperphosphorylation of pS6K, S6, and 4EBP1. [2]
Fibrolamellar Hepatocellular Carcinoma (FLHCC) Patient-Derived Xenograft (PDX) models & cell lines from metastatic tissue Significant sensitivity to this compound in vitro and significant tumor growth inhibition in vivo. Upregulation of mTOR pathway in metastatic tissue compared to primary tumor. [3]
Pancreatic Cancer Freshly generated patient-derived xenografts 4 out of 17 xenografts (23%) responded to this compound. Sensitive tumors had gene copy number variations and overexpression of genes in the PI3K/Akt/mTOR pathway; activation of p70S6K correlated with drug activity. [4]
Various Solid Tumours (e.g., Breast Cancer) Cell lines (e.g., MDA-MB-231) and immunocompetent mouse models Enhanced anti-cancer immunity by inducing autophagy, inhibiting secretion of small extracellular vesicle (sEV) PD-L1 and cellular PD-L1. Improved efficacy of anti-PD-L1 therapy. Inhibition of sEV biogenesis and PD-L1 expression via autophagy activation; increased activity and count of CD8+ T cells. [5]

Detailed Experimental Protocols

Below is a detailed breakdown of the key methodologies used in the preclinical studies cited above.

Cell Culture and Proliferation Assay [1]
  • Cell Lines: Clear cell renal cell carcinoma lines (A498, Caki-1, Caki-2, UMRC3).
  • Culture Conditions: Maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.
  • Proliferation Analysis:
    • Cells were plated in triplicate in 12-well plates at 2 x 10⁴ cells/well.
    • After 24 hours, cells were treated with this compound, another drug (e.g., Ixabepilone), or their combination for 72 hours. DMSO was used as a control.
    • After treatment, cells were trypsinized and counted using an automated cell counter.
  • Synergy Analysis: Drug interactions were analyzed using CalcuSyn software based on the Chou-Talalay method. A Combination Index (CI) of <1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism.
Protein Analysis by Western Blot [1] [3]
  • Cell Lysis: Cells were lysed using cold MPER buffer containing protease and phosphatase inhibitors.
  • Protein Quantification: Protein concentration was measured using a BCA assay.
  • Gel Electrophoresis and Transfer: 20 μg of protein was loaded onto Bis-Tris/MES gels, separated, and transferred to a nitrocellulose or PVDF membrane.
  • Antibody Hybridization: Membranes were incubated overnight at 4°C with specific primary antibodies (e.g., p-mTOR, total mTOR, p-p70S6K, p-4EBP1, PARP, LC3, β-actin as a loading control).
  • Detection: Species-specific horseradish peroxidase-labeled secondary antibodies were applied, and proteins were detected using a chemiluminescence kit. Expression levels were quantified using densitometry software.
Analysis of Apoptosis and Cell Death [1]
  • Method: Flow cytometry.
  • Procedure:
    • Cells were plated and treated with drugs for 72 hours.
    • Both floating and adherent cells (trypsinized) were collected, washed with PBS, and resuspended in a binding buffer.
    • Cells were stained with propidium iodide (PI) and/or Annexin V to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
In Vivo Efficacy Testing in PDX Models [3]
  • Model Generation: Freshly resected metastatic human tumor tissue was implanted into the flanks of NOD/SCID mice.
  • Drug Treatment: Once tumors reached a measurable size, tumor-bearing mice were treated with this compound or a control.
    • This compound Formulation: Reconstituted in DMSO, poly(ethylene glycol) 300, Tween 80, and purified water.
    • Dosing: 20 mg/kg administered intraperitoneally daily for 28 days.
  • Tumor Monitoring: Tumor size was measured regularly with calipers, and volume was calculated as (length × width²)/2. Tumor growth inhibition was calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the key mechanistic pathways of this compound action identified in the preclinical studies.

G Key Mechanisms of this compound from Preclinical Studies cluster_mTOR Direct Anti-Tumor Effects cluster_immune Immunomodulatory Effects cluster_combo Combination-Induced Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits Autophagy Autophagy This compound->Autophagy Activates sEV_PDL1 sEV_PDL1 This compound->sEV_PDL1 Reduces Cellular & sEV ER_Stress ER_Stress This compound->ER_Stress Induces (with Ixabepilone) mTORC1->Autophagy Inhibits Translation Translation mTORC1->Translation Promotes Autophagy->sEV_PDL1 Degrades MVBs PD1 PD1 sEV_PDL1->PD1 Binds Tcell Tcell PD1->Tcell Suppresses Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Synergy Synergy ER_Stress->Synergy

This diagram synthesizes the core mechanisms of action of this compound identified across the preclinical studies:

  • Direct Anti-Tumor Effects: this compound directly inhibits the mTORC1 complex, suppressing protein translation and cell proliferation. Concurrently, it activates autophagy [5].
  • Immunomodulatory Effects: The activation of autophagy degrades multivesicular bodies (MVBs), reducing the secretion of immunosuppressive small extracellular vesicles carrying PD-L1 (sEV PD-L1). This prevents sEV PD-L1 from engaging with PD-1 on T cells, thereby enhancing anti-tumor immunity [5].
  • Combination-Induced Effects: In combination with other agents like Ixabepilone, this compound can induce endoplasmic reticulum (ER) stress, leading to enhanced apoptosis and synergistic anti-cancer activity [1].

Interpretation of Key Data

  • Combination Index (CI): This is a quantitative measure of drug interaction. When combining this compound with other agents, a CI < 1 indicates a synergistic effect, meaning the combination is more effective than the sum of each drug's individual effects [1].
  • Patient-Derived Models (PDX): These models are considered more predictive of clinical response because they better retain the original tumor's histology, genetics, and heterogeneity compared to traditional cell lines [3].
  • Beyond Cytostasis: Preclinical data reveals that this compound has complex effects beyond simply halting cell growth, including inducing apoptosis (especially in combinations), modulating the immune environment, and overcoming chemotherapy resistance [1] [5] [2].

References

Temsirolimus dosing schedule for renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolmus (Torisel) Clinical Protocol Summary

Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR) kinase and is specifically indicated for the treatment of advanced renal cell carcinoma (RCC) [1] [2] [3]. The following application notes detail the essential information for the clinical use and experimental investigation of this agent.

Mechanism of Action & Pharmacokinetics

This compound is a derivative of sirolimus and functions as a cytotoxic drug [4] [3]. It binds to an intracellular protein, FKBP-12, and this protein-drug complex inhibits the activity of mTOR kinase [1] [3]. mTOR is a central component of intracellular signaling pathways that regulate cell growth, proliferation, angiogenesis, and metabolism [1]. Inhibition of mTOR disrupts the translation of key mRNAs for proteins such as HIF-1α and VEGF, which are critically involved in tumor progression [1] [3] [5].

The metabolism of this compound is primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver, producing sirolimus as its major and equally active metabolite [3]. This is a critical consideration for drug-drug interactions.

G mTOR Inhibition by this compound GrowthSignals Growth Signals (e.g., from MET, PI3K/Akt) mTOR mTOR Complex 1 (mTORC1) GrowthSignals->mTOR p70S6K p70S6K mTOR->p70S6K HIF1a HIF-1α / HIF-2α mTOR->HIF1a This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Complex FKBP-12-Temsirolimus Complex FKBP12->Complex Complex->mTOR  Inhibits Outcome Inhibition of: - Protein Synthesis - Cell Cycle Progression - Angiogenesis p70S6K->Outcome  Downregulates VEGF VEGF & other pro-angiogenic factors HIF1a->VEGF VEGF->Outcome  Downregulates

Clinical Dosing & Administration

The established regimen for advanced RCC is a fixed dose, not adjusted by body surface area [1] [2] [6].

  • Standard Dose: 25 mg administered as an intravenous infusion over 30-60 minutes, once weekly [2] [6] [7].
  • Treatment Duration: Therapy is continued until disease progression or unacceptable toxicity occurs [4] [7].
  • Premedication: To minimize the risk of hypersensitivity reactions, administer an intravenous antihistamine (e.g., diphenhydramine 25-50 mg) approximately 30 minutes before each infusion [2] [7].
Preparation & Dilution Protocol

This compound requires a specific two-step dilution process to avoid precipitation of the active agent [4] [7]. The vial must be protected from light throughout.

Step Procedure Resulting Concentration & Stability
1 Mix 1.8 mL of supplied diluent with the 25 mg/mL this compound vial. Invert to mix [4]. 10 mg/mL; stable for up to 24 hours below 25°C [4].
2 Withdraw required dose (e.g., 2.5 mL for 25 mg) and inject into a 250 mL bag of 0.9% Sodium Chloride Injection. Mix by inversion; avoid shaking [4]. Final admixture for infusion; must be used within 6 hours [4].

Administration Materials: To minimize patient exposure to the plasticizer DEHP, which can be leached by polysorbate 80 in the formulation, the final admixture should be stored in non-PVC containers (glass, polypropylene, polyolefin) and administered through non-PVC, polyethylene-lined administration sets with an in-line polyethersulfone filter (pore size ≤5 microns) [4].

Dose Modification Guidelines

Dose adjustments are necessary for hepatic impairment, concomitant drug therapy, and specific toxicities.

Hepatic Impairment & Drug Interactions

The following adjustments are based on pharmacokinetic studies and official prescribing information [4] [2] [6].

Condition Recommended Dose Adjustment

| Mild Hepatic Impairment (Bilirubin >1-1.5×ULN or AST >ULN but bilirubin ≤ULN) | Reduce dose to 15 mg/week [2] [6]. | | Moderate to Severe Hepatic Impairment (Bilirubin >1.5×ULN) | Contraindicated [2]. | | Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin, ritonavir). Avoid combination. | Reduce dose to 12.5 mg/week. After discontinuation, allow a 1-week washout before returning to original dose [4] [2] [6]. | | Concomitant Strong CYP3A4 Inducers (e.g., dexamethasone, carbamazepine, rifampin). Avoid combination. | Increase dose to 50 mg/week. Reduce to original dose after the inducer is discontinued [4] [2] [6]. |

Management of Adverse Reactions

For management of toxicities, the following protocol is recommended [6] [7]:

  • Interrupt therapy for an absolute neutrophil count (ANC) <1,000/mm³, platelet count <75,000/mm³, or Grade 3 or greater adverse events as per NCI CTCAE.
  • Once the toxicity resolves to Grade 2 or less, restart therapy at a reduced dose of 5 mg less than the previous weekly dose. The dose should not be reduced below 15 mg per week [6].
Clinical Evidence & Special Populations
  • Efficacy in Poor-Prognosis RCC: A pivotal Phase III trial (ARCC Trial) in treatment-naive patients with poor-prognosis advanced RCC demonstrated that this compound (25 mg weekly) significantly improved median overall survival compared to interferon-alfa (10.9 months vs. 7.3 months) [1]. This compound is therefore considered a first-line option for this patient subgroup [1].
  • Use in Renal Impairment: No dosage adjustment is required for patients with renal impairment [7]. A pharmacokinetic study found no significant differences in this compound or sirolimus levels between patients with RCC not on dialysis and those receiving hemodialysis [8].
  • Exploratory Use in Rare Subtypes: Case reports, such as one involving a patient with Xp11.2 translocation RCC, have shown promising but temporary clinical and radiological responses to this compound, highlighting its potential biological activity beyond clear-cell carcinoma [5].
Critical Warnings & Monitoring Requirements

This compound is associated with several serious and common adverse effects that require vigilant monitoring [2] [7].

Category Specific Risks Recommended Monitoring
Serious Warnings Hypersensitivity/Infusion reactions, Interstitial Lung Disease (ILD), Bowel Perforation, Renal Failure, Severe Infections [2]. Monitor during infusion. Assess for new/worsening respiratory symptoms. Evaluate fever, abdominal pain, or acute abdomen promptly [2] [7].
Common Laboratory Abnormalities (Incidence ≥30%) Hyperglycemia, Hyperlipidemia/Hypertriglyceridemia, Anemia, Elevated Alkaline Phosphatase, Elevated Serum Creatinine, Lymphopenia, Hypophosphatemia, Thrombocytopenia, Elevated AST, Leukopenia [2] [9]. Check fasting serum glucose, lipid profile, CBC, and comprehensive metabolic panel before starting and periodically during treatment [7].
Common Adverse Reactions (Incidence ≥30%) Rash, Asthenia, Mucositis, Nausea, Edema, Anorexia [2]. Provide proactive supportive care.

Experimental Workflow for In Vitro Studies

For researchers investigating this compound in laboratory models, the following workflow outlines key experimental considerations based on its clinical and pharmacological profile.

G In Vitro this compound Testing Workflow Start Cell Line Selection (RCC lines, e.g., with VHL loss or TFE3 fusions) Prep Drug Preparation (Reconstitute in supplied diluent, then dilute in culture medium) Start->Prep Dosing Establish Dosing Scheme (Single agent or combination; consider 0.1-100 nM range) Prep->Dosing Metrics Assess Phenotypic & Molecular Metrics Dosing->Metrics p1 Cell Viability (MTT/XTT assay) Metrics->p1 p2 Apoptosis & Cell Cycle (Flow cytometry) Metrics->p2 p3 Downstream Signaling (Western blot for p-S6, HIF-1α, VEGF) Metrics->p3 p4 Angiogenesis Potential (HUVEC tube formation assay) Metrics->p4 Analysis Data Analysis & Validation p1->Analysis p2->Analysis p3->Analysis p4->Analysis

Conclusion

This compound remains a validated mTOR inhibitor for the treatment of advanced renal cell carcinoma, particularly in patients with poor prognostic features. Its clinical application demands strict adherence to the 25 mg weekly dosing schedule, a meticulous two-step preparation protocol, and proactive management of metabolic, hepatic, and pulmonary toxicities. For research purposes, its mechanism provides a robust tool for probing the PI3K/Akt/mTOR pathway in renal oncogenesis.

References

Application Note: Temsirolimus & Interferon Alfa in mRCC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary and Outcomes

The INTORACT trial (Investigation of Temsirolimus and Bevacizumab vs. Interferon Alfa and Bevacizumab) was a randomized, open-label, multicenter phase III study that serves as the primary source of clinical data for this combination [1].

  • Objective: To determine the efficacy of combining this compound with bevacizumab versus interferon alfa (IFN) with bevacizumab as a first-line treatment for metastatic clear cell RCC.
  • Patient Cohort: 791 patients with previously untreated, predominantly clear-cell mRCC were randomized to receive either:
    • This compound + Bevacizumab (n=400)
    • Interferon alfa + Bevacizumab (n=391)

The table below summarizes the primary efficacy and notable quality-of-life outcomes from the INTORACT trial [1]:

Outcome Measure This compound + Bevacizumab Interferon Alfa + Bevacizumab Hazard Ratio (HR) / P-value
Median Progression-Free Survival (PFS) 9.1 months 9.3 months HR: 1.1; P = 0.8
Median Overall Survival (OS) 25.8 months 25.5 months HR: 1.0; P = 0.6
Objective Response Rate (ORR) 27.0% 27.4% Not significant
Quality of Life (FKSI-15 & FKSI-DRS) Significantly higher overall mean scores Lower scores Favoring this compound arm
  • Conclusion: The combination of this compound and bevacizumab was not superior to interferon alfa and bevacizumab for the first-line treatment of clear-cell mRCC [1].
Molecular Signaling Pathways and Rationale

The biological rationale for combining this compound with interferon stems from the interplay between the mTOR and Interferon signaling pathways. The following diagram illustrates the key pathways involved and their points of interaction, which are detailed in the sections below.

G cluster_ifn Interferon Signaling Pathway cluster_mtor mTOR/PI3K Pathway & Cross-talk cluster_drug Therapeutic Intervention IFN IFN-α/β IFNAR IFNAR Receptor IFN->IFNAR Binds JAK_TYK JAK1 / TYK2 IFNAR->JAK_TYK Activates PI3K PI3K IFNAR->PI3K Activates STAT STAT1/2 + IRF9 JAK_TYK->STAT Phosphorylates ISGF3 ISGF3 Complex STAT->ISGF3 Forms ISRE ISRE Promoter ISGF3->ISRE Binds to ISG ISG Transcription (Antiviral, Pro-survival) ISRE->ISG Induces Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Activation Akt->NFkB Activates Survival Cell Survival & Proliferation mTORC1->Survival Promotes NFkB->Survival Promotes This compound This compound Rapamycin Rapamycin (active metabolite) This compound->Rapamycin Converts to Rapamycin->mTORC1 Inhibits

The molecular rationale for the combination involves two key, interconnected pathways:

  • Interferon Alpha/Beta (IFN-α/β) Signaling: IFN-α/β binding to its receptor (IFNAR) activates the classic JAK-STAT pathway, leading to the transcription of Interferon-Stimulated Genes (ISGs) that can modulate immune responses [2]. A crucial parallel pathway exists where IFNAR activation also stimulates the PI3K/Akt pathway. Akt then activates mTORC1 and NF-κB, both of which promote cell survival and can counteract the intended therapeutic effects of interferon [3].
  • This compound Mechanism of Action: this compound is a prodrug that converts to rapamycin, which specifically inhibits the mTORC1 complex [1]. The rationale for combining it with interferon was that by blocking mTORC1, this compound could counteract the pro-survival signals from the IFN-induced PI3K/Akt pathway, potentially leading to enhanced anti-tumor efficacy.
Analysis of Combination Therapy Failure

The INTORACT trial's failure to demonstrate superiority suggests that simply inhibiting one node (mTORC1) within a complex, redundant network is insufficient. Several factors may explain this:

  • Pathway Redundancy: Cancer cells likely utilize alternative survival pathways not blocked by the combination of this compound and bevacizumab.
  • Unintended Biological Consequences: Inhibiting mTORC1 can lead to feedback loops that reactivate the PI3K/Akt pathway, potentially undermining the therapy [4].
  • Shifting Treatment Landscape: The trial was conducted before immune checkpoint inhibitors became standard. The inherent drug resistance of RCC, driven by tumor heterogeneity and an immunosuppressive microenvironment, remains a major hurdle that this combination could not overcome [4] [5].

Experimental Protocol

For researchers investigating similar combination therapies, the key parameters from the INTORACT trial provide a foundational protocol.

Title: In Vitro Assessment of this compound and Interferon Alfa Combination on RCC Cell Viability and Signaling

  • Cell Line Preparation

    • Culture human clear cell RCC cell lines (e.g., 786-O, Caki-1) in recommended media. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
    • Seed cells into 96-well plates for viability assays (5,000 cells/well) and 6-well plates for protein extraction (200,000 cells/well). Allow cells to adhere overnight.
  • Drug Treatment

    • Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and recombinant human Interferon alfa-2a (e.g., 1 MIU/mL in PBS with BSA).
    • Treat cells with the following conditions for 48-72 hours:
      • Vehicle control (DMSO at final concentration <0.1%)
      • This compound alone (dose range: 1 nM - 100 µM)
      • Interferon alfa alone (dose range: 10 - 1000 IU/mL)
      • This compound + Interferon alfa combination (use a fixed ratio of concentrations based on initial single-agent IC₅₀ values).
  • Cell Viability Assay (MTT)

    • After 72 hours of treatment, add MTT reagent (0.5 mg/mL final concentration) to each well of the 96-well plate.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the media and dissolve the formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
  • Protein Extraction and Western Blot Analysis

    • After 24-48 hours of treatment, lyse cells from the 6-well plates in RIPA buffer containing protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA assay.
    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with primary antibodies against:
      • Phospho-S6 Ribosomal Protein (Ser240/244) - Readout of mTORC1 activity (predicted to be suppressed by this compound).
      • Cleaved Caspase-3 - Readout of apoptosis induction.
      • Phospho-STAT1 (Tyr701) - Readout of interferon pathway activation.
      • Beta-Actin - Loading control.
    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL) reagent.
  • Data Analysis

    • Use software like GraphPad Prism to calculate IC₅₀ values for single agents and combination indices (CI) to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.
    • Quantify Western blot band densities to correlate cell death with pathway modulation.

Future Research Directions

The failure of the this compound and interferon combination in RCC highlights the need for more sophisticated approaches.

  • Targeting Drug Resistance: Future efforts should focus on overcoming resistance mechanisms. Promising areas include targeting ferroptosis [4] [6], modulating specific cancer-associated fibroblasts (CAFs) and regulatory T cells (Tregs) in the tumor microenvironment [5], or exploring novel agents like tipifarnib, a farnesyltransferase inhibitor that can modulate interferon signaling [6].
  • Improved Patient Stratification: Research should aim to identify biomarkers that predict response. The risk-score signature developed from single-cell RNA-seq data in clear cell RCC, which includes genes from interferon gamma and p53 signaling pathways, represents the kind of tool needed to select patients most likely to benefit from specific therapies [5].
  • Novel Combinations: Exploring this compound or other mTOR inhibitors with newer drug classes, particularly immune checkpoint inhibitors, may yield more successful outcomes by simultaneously targeting cancer cells and the immunosuppressive microenvironment [4].

Key Takeaways for Researchers

  • Clinical Outcome: The This compound and bevacizumab regimen was not superior to interferon alfa and bevacizumab in mRCC, indicating this specific combination does not represent a viable clinical advance over that historical standard [1].
  • Molecular Insight: The PI3K-Akt-mTOR pathway is a key pro-survival signal activated by interferon. Simply adding mTOR inhibition was insufficient to overcome the complexity of RCC biology and resistance [3] [2].
  • Forward Path: Overcoming drug resistance in RCC requires moving beyond broad pathway inhibition to targeting specific cellular subpopulations and resistance mechanisms identified through advanced technologies like single-cell RNA sequencing [4] [5].

References

Temsirolimus in mantle cell lymphoma phase III

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application in Mantle Cell Lymphoma

The pivotal phase III study established Temsirolimus as a validated treatment option for patients with relapsed or refractory MCL. The key efficacy data from this trial is summarized in the table below [1].

Table 1: Efficacy Outcomes from the Phase III Study in Relapsed/Refractory MCL

Treatment Group Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS Objective Response Rate (ORR)
This compound (175/75 mg) 4.8 months 0.44 (P = 0.0009) 22% (P = 0.0019)
This compound (175/25 mg) 3.4 months 0.65 (P = 0.0618) Not Specified
Investigator's Choice Therapy 1.9 months (Reference) 2%

This data demonstrates that the 175/75 mg regimen (175 mg weekly for 3 weeks followed by 75 mg weekly) significantly improved both PFS and ORR compared to investigator's choice of single-agent therapy [1]. The trial also reported a trend toward improved overall survival for the 175/75 mg group (12.8 months vs. 9.7 months), though this was not statistically significant [1].

Mechanism of Action and Signaling Pathway

This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival [2] [3] [4].

The drug binds to an intracellular protein, FK506-binding protein 12 (FKBP-12). This protein-drug complex then directly inhibits the activity of mTOR complex 1 (mTORC1) [2] [4]. The subsequent molecular and phenotypic effects are illustrated below.

G GrowthFactors Growth Factors/ Nutrients PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 Activation PI3K_Akt->mTORC1 S6K p70S6K Phosphorylation mTORC1->S6K CyclinD1 Cyclin D1 Synthesis mTORC1->CyclinD1 HIF HIF-1α / HIF-2α mTORC1->HIF S6 S6 Ribosomal Protein S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth CyclinD1->CellGrowth VEGF VEGF Production HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound FKBP12 FKBP-12 This compound->FKBP12 TemsComplex This compound-FKBP12 Complex FKBP12->TemsComplex Inhibition Inhibition of mTORC1 TemsComplex->Inhibition Inhibition->mTORC1

The inhibition of mTORC1 leads to several critical downstream effects [3] [4]:

  • Inhibition of Protein Synthesis: Reduced phosphorylation of S6K and 4E-BP1 disrupts the translation of mRNA for key proteins, including cyclin D1, which is strongly implicated in MCL pathogenesis [3].
  • Suppression of Angiogenesis: this compound downregulates hypoxia-inducible factors (HIF-1α and HIF-2α), leading to decreased production of pro-angiogenic factors like VEGF [2] [3].
  • Induction of Autophagy: By relieving mTORC1's suppression of autophagy, the drug can promote a form of programmed cell death in cancer cells [4].

Detailed Clinical Protocol for Administration

This protocol outlines the reconstitution, administration, and management of this compound for relapsed/refractory MCL based on the phase III trial and manufacturer specifications [1] [5].

1. Recommended Dosing

  • MCL Regimen: 175 mg intravenously once weekly for 3 weeks, followed by a maintenance dose of 75 mg once weekly until disease progression or unacceptable toxicity [1].
  • Premedication: Administer an IV antihistamine (e.g., diphenhydramine 25–50 mg) approximately 30 minutes before each this compound dose to minimize infusion reactions [5].

2. Dose Modification Guidelines Dose adjustments are necessary for hepatic impairment and concomitant use of certain drugs.

Table 2: this compound Dose Modification Guide

Scenario Recommended Action
Hepatic Impairment
Mild (bilirubin >1–1.5×ULN or AST >ULN but bilirubin ≤ULN) Reduce dose to 15 mg/week [5].
Moderate to Severe (bilirubin >1.5×ULN) Contraindicated [5].
Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) Avoid use. If necessary, reduce this compound dose to 12.5 mg/week. After discontinuing the inhibitor, wait ~1 week before returning to the original dose [5].
Concomitant Strong CYP3A4 Inducers (e.g., rifampin, phenytoin) Avoid use. If necessary, consider increasing this compound dose from 25 mg/week up to 50 mg/week. Reduce dose if the inducer is discontinued [5].

3. Drug Preparation & Administration Workflow this compound requires a specific two-step dilution process to ensure stability and potency [5]. The entire workflow, from preparation to infusion, is captured in the following diagram.

G Start 1. Aseptically mix TORISEL vial (25 mg/mL) with 1.8 mL supplied diluent. Step1 Result: 10 mg/mL solution. Stable below 25°C for 24h. Start->Step1 Step2 2. Withdraw required dose. Dilute in 250 mL of 0.9% Sodium Chloride in glass or polyolefin/polypropylene bag. Step1->Step2 Step3 3. Invert bag to mix. Avoid shaking. Protect from light. Inspect for particulates/discoloration. Step2->Step3 Administer 4. Infuse intravenously over 30-60 minutes. Use an infusion pump. Use non-DEHP, non-PVC tubing with a ≤5 micron in-line filter. Step3->Administer TimeLimit Complete infusion within 6 hours of dilution. Administer->TimeLimit

Safety and Resistance Considerations

Adverse Event Management The most frequent grade 3 or 4 adverse events associated with this compound in the MCL trial were thrombocytopenia, anemia, neutropenia, and asthenia [1]. Other notable toxicities include hyperglycemia, hypertriglyceridemia, and interstitial lung disease. Proactive monitoring and supportive care are essential.

Understanding Resistance Mechanisms A significant clinical challenge is the development of acquired resistance. Research in various cancers points to several key mechanisms [6] [7]:

  • mTORC2 Activation: Resistant cells can exhibit constitutive activation of the mTORC2 complex, which in turn reactivates pro-survival pathways like Akt and MAPK, bypassing mTORC1 inhibition [7].
  • Altered Integrin Signaling: Resistance has been linked to changes in integrin expression (e.g., α2, α3, β1), promoting a switch from adhesive to highly motile and invasive behavior [6].
  • Feedback Loop Activation: Chronic mTORC1 inhibition can disrupt negative feedback loops, leading to upstream kinase activation and sustained cell survival signals [6].

Future Research Directions

To improve the efficacy of this compound in MCL, ongoing research is exploring several strategies:

  • Rational Combination Therapies: Combining this compound with other agents, such as antiangiogenic drugs or histone deacetylase (HDAC) inhibitors, to overcome or preempt resistance mechanisms [3].
  • Dual mTORC1/mTORC2 Inhibition: Investigating next-generation mTOR inhibitors that target both complexes to prevent the compensatory activation seen in resistance [7].
  • Biomarker Discovery: Identifying predictive biomarkers of response is crucial for better patient selection and tailored clinical management [8].

I hope these detailed application notes and protocols are valuable for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

Efficacy and Safety Endpoints in Temsirolimus Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary and secondary endpoints from various temsirolimus clinical trials, highlighting its application across different cancer types.

Cancer Type / Trial Phase Primary Endpoint(s) Secondary / Other Endpoints Key Safety Findings Source
Lymphoma (Phase I/II) Complete Response (CR) rate, Overall Response Rate (ORR) [1]. Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS) [1]. Grade ≥3 hematologic events were common. Specific non-hematologic toxicities included hypokalemia, diarrhea, and mucositis [1].
Multiple Myeloma (Phase II) Best Overall Response (CR or Partial Response (PR)) [2]. Time to Progression (TTP), characterization of PK and PD relationships [2]. Grade 3-4 toxicities: fatigue, neutropenia, thrombocytopenia, interstitial pneumonitis, stomatitis, diarrhea [2].
Glioblastoma (Phase II) 6-month Progression-Free Survival rate, radiographic response [3]. Overall survival, time to progression, correlation of response with hyperlipidemia and p-p70s6k levels [3]. Grade 3+ non-hematologic: hypercholesterolemia (11%), hypertriglyceridemia (8%), hyperglycemia (8%). Grade 3 hematologic: 11% [3].
Renal Cell Carcinoma (Real-World) Response Rate, Clinical Benefit Rate (CBR), Progression-Free Survival (PFS) [4]. Incidence of Adverse Drug Reactions (ADRs), including interstitial lung disease (ILD) [4]. Most common ADRs: stomatitis (26.7%), ILD (17.3%), decreased platelet count (11.1%). Grade ≥3 ILD: 4.5% [4].

Detailed Experimental Protocols

Here are the methodologies for key aspects of this compound clinical trials, compiled from the cited research.

Dosing and Administration

The established recommended Phase II dose from a combination study in lymphoma is This compound 25 mg IV weekly and lenalidomide 20 mg orally on days 1-21 of a 28-day cycle [1]. In other single-agent trials, the standard dose used was This compound 25 mg IV weekly [2] [3].

  • Cycle Definition: One cycle is typically 4 weeks (28 days) [1].
  • Pre-medication: Administer diphenhydramine (25-50 mg IV) 30 minutes before the this compound infusion to prevent hypersensitivity reactions [2].
  • Dose Modification: Treatment is held for specific toxicities (e.g., ANC < 1.0 ×10⁹/l, platelets < 75 ×10⁹/l, grade 3/4 non-hematologic toxicity) and resumed with a 20% dose reduction upon recovery [2].
Response and Toxicity Assessment
  • Response Criteria:
    • Lymphoma: Use the 2006 revised response criteria for malignant lymphoma. Responses are confirmed by scans at least 4 weeks after initial documentation [1].
    • Multiple Myeloma: Use the European Group for Blood and Marrow Transplantation (EBMT) criteria. Serum and urine M-protein are quantified every 4 weeks [2].
    • Solid Tumors: Use Response Evaluation Criteria in Solid Tumors (RECIST) 1.1 [4].
  • Assessment Schedule: Perform first response assessment after 2 cycles (8 weeks), then every 3 months thereafter [1].
  • Toxicity Grading: Grade all adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1] [2].
Pharmacokinetic (PK) Protocol

A detailed protocol from a multiple myeloma trial involves [2]:

  • Sample Collection: Draw plasma samples pre-dose and at 2, 3, 4, 6, 8, and 24 hours after the first this compound dose in cycles 1 and 2.
  • Analysis Method: Quantify this compound plasma levels using a validated liquid chromatography and tandem mass spectroscopy (LC-MS/MS) method.
  • PK Parameters: Calculate peak concentration (Cmax), half-life (t1/2), area under the curve (AUC), volume of distribution (Vdss), and clearance (CL) using non-compartmental and compartmental techniques.
Pharmacodynamic (PD) Protocol

To demonstrate target engagement, a common method is to assess the phosphorylation status of downstream mTOR effectors in peripheral blood mononuclear cells (PBMCs) [2]:

  • Sample Collection: Collect blood samples at baseline, 4, 24, and 48 hours after the first this compound dose.
  • Western Blot Analysis:
    • Isolate PBMCs by gradient centrifugation.
    • Lyse cells with a buffer containing phosphatase inhibitors.
    • Resolve 50 μg of protein via SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies against phospho-p70 S6K (Thr389) and phospho-4E-BP1 (Thr37/46).
    • A reduction in phosphorylation signals indicates successful mTOR pathway inhibition.

mTOR Signaling Pathway & Trial Analysis Logic

This compound inhibits the mTOR pathway, a key regulator of cell growth and survival. The following diagram illustrates this mechanism and how it informs clinical trial biomarker analysis.

mTOR_Pathway cluster_effectors Key Effectors cluster_effects Cellular Consequences Rank1 Growth Factor Signals (EGFR, VEGFR, IGFR-1) Rank2 PI3K Rank1->Rank2 Rank3 AKT Rank2->Rank3 Rank4 mTORC1 Complex Rank3->Rank4 Rank5 Downstream Effectors Rank4->Rank5 Activates Rank6 Biological Effects Rank5->Rank6 p70S6K p70S6K Rank5->p70S6K 4 4 Rank5->4 ProteinSynth Increased Protein Synthesis Rank6->ProteinSynth CellCycle Cell Cycle Progression (G1/S) Rank6->CellCycle Angiogenesis Angiogenesis Rank6->Angiogenesis This compound This compound This compound->Rank4 Inhibits PK_Analysis PK Analysis: Plasma Concentration (AUC, Cmax, Half-life) PK_Analysis->this compound Measures Exposure to PD_Biomarkers PD Biomarkers: p-S6K1, p-4EBP1 (in tumor tissue or PBMCs) PD_Biomarkers->Rank4 Measures Inhibition of Efficacy Clinical Efficacy: ORR, PFS, OS Efficacy->Rank4 Correlates Inhibition With EBP1 4EBP1

Key Considerations for Trial Design

  • Metabolic Toxicities: Vigilant monitoring and management of hyperglycemia, hyperlipidemia, and hypertriglyceridemia are crucial, as these are common class-effects of mTOR inhibitors [3].
  • Interstitial Lung Disease (ILD): ILD is a potentially serious adverse reaction. Implement proactive monitoring with chest CT scans and have clear management protocols, including dose interruption or discontinuation [4].
  • Drug-Drug Interactions: this compound is metabolized by CYP3A4. Be aware that concomitant use of strong inducers (e.g., some anticonvulsants) can significantly reduce its plasma concentration, potentially requiring dose adjustments [5] [3].
  • Combination Therapy Rationale: Preclinical data supports synergy when combining this compound with other agents, such as EGFR inhibitors or chemotherapy, often by overcoming feedback loops or enhancing anti-angiogenic effects [6] [7].

I hope these detailed application notes and protocols provide a solid foundation for your research and drug development work.

References

Comprehensive Application Notes and Protocol: Temsirolimus Premedication with Antihistamine for Advanced Renal Cell Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Temsirolimus is a mammalian target of rapamycin (mTOR) kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC). As a derivative of sirolimus, this compound binds to intracellular proteins and inhibits mTOR activity, ultimately leading to cell cycle arrest in tumor cells. The mTOR pathway plays a critical role in signaling pathways for various cytokines and growth factors involved in carcinogenesis and cancer progression. Inhibition of this pathway results in decreased protein synthesis and cell cycle arrest at the G1 phase, providing the antineoplastic activity against renal cell carcinoma. Clinical trials have demonstrated that this compound significantly prolongs overall survival in patients with advanced RCC compared to interferon-alfa monotherapy (10.9 months vs. 7.3 months), establishing its importance in oncology practice. [1] [2] [3]

A significant challenge in this compound administration is the relatively high incidence of hypersensitivity reactions associated with its infusion. These reactions are characterized by anaphylaxis, dyspnea, flushing, hypotension, apnea, loss of consciousness, and chest pain in some cases. The underlying mechanism for these reactions may involve the drug's molecular structure or the polysorbate 80 solvent used in the formulation. Based on clinical trial observations and post-marketing surveillance, approximately 30-60 minutes of premedication with H1-antihistamines has become a standard prophylactic measure to mitigate these infusion-related reactions. This protocol provides detailed application notes for researchers and clinicians regarding the appropriate premedication strategy, drug preparation, administration procedures, and safety monitoring when using this compound in both clinical and research settings. [4] [3] [5]

Premedication Protocol

Antihistamine Selection and Dosing

The premedication protocol for this compound is designed to minimize the risk of hypersensitivity reactions, which can occur during or shortly after infusion. Based on manufacturer recommendations and clinical guidelines, the standard approach involves administration of an H1-antihistamine approximately 30 minutes prior to each this compound dose. The recommended agent is diphenhydramine at a dose of 25-50 mg administered intravenously. For patients with contraindications to diphenhydramine, alternative H1-antihistamines with similar pharmacokinetic and pharmacodynamic properties may be substituted. The premedication should be timed precisely to ensure adequate plasma concentrations during the this compound infusion while accounting for the specific pharmacokinetic profile of the selected antihistamine. [4] [3] [5]

Table 1: Recommended Premedication Regimen for this compound

Component Drug Examples Dose Route Timing Frequency
H1-antihistamine Diphenhydramine (preferred) 25-50 mg IV 30 minutes before each this compound infusion Weekly, before each dose
Alternative H1-antihistamines Equivalent H1-blockers Equivalent doses IV 30 minutes before infusion Weekly, before each dose

In cases where patients experience breakthrough hypersensitivity reactions despite appropriate H1-antihistamine premedication, the addition of an H2-receptor antagonist such as famotidine (20 mg IV) or ranitidine (50 mg IV) may provide enhanced protection. This expanded premedication strategy should be considered for patients with a history of drug allergies or those who have previously experienced infusion reactions to mTOR inhibitors. Furthermore, for patients requiring ongoing this compound therapy who have experienced previous hypersensitivity reactions, consistent premedication with both H1 and H2 antagonists is recommended throughout the treatment course, not just for the initial infusion. [3] [5]

Drug Preparation and Dilution

This compound requires a specific two-step dilution process to ensure stability and prevent precipitation. The initial step involves adding 1.8 mL of the supplied diluent to the vial containing 25 mg/mL this compound concentrate, resulting in a solution of approximately 10 mg/mL. This intermediate solution must be mixed thoroughly by inversion until no visible particles remain, with care taken to minimize foaming. The second dilution step requires withdrawing the appropriate dose from this intermediate solution and adding it to 250 mL of 0.9% sodium chloride injection in containers composed of glass, polyolefin, or polyethylene. Polyvinyl chloride (PVC) containers must be avoided as polysorbate 80 in the formulation can leach diethylhexylphthalate (DEHP) from PVC. The final diluted solution should be mixed by gentle inversion rather than shaking to prevent foaming and administered within 6 hours when stored at room temperature. Throughout preparation, protection from excessive room light and sunlight is essential to maintain drug stability. [4] [3] [5]

Table 2: this compound Preparation Protocol

Step Process Materials Concentration Stability
First Dilution Add 1.8 mL supplied diluent to 25 mg/mL this compound vial Manufacturer-provided diluent ~10 mg/mL Up to 24 hours at <25°C
Second Dilution Withdraw dose from first dilution and add to 250 mL 0.9% NaCl Non-PVC containers (glass, polyolefin, polyethylene) Dependent on dose (typically 0.1-1 mg/mL) Use within 6 hours
Final Preparation Mix by gentle inversion, avoid shaking In-line polyethersulfone filter (≤5 μm) Ready for administration Complete infusion within 6 hours

Administration Procedures

Infusion Protocol and Parameters

This compound administration requires careful attention to infusion parameters and patient monitoring. The recommended dose for advanced renal cell carcinoma is 25 mg administered intravenously once weekly until disease progression or unacceptable toxicity occurs. The infusion should be delivered over 30-60 minutes using an infusion pump to ensure accurate delivery rates. For the initial administration, particularly in patients with potential risk factors for hypersensitivity, a longer infusion duration (60 minutes) is advisable. If well-tolerated, subsequent infusions may be completed in 30 minutes. The administration requires an in-line polyethersulfone filter with a pore size not exceeding 5 μm to ensure particulate matter removal. Throughout the infusion period, patients should be monitored closely for signs of hypersensitivity reactions, including vital sign assessments at baseline, during infusion, and for at least 30-60 minutes after completion. [4] [3] [5]

Management of Hypersensitivity Reactions

Despite appropriate premedication, hypersensitivity reactions may still occur and require prompt intervention. For mild to moderate reactions (grade 1-2), the infusion should be temporarily interrupted and supportive care administered, including additional antihistamines if needed. Once symptoms resolve, the infusion may be resumed at a slower rate (extending up to 60 minutes for the remainder of the dose). For severe or life-threatening reactions (grade 3-4), the infusion should be discontinued immediately, and emergency measures instituted as clinically indicated. The risks and benefits of continuing this compound therapy should be carefully evaluated in patients experiencing severe hypersensitivity reactions, considering potential alternatives for future treatment cycles. For subsequent doses in patients who experienced reactions, premedication should include both H1 and H2 antagonists administered approximately 30 minutes before infusion, and the infusion duration should be extended to 60 minutes with more frequent monitoring. [4] [3] [5]

G Start This compound Infusion Initiation Monitor Monitor Patient for Hypersensitivity Symptoms Start->Monitor Decision Reaction Occurred? Monitor->Decision Decision->Monitor No MildMod Mild/Moderate Reaction Decision->MildMod Yes Stop Stop Infusion Temporarily MildMod->Stop Severe Severe/Life-Threatening Reaction Discontinue Discontinue Infusion Permanently Severe->Discontinue Support Administer Supportive Care & Additional Antihistamines Stop->Support Emergency Institute Emergency Measures Discontinue->Emergency Resume Resume at Slower Rate (up to 60 min) Support->Resume Reassess Reassess Treatment Plan & Future Doses Emergency->Reassess Resume->Monitor

Figure 1: Hypersensitivity Reaction Management Algorithm

Safety Monitoring and Dose Modifications

Baseline and Ongoing Monitoring Requirements

Comprehensive monitoring is essential throughout this compound therapy to manage potential toxicities. Prior to treatment initiation, baseline assessments should include: pulmonary function evaluation with chest radiograph or CT scan to identify pre-existing interstitial lung disease; hepatic function tests (AST, bilirubin) to determine appropriate dosing; metabolic parameters including serum cholesterol, triglycerides, and glucose; renal function tests and urinalysis for protein quantification; and complete blood count to establish hematologic baseline. During treatment, regular monitoring should continue with pulmonary imaging performed periodically even in asymptomatic patients, as interstitial lung disease may present without initial symptoms. Metabolic parameters should be checked regularly, as hyperglycemia and hyperlipidemia frequently require intervention with antihyperglycemic agents and lipid-lowering drugs. [1] [4] [3]

Patients should be educated to report specific symptoms promptly, including respiratory changes (dyspnea, cough, hypoxia), signs of infection (fever, localized symptoms), gastrointestinal symptoms (abdominal pain, bloody stools), neurological changes (headache, seizure activity), and impaired wound healing. Particular attention should be paid to patients with central nervous system tumors or metastases, as they are at increased risk for intracerebral hemorrhage. Additionally, those receiving anticoagulant therapy require careful monitoring for bleeding complications. Immunocompromised patients should be monitored for opportunistic infections, with prophylaxis for Pneumocystis jiroveci pneumonia considered when corticosteroids or other immunosuppressive agents are administered concomitantly. [4] [3] [5]

Dose Modification Guidelines

Dose adjustments may be necessary based on toxicity severity and patient-specific factors. For hematologic toxicities such as absolute neutrophil count <1000/mm³ or platelet count <75,000/mm³, therapy should be temporarily interrupted until recovery to grade ≤2, followed by resumption at a reduced dose of 20 mg weekly. For non-hematologic toxicities of grade 3 or greater, similar interruption and dose reduction principles apply, with the weekly dose reduced by 5 mg increments to a minimum of 15 mg weekly. In patients with mild hepatic impairment (bilirubin >1-1.5 × ULN or AST >ULN with bilirubin ≤ULN), the dose should be reduced to 15 mg weekly. This compound is contraindicated in patients with bilirubin >1.5 × ULN due to significantly increased exposure. [4] [3] [5]

Table 3: Dose Modification Guidelines for this compound

Toxicity Type Severity/Grade Action Dose After Recovery
Hematologic ANC <1000/mm³ or platelets <75,000/mm³ Interrupt therapy Reduce by 5 mg/week (min 15 mg/week)
Non-hematologic Grade 3 or greater Interrupt therapy Reduce by 5 mg/week (min 15 mg/week)
Hepatic Impairment Mild (bilirubin >1-1.5 × ULN or AST >ULN) Reduce dose at initiation 15 mg/week
Hepatic Impairment Moderate to Severe (bilirubin >1.5 × ULN) Contraindicated Not recommended
Hypersensitivity Severe or life-threatening Discontinue infusion Consider permanent discontinuation

Concomitant use with strong CYP3A4 inhibitors or inducers requires significant dose adjustments. When co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, protease inhibitors), the this compound dose should be reduced to 12.5 mg weekly. Conversely, when used with strong CYP3A4 inducers (e.g., rifampin, phenytoin, dexamethasone), the dose may be increased to 50 mg weekly. These adjustments are necessary because this compound is primarily metabolized by CYP3A4, and drug interactions can significantly alter its exposure and the exposure to its active metabolite, sirolimus. [4] [2] [3]

Mechanism of Action and Scientific Background

Molecular Mechanisms of Hypersensitivity and Antihistamine Protection

The pathophysiology of this compound-associated hypersensitivity reactions involves multiple potential mechanisms. The drug formulation contains polysorbate 80, which has been associated with hypersensitivity reactions in various parenteral medications. Additionally, the mTOR inhibition itself may trigger inflammatory responses through complex immune modulation. Histamine release from mast cells and basophils represents the final common pathway for many infusion-related reactions, leading to vasodilation, increased vascular permeability, and smooth muscle effects that manifest clinically as hypotension, flushing, dyspnea, and urticaria. [6] [4] [3]

H1-antihistamines function as inverse agonists at histamine H1 receptors rather than pure antagonists, stabilizing the receptor in its inactive conformation and reducing basal signaling activity. Recent structural biology studies using cryo-EM have revealed that antihistamines bind to the orthosteric pocket of H1 receptors, primarily through interactions with transmembrane domains 3, 5, 6, and 7. A key mechanism involves the insertion of a shared phenyl group into a deep hydrophobic cavity, blocking the movement of the toggle switch residue W428, which normally initiates GPCR activation upon histamine binding. This structural intervention prevents the conformational changes required for intracellular signaling, thereby mitigating the clinical manifestations of histamine release. [6] [7]

G This compound This compound Infusion PS80 Polysorbate 80 Component This compound->PS80 MastCell Mast Cell/Basophil Activation PS80->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Activation on Target Cells Histamine->H1Receptor Symptoms Hypersensitivity Symptoms: - Flushing - Dyspnea - Hypotension - Urticaria H1Receptor->Symptoms Antihistamine H1 Antihistamine Premedication Block Receptor Blockade Antihistamine->Block Block->H1Receptor Prevents Prevention Symptom Prevention

Figure 2: Mechanism of Hypersensitivity Reactions and Antihistamine Protection

mTOR Inhibition and Antitumor Activity

This compound exerts its antineoplastic effects through potent inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. The drug forms a complex with the intracellular protein FKBP-12, and this complex directly inhibits mTOR activity. Consequently, this compound blocks downstream signaling pathways that regulate protein synthesis, cell cycle progression, and angiogenesis. Importantly, mTOR inhibition reduces the levels of hypoxia-inducible factors (HIF-1 and HIF-2 alpha) and vascular endothelial growth factor (VEGF), which are particularly critical in the pathogenesis of renal cell carcinoma. This multifaceted mechanism explains the particular efficacy of this compound in RCC, where HIF accumulation due to VHL gene mutations drives tumor progression. [1] [2]

The active metabolite of this compound, sirolimus, contributes significantly to the drug's pharmacological activity. Both this compound and sirolimus exhibit similar potency against mTOR, creating a sustained inhibitory effect throughout the dosing interval. The prolonged half-life of sirolimus (approximately 54.6 hours) compared to the parent drug (17.3 hours) supports once-weekly dosing. The extensive hepatic metabolism via CYP3A4 and P-glycoprotein-mediated transport contribute to the drug's pharmacokinetic profile and highlight the importance of hepatic function assessment and drug interaction management in treatment planning. [1] [2]

Conclusion and Research Implications

The premedication protocol with H1-antihistamines represents an essential component of safe this compound administration in patients with advanced renal cell carcinoma. Based on current evidence, intravenous diphenhydramine (25-50 mg) administered 30 minutes before each weekly infusion significantly reduces the incidence and severity of hypersensitivity reactions. The comprehensive approach outlined in these application notes—including appropriate drug preparation, careful infusion management, and systematic monitoring—enables optimal risk mitigation while maintaining treatment efficacy.

Future research directions should focus on optimizing premedication strategies for high-risk populations and exploring the potential repurposing of antihistamines in oncology. Emerging evidence suggests that H1-antihistamines may have broader applications in cancer therapy beyond prophylaxis for infusion reactions. Recent studies indicate that certain antihistamines can modulate the tumor microenvironment by blocking histamine-mediated polarization of tumor-associated macrophages toward the M2 phenotype, potentially enhancing antitumor immunity and improving responses to immunotherapy. The potential synergistic effects between antihistamines and immune checkpoint inhibitors represent a promising area for clinical investigation that may expand the therapeutic utility of these commonly used drugs in oncology. [6] [8]

References

Comprehensive Application Notes and Protocols: Temsirolimus CYP3A4 Metabolism and Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Temsirolimus Metabolism and Clinical Significance

This compound (marketed as Torisel) is a novel inhibitor of the mammalian target of rapamycin (mTOR) that represents an important class of targeted anticancer therapeutics. As a derivative of sirolimus, this compound retains potent mTOR inhibitory activity while exhibiting improved solubility properties that enable intravenous administration. The drug is currently approved for the treatment of advanced renal cell carcinoma and is under investigation for various other solid and hematologic malignancies. Understanding this compound metabolism is clinically crucial as it undergoes extensive biotransformation primarily via the cytochrome P450 3A4 (CYP3A4) system, creating significant potential for drug-drug interactions (DDIs) that can alter its pharmacokinetic profile and either compromise efficacy or increase toxicity.

The metabolic fate of this compound is particularly complex because it is converted to sirolimus (rapamycin), an equipotent metabolite that contributes substantially to its overall pharmacological activity. Both this compound and sirolimus are substrates of CYP3A4, making them vulnerable to interactions with the numerous medications that inhibit or induce this enzymatic pathway. These interactions can profoundly affect systemic exposure, necessizing careful management in clinical practice and during drug development. This document provides comprehensive application notes and detailed experimental protocols for studying this compound CYP3A4-mediated metabolism and drug interactions, supporting researchers and clinicians in optimizing its therapeutic application.

Metabolic Pathways of this compound

Primary Metabolic Routes and Enzymology

This compound undergoes extensive hepatic metabolism, with CYP3A4 serving as the predominant enzyme responsible for its biotransformation. The primary metabolic reaction involves enzymatic hydrolysis that converts this compound to sirolimus, which retains equipotent mTOR inhibitory activity. Following this conversion, both compounds undergo further oxidative metabolism through multiple pathways. A comprehensive metabolic identification study using human liver microsomes and advanced analytical techniques revealed that this compound metabolism produces more than 20 metabolites through various biochemical transformations.

The major metabolic reactions include:

  • Hydroxylation: Addition of hydroxyl groups at multiple positions including 11-, 12-, 14-, 23-, 24-, 25-, 45/46-, and 49-hydroxy this compound
  • O-demethylation: Removal of methyl groups producing 39-O-desmethyl, 16-O-desmethyl, and 27-O-desmethyl this compound
  • Combined reactions: Formation of demethylated-hydroxylated metabolites such as 16-O-desmethyl,24-hydroxy and 16-O-desmethyl,23-hydroxy this compound
  • Dimeric modifications: Production of didemethylated (27,39-O-didesmethyl) and dihydroxylated (12,24-dihydroxy) metabolites

While CYP3A4 mediates approximately 75-80% of this compound metabolism, CYP3A5 and CYP2C8 also contribute significantly, particularly to the formation of specific metabolites including 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine this compound. This metabolic diversity contributes to the complex pharmacokinetic profile of the drug and its active metabolite.

Metabolic Pathway Visualization

G This compound This compound Sirolimus Sirolimus This compound->Sirolimus Enzymatic Hydrolysis Hydroxylated Hydroxylated This compound->Hydroxylated CYP3A4/CYP3A5 Hydroxylation Demethylated Demethylated This compound->Demethylated CYP3A4/CYP2C8 O-Demethylation Sirolimus->Hydroxylated CYP3A4 Hydroxylation Combined Combined Hydroxylated->Combined Further Metabolism Excretion Excretion Hydroxylated->Excretion Biliary Elimination Demethylated->Combined Further Metabolism Demethylated->Excretion Biliary Elimination Combined->Excretion Biliary Elimination

Figure 1: Comprehensive Metabolic Pathways of this compound. The diagram illustrates the complex biotransformation of this compound, highlighting the multiple enzymatic pathways involved in its metabolism and elimination.

Metabolite Identification and Characterization

Table 1: Major this compound Metabolites and Their Enzymatic Formation

Metabolite Category Specific Metabolites Primary CYP Enzymes Analytical Identification
O-desmethylated 27-O-desmethyl, 39-O-desmethyl, 16-O-desmethyl CYP3A4, CYP2C8 High-resolution MS, MSⁿ fragmentation
Hydroxylated 12-hydroxy, 24-hydroxy, 25-hydroxy, hydroxy-piperidine CYP3A4, CYP3A5 Comparison with reference standards
Demethylated-hydroxylated 16-O-desmethyl,24-hydroxy; 16-O-desmethyl,23-hydroxy CYP3A4, CYP3A5 Ion trap MSⁿ, fragmentation patterns
Didemethylated 27,39-O-didesmethyl CYP3A4 High-resolution MS
Dihydroxylated 12,24-dihydroxy CYP3A4, CYP3A5 MSⁿ and retention time matching

Advanced analytical techniques are essential for complete characterization of this compound metabolites. High-resolution mass spectrometry coupled with MS/iontrap (MSⁿ) capability enables structural elucidation through comparison of fragmentation patterns with parent compounds and known sirolimus derivatives. Enzyme kinetic parameters using Michaelis-Menten modeling further help quantify the contribution of specific CYP enzymes to overall metabolic clearance.

Clinical Drug Interaction Studies

CYP3A4 Inhibition and Induction Effects

The potential for clinically significant drug interactions with this compound is substantial due to its dependence on CYP3A4 metabolism. These interactions have been systematically evaluated through both clinical studies and in vitro investigations.

CYP3A4 Inhibition: Concomitant administration with the potent CYP3A4 inhibitor ketoconazole (400 mg oral) significantly altered this compound pharmacokinetics. While ketoconazole had no significant effect on this compound Cmax or AUC itself, it increased exposure to the active metabolite sirolimus by approximately 3.1-fold, with the sum total exposure (AUCsum) of this compound plus sirolimus increasing 2.3-fold compared to this compound alone. This interaction is clinically relevant as it substantially increases overall pharmacological activity, necessitating dose adjustments to minimize toxicity risk.

CYP3A4 Induction: CYP3A4 inducers such as rifampicin and anticipileptic drugs demonstrate the opposite effect. When coadministered with strong enzyme inducers, this compound Cmax decreased by 36% and volume of distribution increased by 99%. More importantly, sirolimus Cmax and AUC decreased by 67% and 43%, respectively. Rifampicin specifically decreased sirolimus Cmax and AUC by 65% and 56%, respectively, with AUCsum decreasing by 41%. These reductions in exposure could potentially compromise antitumor efficacy, suggesting that higher this compound doses may be needed when concomitant administration with strong CYP3A4 inducers cannot be avoided.

Quantitative Clinical Interaction Data

Table 2: Clinical Drug Interaction Studies with this compound

Interacting Drug Interaction Type Effect on this compound Effect on Sirolimus Clinical Management
Ketoconazole (strong inhibitor) CYP3A4 inhibition No significant change in Cmax/AUC AUC increased 3.1-fold; AUCsum increased 2.3-fold Avoid concomitant use; if necessary, reduce this compound to 12.5 mg weekly
Rifampicin (strong inducer) CYP3A4 induction No significant change in Cmax/AUC Cmax decreased 65%; AUC decreased 56% Avoid concomitant use; consider alternative agents
Enzyme-inducing anticonvulsants CYP3A4 induction Cmax decreased 36%; Vd increased 99% Cmax decreased 67%; AUC decreased 43% Higher this compound doses may be needed; monitor efficacy
Grapefruit juice CYP3A4 inhibition Potential increased exposure Potential increased exposure Avoid concomitant use
St. John's Wort CYP3A4 induction Potential decreased exposure Potential decreased exposure Avoid concomitant use
Interaction Risk Assessment and Clinical Implications

The FDA-approved dose of this compound for advanced renal cell carcinoma is 25 mg administered as a 30- to 60-minute intravenous infusion once weekly. This dosing regimen produces high peak this compound concentrations with limited immunosuppressive activity while maintaining antitumor efficacy. However, the complex interaction profile necessitates careful review of concomitant medications in all patients receiving this compound therapy.

For patients requiring coadministration with strong CYP3A4 inhibitors, a dose reduction to 12.5 mg weekly should be considered, with close monitoring for adverse effects including hyperglycemia, hypertriglyceridemia, interstitial lung disease, and bowel perforation. When concomitant strong CYP3A4 inducers are necessary, no specific dose adjustment guidelines have been established, but therapeutic drug monitoring and clinical assessment of efficacy are recommended, with consideration of potentially higher this compound doses to maintain antitumor activity.

Dosing Considerations and Clinical Recommendations

Dose Optimization in Special Populations

This compound dosing requires special consideration in specific patient populations and clinical scenarios:

  • Renal Impairment: As this compound and its metabolites are predominantly excreted in feces (76%) with only minimal renal elimination (4.6%), no dose adjustments are necessary for patients with renal impairment or those who have undergone nephrectomy.
  • Hepatic Impairment: Although formal guidelines are limited, dose reduction should be considered for patients with significant hepatic dysfunction given that CYP-mediated metabolism is the primary elimination pathway.
  • Elderly Patients: Specific dosing guidelines for geriatric patients are not established, but age-related declines in hepatic function and CYP3A4 activity may warrant increased monitoring for potential toxicity.
  • Pediatric Patients: Safety and effectiveness in pediatric patients have not been established, and dosing recommendations are not available.
Recommended Dosing in Clinical Practice

The standard this compound dose of 25 mg administered intravenously over 30-60 minutes once weekly was established based on phase II clinical trials in advanced renal cell carcinoma that demonstrated anti-tumor activity across doses of 25 mg, 75 mg, and 250 mg. The 25 mg dose was selected for phase III studies because higher doses were associated with increased frequency of dose reductions and discontinuations without demonstrating superior efficacy. Premedication with 25-50 mg intravenous diphenhydramine approximately 30 minutes before each this compound dose is recommended to minimize hypersensitivity reactions.

Experimental Protocols for Drug Interaction Studies

Clinical Drug-Drug Interaction Study Protocol

Objective: To evaluate the effect of ketoconazole (a strong CYP3A4 inhibitor) on the pharmacokinetics of intravenous this compound in healthy subjects.

Study Design:

  • This is an open-label, non-randomized, single-center, two-period, sequential study
  • Period 1: Subjects receive this compound 5 mg IV alone
  • Washout: 14-day washout period
  • Period 2: Subjects receive this compound 5 mg IV with ketoconazole 400 mg oral

Subject Selection:

  • Healthy men and women aged 18-45 years
  • Body mass index between 18-30 kg/m²
  • Normal laboratory values, electrocardiogram, and physical examination
  • Exclusion criteria include significant medical conditions, use of CYP3A4 modifiers, and hypersensitivity to study drugs

Methodology:

  • Subjects fast for 10 hours before and 4 hours after this compound administration
  • Premedicate with diphenhydramine 25 mg IV 30 minutes before this compound infusion
  • Administer this compound 5 mg as a 30-minute IV infusion
  • For Period 2, administer ketoconazole 400 mg orally 90 minutes before this compound
  • Collect blood samples pre-dose and at 0.5, 1, 3, 8, 24, 48, 72, 96, 120, 144, and 168 hours post-dose
  • Analyze this compound and sirolimus concentrations using validated LC-MS/MS methods

Pharmacokinetic Analysis:

  • Calculate Cmax, Tmax, AUC0-t, AUC0-∞, t½, CL, and Vd for both this compound and sirolimus
  • Compare geometric mean ratios (GMR) of PK parameters with and without ketoconazole
In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of this compound in human liver microsomes and identify the specific CYP enzymes involved in its metabolism.

Materials:

  • Human liver microsomes (pooled)
  • Recombinant CYP enzymes (CYP3A4, CYP3A5, CYP2C8)
  • This compound and sirolimus reference standards
  • NADPH regenerating system
  • LC-MS/MS system with electrospray ionization

Methodology:

  • Prepare incubation mixtures containing:
    • 0.1 M phosphate buffer (pH 7.4)
    • Human liver microsomes (0.5 mg protein/mL) or recombinant CYP enzymes
    • This compound (1-100 µM)
  • Pre-incubate for 5 minutes at 37°C
  • Initiate reactions with NADPH regenerating system
  • Aliquot at predetermined time points (0, 5, 15, 30, 60 minutes)
  • Terminate reactions with ice-cold acetonitrile containing internal standard
  • Analyze samples using validated LC-MS/MS methods
  • Monitor metabolite formation using high-resolution mass spectrometry

Data Analysis:

  • Determine in vitro half-life and intrinsic clearance
  • Calculate enzyme kinetic parameters (Km, Vmax) using Michaelis-Menten equation
  • Identify specific metabolites through MSⁿ fragmentation patterns
Experimental Workflow Visualization

G StudyDesign Study Design & Protocol Development SubjectRecruitment Subject Recruitment & Screening StudyDesign->SubjectRecruitment Dosing Study Drug Administration SubjectRecruitment->Dosing SampleCollection Blood Sample Collection Dosing->SampleCollection SampleProcessing Sample Processing & Storage SampleCollection->SampleProcessing Bioanalysis LC-MS/MS Bioanalysis SampleProcessing->Bioanalysis MetaboliteID Metabolite Identification (HR-MS, MSⁿ) Bioanalysis->MetaboliteID PKAnalysis Pharmacokinetic Data Analysis MetaboliteID->PKAnalysis InteractionAssessment Drug Interaction Assessment PKAnalysis->InteractionAssessment

Figure 2: Experimental Workflow for this compound Drug Interaction Studies. The diagram outlines the comprehensive methodology for clinical and analytical assessment of this compound drug interactions.

Emerging Approaches and Future Directions

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting CYP3A4-mediated drug interactions, potentially reducing the need for extensive clinical studies. Recent advances have demonstrated that PBPK models can accurately predict the magnitude of drug interactions between CYP3A4 substrates and inhibitors/inducers. These models integrate physiological parameters, drug-specific properties, and enzyme kinetics to simulate drug disposition and interaction magnitude.

For this compound, a validated PBPK model could:

  • Predict exposure changes when coadministered with various CYP3A4 modulators
  • Inform dose adjustments for special populations (pediatric, geriatric, organ impairment)
  • Support regulatory submissions and labeling claims
  • Guide clinical trial design for combination therapies

Recent research has shown that PBPK models for CYP3A4-mediated interactions demonstrate high predictive accuracy, with approximately 89% of AUC ratio predictions falling within the 0.5 to 2.0-fold criteria compared to observed clinical data. This represents a significant improvement over static models, particularly for complex interactions involving enzyme induction.

Application of PBPK in Drug Development

The implementation of PBPK modeling in this compound drug development follows a structured approach:

  • Model Development: Incorporate this compound-specific parameters including physicochemical properties, blood-to-plasma ratio, protein binding, and CYP3A4 metabolic clearance
  • Model Verification: Validate against existing clinical pharmacokinetic data following intravenous administration
  • DDI Prediction: Simulate interactions with strong, moderate, and weak CYP3A4 inhibitors/inducers
  • Model Refinement: Iteratively improve model performance using clinical DDI study results

This model-informed drug development approach can optimize clinical study design, support waiver requests for certain interaction studies, and provide evidence for labeling recommendations. As PBPK modeling continues to evolve, its integration into this compound pharmacology assessment will enhance the efficiency of drug development and the precision of clinical dosing recommendations.

Conclusion

This compound exhibits complex metabolism primarily mediated by CYP3A4, with significant contribution from its active metabolite sirolimus. This comprehensive review has detailed the metabolic pathways, clinical drug interactions, and experimental protocols essential for optimizing this compound therapy in clinical practice and drug development. The provided application notes and standardized protocols support systematic evaluation of this compound drug interactions, enabling researchers and clinicians to better manage this important anticancer agent.

The continued development of advanced approaches like PBPK modeling offers promising opportunities to refine our understanding of this compound pharmacology and improve personalized dosing strategies. As combination therapies with this compound continue to be explored in various malignancies, thorough assessment of drug interaction potential remains crucial for maximizing therapeutic efficacy while minimizing adverse effects.

Temsirolimus Rash & Mucositis: Incidence & Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on these adverse effects from clinical trials.

Adverse Effect Reported Incidence (Grade 3 or Higher) Common Presentation & Notes
Rash Among most common reactions (incidence ≥30%) [1] Specific grades not detailed in provided sources; considered a frequent but often lower-grade effect [1] [2].
Mucositis 2.8% - 9.2% (single-agent vs. combination therapy) [3] [4] Includes oral mucositis and aphthous ulcers; dose-limiting toxicity; median onset ~14 days [4].

Troubleshooting Guides & Management Strategies

Managing Rash
  • Clinical Context: In the phase III trial, rash was a very common reaction but was often manageable without treatment discontinuation [2].
  • Recommended Actions:
    • Document and Grade: Use NCI CTCAE to grade severity.
    • Supportive Care: Recommend alcohol-free, fragrance-free moisturizers and mild soaps.
    • Dose Modification: For persistent or severe (Grade 3+) rash, protocol-defined dose interruption or reduction (e.g., by 5 mg/week) may be necessary [2].
Managing Mucositis

Mucositis is a prominent dose-limiting toxicity for temsirolimus, particularly in combination therapies [4].

  • Proactive Monitoring & Early Intervention:
    • Educate patients/subjects to report earliest signs (mouth sensitivity, redness).
    • Implement oral care protocols: Use soft toothbrushes, saline or bicarbonate rinses; avoid irritating foods and alcohol-based mouthwashes.
  • Symptomatic and Medical Management:
    • Grade 1-2: Aggressive symptom management with topical analgesics (e.g., "magic mouthwash" containing a topical anesthetic, antihistamine, and coating agent).
    • Grade 3+: Often requires treatment interruption until resolution to Grade ≤2, followed by dose reduction upon re-initiation [4] [2]. One study reported an 83% improvement rate with aggressive management [4].
  • Dose Modification: Adhere to study protocol. A typical strategy is to withhold treatment until resolution, then restart at a dose reduced by 5 mg/week (minimum 15 mg/week) [2].

Mechanism of Action & Experimental Insight

Understanding the mechanism provides context for these class-effect toxicities.

mTOR_inhibition This compound This compound mTOR_Inhibition mTOR Inhibition This compound->mTOR_Inhibition Protein_Synthesis Impaired Protein Synthesis mTOR_Inhibition->Protein_Synthesis Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest mTOR_Inhibition->Cell_Cycle_Arrest Angiogenesis Reduced Angiogenesis mTOR_Inhibition->Angiogenesis Keratinocytes Impaired Keratinocyte Function Protein_Synthesis->Keratinocytes Mucosal_Cells Impaired Mucosal Cell Proliferation & Repair Cell_Cycle_Arrest->Mucosal_Cells Clinical_Effect Clinical Effect: Rash & Mucositis Keratinocytes->Clinical_Effect Mucosal_Cells->Clinical_Effect

The diagram shows how mTOR inhibition by this compound disrupts critical cellular processes. Rapidly dividing cells, like keratinocytes in the skin and epithelial cells lining the oral mucosa, are particularly vulnerable, leading to impaired function, repair, and the clinical manifestations of rash and mucositis [3].

Key Takeaways for Researchers

  • Toxicity is Mechanism-Driven: Rash and mucositis are on-target, class-effect toxicities of mTOR inhibitors, directly linked to the drug's mechanism of action [3].
  • Mucositis is Dose-Limiting: It occurs early, is dose-related, and is a primary reason for treatment interruption and dose reduction in trials [4].
  • Proactive Management is Key: Prophylactic antihistamines for infusion reactions and early intervention for mucositis are critical for protocol adherence [1] [4].

References

FAQ: Mechanisms of Temsirolimus-Induced Metabolic Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the pathophysiological basis for hyperglycemia and hyperlipidemia induced by mTOR inhibitors like Temsirolimus?

The metabolic toxicities arise because the mTOR pathway is a key component of the insulin signaling cascade. Inhibiting mTOR disrupts normal metabolic homeostasis, leading to insulin resistance and altered lipid metabolism [1].

The diagram below illustrates the core mechanisms through which mTOR inhibition causes these metabolic derangements.

mTOR_Mechanisms cluster_1 Hyperglycemia Mechanisms cluster_2 Hyperlipidemia Mechanisms mTORi mTOR Inhibitor (e.g., this compound) IR Insulin Resistance mTORi->IR Induces GLS Increased Hepatic Glucose Production (Glycogenolysis) mTORi->GLS Promotes GU Impaired Glucose Utilization mTORi->GU Reduces Peripheral Glucose Uptake LPL Impaired Lipid Clearance mTORi->LPL Inhibits Lipoprotein Lipase (LPL) FFA Enhanced Lipolysis mTORi->FFA Increases Free Fatty Acids HGI Hyperglycemia IR->HGI Causes HLI Hyperlipidemia LPL->HLI Causes

Q2: How prevalent are these metabolic toxicities in patients treated with this compound?

The incidence of hyperglycemia and hyperlipidemia is significant, as shown by data from clinical trials and the drug's prescribing information [2] [3] [1].

Table 1: Incidence of Metabolic Adverse Events with this compound (25mg/week)

Adverse Event All Grades Incidence Grades 3-4 Incidence Notes
Hyperglycemia 63% - 89% [3] [1] 5% - 26% [3] [1] Often appears within the first two treatment cycles [3].
Hyperlipidemia
∟ Hypertriglyceridemia 54% - 83% [1] 3% - 6% [1] Median max triglyceride level: 247 mg/dL [3].
∟ Hypercholesterolemia ~53% [1] ~2% [1] Median max cholesterol level: 243 mg/dL [3].

Experimental & Clinical Monitoring Protocols

Q3: What are the recommended screening and monitoring procedures for subjects on this compound?

A rigorous monitoring protocol is essential for the timely detection and management of metabolic toxicities in both clinical trial and research settings [2] [1].

Table 2: Metabolic Parameter Monitoring Schedule for this compound Studies

Parameter Baseline (Pre-Dose) During Treatment Management Trigger Points

| Fasting Blood Glucose | Required [1] | At least once per cycle; more frequently if elevated [3] [1] | Grade 1: >ULN - 160 mg/dL Grade 2: >160 - 250 mg/dL Grade 3: >250 - 500 mg/dL Grade 4: >500 mg/dL [1] | | Lipid Panel (Triglycerides, Total Cholesterol, LDL, HDL) | Required [1] | At least once per cycle [3] [1] | TG Grade 3: 500 - 1000 mg/dL TG Grade 4: >1000 mg/dL Chol Grade 3: >300 - 400 mg/dL Chol Grade 4: >400 mg/dL [1] |

Management Strategies for Metabolic Toxicities

Q4: What are the consensus guidelines for managing hyperglycemia in subjects receiving this compound?

The primary goal is to control blood glucose without necessarily discontinuing the study drug, as these toxicities are often manageable [3] [1]. The following workflow outlines the recommended management approach.

Hyperglycemia_Management cluster_assess Initial Assessment & Non-Pharmacologic Intervention cluster_pharma Pharmacologic Intervention by Severity Start Detect Hyperglycemia Assess Assess Severity per NCI CTCAE Start->Assess Counsel Provide Dietary Counseling: • Limit simple sugars • Manage carbohydrate intake Assess->Counsel G2 Grade 2 (>160 - 250 mg/dL) Counsel->G2 If persists G3 Grade 3/4 (>250 mg/dL) Counsel->G3 If worsens Metformin Initiate Metformin (First-line agent) G2->Metformin Insulin Consider Insulin Therapy (e.g., basal insulin) G3->Insulin Consult Consult Endocrinologist for complex cases Metformin->Consult If inadequate control Insulin->Consult HoldDose Consider Dose Hold/Reduction ONLY if severe/progressive despite interventions Consult->HoldDose

Q5: How should this compound-induced hyperlipidemia be managed?

Hyperlipidemia is common but infrequently requires dose interruption. Management should follow a step-wise approach [1].

Table 3: Management Guidelines for this compound-Induced Hyperlipidemia

Severity Diet & Lifestyle First-Line Pharmacotherapy Alternative/Add-On Therapy

| Mild to Moderate (e.g., TG 200-500 mg/dL) | Initiate dietary intervention: • Reduce saturated/trans fats • Increase soluble fiber • Increase omega-3 fatty acids [4] [5] | Statins (e.g., Atorvastatin, Rosuvastatin) are effective first-line agents [1]. | Fibrates (e.g., fenofibrate) are highly effective for significant hypertriglyceridemia and can be used with statins (monitor for myopathy) [1] [5]. | | Severe/Refractory (e.g., TG >500 mg/dL) | Intensity dietary management. | Optimize statin dose if appropriate. | Add fibrates or prescription omega-3 fatty acids [1] [5]. |

> Note on Statins: Be aware that statin use itself is associated with a small but significant increased risk of new-onset diabetes, particularly in susceptible populations [6]. This should be factored into the risk-benefit assessment and monitoring plan.

Key Considerations for Research & Development

Q6: Could these metabolic toxicities be associated with the anti-tumor efficacy of this compound?

Some evidence suggests that the development of metabolic toxicities may be a pharmacodynamic marker of pathway inhibition. One phase I study combining this compound with an IGF-1R antibody found that higher maximum glucose levels were associated with significantly more tumor shrinkage [3]. However, no significant association was found between these metabolic toxicities and time to progression or overall survival in that study [3]. This potential link warrants careful consideration in the analysis of preclinical and clinical data.

Q7: Are there specific populations that require special attention?

Yes, the following populations require careful monitoring and potential dose adjustment:

  • Patients with mild hepatic impairment: The this compound dose must be reduced to 15 mg/week. It is contraindicated in patients with bilirubin >1.5 × ULN [2].
  • Elderly patients: May be more susceptible to certain adverse reactions [2].
  • Patients with pre-diabetes or well-controlled diabetes: These patients were successfully treated in clinical trials with close monitoring and collaboration with endocrinology [3].

References

Temsirolimus interstitial lung disease diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus-Induced ILD: Key Characteristics & Incidence

The table below summarizes the core quantitative data on this compound-induced ILD, which is crucial for risk assessment during clinical trials and patient management.

Aspect Key Data Context / Source
Reported Incidence 19.8% during mTOR inhibitor treatment (in a cohort with mRCC) [1] Higher than the 2.7% incidence with Sunitinib in the same study [1].
Typical Onset Median 3.8 months (Range: 1 - 21.5 months) [1] ILD can occur after several weeks of treatment.
Delayed Exacerbation Cases reported 40 days after last dose [2] Highlights need for vigilance even after drug discontinuation.
Common Symptoms Cough (69.2%), Dyspnea (shortness of breath), Fever [1] [3] Symptoms are often nonspecific.
Radiological Patterns Ground-glass opacities, patchy infiltrates in a peribronchovascular distribution [3] [2] Observed on High-Resolution Computed Tomography (HRCT).
BAL Cellularity Lymphocytic (42.9%) or Eosinophilic (28.6%) [1] Based on Bronchoalveolar Lavage (BAL) analysis.
Mortality Can be fatal; case report of death despite steroids [2] Overall, no ILD-related deaths in a case series of 26 patients [1].

Diagnostic & Monitoring Protocols for Research

A definitive diagnosis of drug-induced ILD (DIILD) is one of exclusion, requiring ruling out of alternative causes such as infection, cardiac failure, or disease progression [4] [5]. The following diagnostic workflow and monitoring tools are recommended.

Start Patient on this compound Presents with Respiratory Symptoms A Clinical Suspicion of ILD (New/Worsening Cough, Dyspnea, Fever) Start->A B Initial Work-up: HRCT Chest, Blood Tests (KL-6, CRP, LDH) Pulmonary Function Tests (DLCO, FVC) A->B C Exclude Alternative Causes: Infection Work-up (Sputum/BAL culture, PCR) Rule out Cardiac Failure, Progression B->C D Diagnosis Refinement C->D E1 Confirmed DIILD D->E1 E2 Suspected DIILD (Inconclusive) D->E2 E3 Alternative Diagnosis D->E3 Found

Key Diagnostic & Monitoring Methodologies
  • High-Resolution Computed Tomography (HRCT):

    • Protocol: Non-contrast chest CT with thin-section (1-1.25 mm) collimation and reconstructions using a high-spatial-frequency algorithm. Scans should be performed in full inspiration.
    • Key Findings: Look for ground-glass opacities, consolidations, septal thickening, and fibrotic changes. In this compound cases, patterns are often patchy and peribronchovascular [3] [2].
  • Pulmonary Function Tests (PFTs):

    • Protocol: Conduct according to American Thoracic Society/European Respiratory Society (ATS/ERS) criteria. Serial measurements of Diffusion Capacity for Carbon Monoxide corrected for Hemoglobin (DLCOc) and Forced Vital Capacity (FVC) are critical [6].
    • Data Interpretation: A significant decline in DLCOc (e.g., ≥ 2 standard deviations from baseline) is a sensitive marker for ILD and can help differentiate it from other respiratory diagnoses. A rapid decrease may predict severe ILD requiring drug discontinuation [6].
  • Serum Biomarkers:

    • Protocol: Collect serum samples at baseline and regular intervals during treatment. Analyze levels of biomarkers such as Surfactant Protein D (SP-D) and YKL-40.
    • Data Interpretation: Elevated levels or a significant increase from baseline in SP-D and YKL-40 have shown good sensitivity and specificity for discriminating everolimus-induced ILD from alternate causes [6]. These are promising tools for early detection and monitoring.
  • Bronchoscopy with Bronchoalveolar Lavage (BAL):

    • Protocol: Performed to rule out infectious organisms and for cellular analysis. BAL fluid should be sent for bacterial, viral, and fungal cultures, PCR, and cytology for differential cell count.
    • Data Interpretation: A lymphocytic or eosinophilic predominance on BAL cellularity can support a diagnosis of drug-induced lung injury and help guide therapy, with eosinophilic ILD often requiring pulsed steroid therapy [1].

Management Guidelines & Therapeutic Strategies

The management of this compound-induced ILD is primarily based on severity grading and clinical judgment, as high-quality prospective studies on treatment are lacking [5]. The following strategies are derived from clinical series and case reports.

Action Description Evidence / Context
Drug Interruption/Discontinuation First and most critical step upon suspicion of ILD. Standard practice for all suspected DIILD [1] [4] [5].
Corticosteroid Therapy Used for moderate to severe cases. Pulsed doses for severe or eosinophilic ILD. Common management; eosinophilic ILD may require pulsed steroids [1] [2].
Dose Reduction & Re-challenge After resolution, re-exposure at a reduced dose may be feasible in some patients. Reported as a successful strategy in a case series; requires careful monitoring [1].
Switch to Another mTORi Consider switching from Sirolimus to Everolimus if mTOR inhibition is essential. Case report shows resolution of Sirolimus-induced ILD after switch to Everolimus [3].

Key Takeaways for Professionals

  • Vigilance is Critical: ILD is a class effect of mTOR inhibitors like this compound. Implement proactive monitoring protocols (symptoms, PFTs, biomarkers) from therapy initiation and continue even after discontinuation, as delayed exacerbation can occur [2].
  • Diagnosis by Exclusion: There is no pathognomonic sign for DIILD. A robust diagnostic workup must rigorously exclude infections and other competing causes [4] [5].
  • Utilize Functional and Biochemical Data: DLCO from PFTs and serum biomarkers like SP-D and YKL-40 are highly valuable, objective tools for early detection, diagnosis, and assessing severity [6].

References

overcoming resistance to Temsirolimus mTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Resistance to Temsirolimus

Resistance to mTOR inhibitors like this compound can be either intrinsic (preexisting) or acquired (developed after treatment). The table below summarizes the key mechanisms identified in the literature.

Mechanism of Resistance Brief Description Relevant Cancers/Cell Models Key Molecules Involved
Reactivation of PI3K/AKT Pathway mTORC1 inhibition leads to loss of negative feedback, causing hyperactivation of upstream pathways [1] [2]. Breast Cancer, Bladder Cancer [3] [2] IRS-1, PI3K, AKT, IGF-1R [2]
Upstream Genomic Alterations Mutations or loss in negative regulators of the pathway lead to constitutive mTOR activation [1] [2]. Various solid tumors [1] PTEN (loss), TSC1/TSC2 (mutations) [4] [1]
mTOR Complex Switching Rapalogs inhibit mTORC1 but not mTORC2, allowing continued pro-survival signaling through Akt (Ser473) [2]. Bladder Cancer, Renal Cell Carcinoma [2] mTORC2, RICTOR, AKT (pS473) [2]
Activation of Alternative Survival Pathways Cancer cells co-opt other signaling cascades to bypass mTOR dependence [5]. Gastric Cancer (Trastuzumab-resistant) [5] MAPK, Wnt/β-catenin [5]
Altered Cell Cycle & Integrin Signaling Resistant cells show dysregulated cell cycle proteins and a switch in integrin function from adhesion to motility [3]. Bladder Cancer [3] Cyclins, CDKs, Integrins α2, α3, β1 [3]

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments to study resistance mechanisms.

Protocol: Generating this compound-Resistant Cell Lines

This protocol is adapted from studies on bladder cancer cells [3].

  • Principle: Mimic clinical acquired resistance by chronically exposing sensitive cells to increasing doses of this compound.
  • Materials: Parental cancer cell line (e.g., UMUC3, RT112), this compound, cell culture reagents.
  • Steps:
    • Culture parental cells and treat with a low dose of this compound (e.g., 1-5 nM) for 72 hours.
    • Allow cells to recover in drug-free medium until they regain normal growth.
    • Repeat cycles of treatment and recovery, gradually increasing the this compound concentration (e.g., 10 nM, 50 nM) over 6-9 months.
    • Validate resistance by comparing the IC50 of the resistant (T-R) subline to the parental (Par) line using MTT or CellTiter-Glo assays.
  • Troubleshooting: If cells do not survive initial treatment, reduce the starting dose. Monitor for mycoplasma contamination regularly during long-term culture.
Protocol: Profiling Signaling Pathways via Western Blotting

This protocol is used to confirm pathway reactivation, as seen in bladder and gastric cancer models [5] [3].

  • Principle: Detect changes in protein expression and phosphorylation in resistant versus parental cells.
  • Materials: RIPA buffer, protease/phosphatase inhibitors, SDS-PAGE equipment, antibodies.
  • Steps:
    • Lysis: Harvest and lyse T-R and Par cells in RIPA buffer with inhibitors.
    • Electrophoresis: Load equal protein amounts (20-40 µg) and separate by SDS-PAGE.
    • Transfer & Blocking: Transfer to PVDF membrane and block with 5% BSA or non-fat milk.
    • Antibody Incubation:
      • Probe for p-Akt (Ser473) and p-S6K (Thr389) to check for feedback activation and incomplete pathway inhibition [3].
      • Probe for p-ERK to investigate alternative pathway activation [5].
      • Use GAPDH or Vinculin as a loading control.
    • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence for visualization.
  • Troubleshooting: High background can be caused by insufficient blocking. Optimize antibody concentrations and incubation times.
Protocol: Assessing Altered Integrin Function

This protocol is based on findings that integrins drive invasive behavior in resistant cells [3].

  • Principle: Compare the adhesion and migration properties of T-R and Par cells.
  • Materials: HUVEC cells or collagen-coated plates, Boyden chambers, anti-integrin antibodies.
  • Steps:
    • Adhesion Assay:
      • Plate fluorescently labeled T-R and Par cells onto a monolayer of HUVECs or collagen-coated wells.
      • Incubate for 1-2 hours, wash off non-adherent cells, and quantify adhered cells using a plate reader or microscope.
    • Migration Assay (Chemotaxis):
      • Seed T-R and Par cells in the upper chamber of a Boyden chamber with a serum-free medium.
      • Place medium with 10% FBS in the lower chamber as a chemoattractant.
      • Incubate for 6-24 hours, then fix, stain, and count cells that migrated to the lower side of the membrane.
    • Functional Blocking:
      • Repeat adhesion and migration assays after pre-treating cells with function-blocking antibodies against integrin subunits α2, α3, or β1.
  • Troubleshooting: For migration assays, ensure the membrane pores are the correct size (e.g., 8 µm) for your cell type.

Frequently Asked Questions (FAQs)

Q1: Our team has confirmed that this compound resistance in our cell model is associated with AKT reactivation. What are the most viable combinatorial strategies to test?

  • A1: Co-targeting the PI3K/AKT pathway is a logical strategy. You should consider:
    • ATP-competitive mTOR inhibitors: Agents like AZD8055 or Vistusertib can inhibit both mTORC1 and mTORC2, thus preventing AKT phosphorylation at Ser473 by mTORC2 [1] [5].
    • PI3K inhibitors: Combining this compound with a PI3K inhibitor (e.g., Buparlisib) or a dual PI3K/mTOR inhibitor can simultaneously block upstream signaling and vertical pathway escape [2] [6].
    • IGF-1R inhibitors: Since reactivation can be driven by IGF-1R, adding an IGF-1R inhibitor is a mechanistically supported option [2].

Q2: Are there any known biomarkers that can predict the development of resistance to this compound?

  • A2: While a universal biomarker is not yet established, several candidates show promise and should be investigated:
    • Genetic Alterations: Loss-of-function mutations in TSC1 or TSC2 are associated with better initial response but may also influence resistance mechanisms [1]. PTEN loss is another key marker of pathway dependency [4] [2].
    • Protein Phosphorylation: Elevated levels of p-AKT (Ser473) after treatment indicate mTORC2 activity and feedback loop activation, a hallmark of resistance [3] [2].
    • Integrin Expression: In some models, upregulated integrin β1 and a switch in integrin α2/α3 function correlate with an invasive, resistant phenotype [3].

Q3: In our in vivo models, resistant tumors show increased metastatic spread. What mechanism could explain this, and how can we target it?

  • A3: This clinical observation is supported by pre-clinical data. The mechanism involves an integrin switch, where resistant cells alter their integrin profile to become more motile and invasive [3].
    • Experimental Validation: You can confirm this by profiling integrin expression (e.g., α2, α3, β1) in your resistant tumors and performing functional assays as described in the protocols.
    • Therapeutic Approach: Targeting this motility, for example with function-blocking antibodies against integrin β1, could potentially suppress metastasis in resistant disease [3].

Key Signaling Pathways in Resistance

The following diagrams, created using Graphviz, illustrate the core signaling pathway and a primary resistance mechanism.

mTOR_Pathway Core mTOR Signaling Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP mTORC1 mTORC1 (Raptor, mLST8) Rheb_GTP->mTORC1 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 CellGrowth Cell Growth, Proliferation, Survival S6K1_4EBP1->CellGrowth IRS1 IRS-1 S6K1_4EBP1->IRS1  negative  feedback mTORC2 mTORC2 (Rictor, mSin1, mLST8) mTORC2->AKT  phosphorylates  (Ser473) IRS1->PI3K This compound This compound This compound->mTORC1

A primary resistance mechanism involves feedback reactivation of AKT. This compound inhibits mTORC1, which relieges its inhibitory phosphorylation of IRS-1. This leads to enhanced signaling through PI3K and the mTORC2 complex, which in turn phosphorylates and fully activates AKT, promoting cell survival and proliferation despite treatment [1] [2].

An alternative resistance mechanism identified in bladder cancer cells is an integrin switch. Upon developing resistance, cells alter their integrin expression (α2, α3, β1), which functionally shifts their priority from strong adhesion to high motility and invasion, explaining increased metastatic potential [3].

References

Temsirolimus dose adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus Dosing & Adjustment Guidelines

The table below summarizes the standard dosing and critical adjustment guidelines for this compound based on the latest clinical information.

Parameter Standard / Condition Recommended Action
Usual Adult Dose (RCC) Advanced Renal Cell Carcinoma 25 mg IV over 30-60 minutes, once weekly until disease progression or unacceptable toxicity [1] [2].
Premedication Prior to each infusion Administer IV diphenhydramine (25-50 mg) ~30 minutes before dose to minimize infusion reactions [1] [3] [2].
Renal Impairment Any degree of impairment No dose adjustment recommended. Pharmacokinetics are not significantly altered as excretion is primarily fecal [1] [4] [3].
Hepatic Impairment Mild (bilirubin >1-1.5x ULN or AST >ULN with bilirubin ≤ULN) Reduce dose to 15 mg/week [1] [3] [2].
Moderate to Severe (bilirubin >1.5x ULN) Contraindicated [3] [2] [5].
Hematologic Toxicity ANC <1,000/mm³, platelets <75,000/mm³, or CTCAE Grade ≥3 adverse reactions Hold therapy. Upon resolution to Grade ≤2, restart at a dose reduced by 5 mg/week (minimum dose: 15 mg/week) [1] [3].
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Grapefruit juice) Avoid concomitant use. If unavoidable. Reduce this compound dose to 12.5 mg/week. Allow a ~1 week washout after stopping the inhibitor before returning to the original dose [1] [3] [2].
Strong CYP3A4 Inducers (e.g., Dexamethasone, Rifampin) Avoid concomitant use. If unavoidable. Increase this compound dose to 50 mg/week. Return to the original dose after discontinuing the inducer [1] [3] [2].

Scientific Rationale and Research Context

The dosing guidelines are grounded in the drug's pharmacokinetic profile and clinical trial data, which are critical for research and development.

  • Pharmacokinetic Basis: this compound is metabolized primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. Its metabolites are predominantly excreted via the feces, with renal elimination accounting for only about 4.6% of the administered dose [4] [5]. This minimal renal excretion is the foundational reason why renal impairment does not significantly alter the drug's exposure, thus not warranting a dose adjustment [4].
  • Clinical Trial Evidence: The flat-dose regimen of 25 mg weekly was established in phase II trials, which showed no difference in efficacy or toxicity between 25 mg, 75 mg, and 250 mg doses [4]. This supports the current dosing strategy and its applicability across patient populations, including those with renal impairment.
  • mTOR Pathway Mechanism: As a mammalian target of rapamycin (mTOR) kinase inhibitor, this compound binds to the FKBP-12 protein, forming a complex that inhibits mTOR signaling [4] [5]. This inhibition suppresses the production of key proteins that regulate cell cycle progression (e.g., cyclin D1) and angiogenesis (e.g., VEGF via reduced HIF-1α), leading to cell cycle arrest in the G1 phase [4]. The following diagram illustrates this central mechanism of action.

G mTOR Inhibition by this compound This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits HIF HIF-1α / HIF-2α mTORC1->HIF Reduces ProteinSynthesis Protein Synthesis (e.g., Cyclin D1) mTORC1->ProteinSynthesis Inhibits VEGF VEGF Expression HIF->VEGF Decreases CellCycle Cell Cycle Progression (G1 Phase Arrest) VEGF->CellCycle Angiogenesis ProteinSynthesis->CellCycle

Key Experimental & Clinical Considerations

For researchers designing studies or troubleshooting clinical use, the following points are essential.

  • Critical Monitoring Parameters: Even without renal dose adjustment, vigilant monitoring is required [1] [3] [5].

    • Renal Function: Monitor serum creatinine and urine protein at baseline and during treatment. Cases of renal failure and nephrotic syndrome have been reported [2] [5].
    • Metabolic Panel: Check serum glucose, cholesterol, and triglycerides before and during treatment, as hyperglycemia and hyperlipidemia are very common adverse reactions [1] [2].
    • Pulmonary Function: Perform baseline radiographic assessment (e.g., chest CT) and monitor for clinical symptoms of interstitial lung disease (ILD) [1] [2].
    • Infusion Reactions: Monitor patients closely throughout the infusion for hypersensitivity reactions [3] [2].
  • Drug Preparation & Handling Protocol: this compound requires a specific two-step dilution process for stability and safety [3] [2].

    • Step 1: Add 1.8 mL of the supplied diluent to the 25 mg/mL this compound vial. Invert until mixed. This 10 mg/mL solution can be stored for up to 24 hours at room temperature (<25°C).
    • Step 2: Withdraw the required dose from the vial and rapidly dilute it in 250 mL of 0.9% Sodium Chloride Injection in a non-PVC container (e.g., glass, polyolefin).
    • Administration: Infuse the final solution through a polyethylene-lined set with an in-line filter (pore size ≤5 µm) over 30-60 minutes. The entire infusion must be completed within 6 hours of the drug being added to the 0.9% Sodium Chloride [3] [2].

References

Temsirolimus drug interactions CYP3A4 inducers inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

CYP3A4 Interactions & Dosing Recommendations

The following tables summarize the quantitative effects of CYP3A4 modulators on Temsirolimus and its active metabolite, Sirolimus, along with official dose adjustment guidelines.

Table 1: Pharmacokinetic Impact of CYP3A4 Modulators on this compound

CYP3A4 Modulator Effect on this compound (Parent Drug) Effect on Sirolimus (Active Metabolite) Clinical Study Context
Enzyme Inducers (e.g., Rifampin, Phenytoin) Cmax ↓ 36% [1] Cmax ↓ 65-67%; AUC ↓ 43-56% [1] [2] Cancer patients & healthy subjects [1]
Strong Inhibitors (e.g., Ketoconazole) Not significantly affected [2] AUC ↑ 3.1-fold (simulated) [3] Based on pharmacokinetic studies [3]

Table 2: Official Dose Adjustment Guidelines

Concomitant Medication Recommended this compound Dose Adjustment Key Precautions
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) Reduce dose to 12.5 mg/week. Resume original dose ~1 week after inhibitor discontinuation [4] [3]. Avoid concomitant use if possible. Grapefruit juice should also be avoided [4] [3].
Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) Increase dose from 25 mg/week up to 50 mg/week. Resume original dose after inducer discontinuation [4] [3]. Avoid concomitant use if possible. St. John's wort should also be avoided [4] [3].

Experimental Protocols for Interaction Studies

Here are detailed methodologies for key experiments that have been used to characterize these drug interactions.

Protocol 1: Clinical Pharmacokinetic Study of CYP3A4 Inducers

This protocol is based on the clinical trial cited in the search results [1].

  • 1. Objective: To evaluate the effect of a known CYP3A4 inducer (e.g., rifampin) on the pharmacokinetics of intravenously administered this compound and its metabolite sirolimus.
  • 2. Study Design:
    • Population: Cancer patients or healthy adult subjects.
    • Dosing: A single dose or once-weekly intravenous infusion of this compound (e.g., 25 mg or 220 mg/m²) is administered with and without concomitant multiple-dose administration of the inducer.
    • Groups: A crossover design or parallel groups comparing this compound alone vs. This compound + inducer.
  • 3. Sample Collection: Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., end of infusion, 0.5, 1, 2, 4, 8, 24 hours) over several days to characterize the concentration-time profile.
  • 4. Bioanalysis:
    • Sample Processing: Plasma is separated by centrifugation. Samples are often processed using protein precipitation (e.g., with methanol/ZnSO4 mixture) [5].
    • Analytical Technique: Quantify this compound and sirolimus concentrations using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method [5].
  • 5. Data Analysis: Calculate key PK parameters for both this compound and sirolimus, including Cmax (maximum concentration), AUC (Area Under the Curve), and clearance. Compare parameters between the two study phases to determine the magnitude of the interaction.
Protocol 2: In Vitro Metabolic Stability Assessment

This protocol outlines the enzyme assay used to establish the enzymes responsible for metabolism, as described in the literature [5].

  • 1. Objective: To identify the specific cytochrome P450 enzymes involved in the metabolism of this compound and to determine the intrinsic clearance.
  • 2. Incubation Setup:
    • Enzyme Source: Human liver microsomes (pooled or from individual genotyped donors) or recombinant CYP enzymes (CYP3A4, CYP3A5, CYP2C8).
    • Reaction Mixture: Microsomes, this compound (e.g., 1 µM), NADPH regenerating system (to provide co-factor), and potassium phosphate buffer (pH 7.4).
    • Controls: Include negative controls without NADPH.
  • 3. Chemical Inhibition: To confirm the role of specific enzymes, incubations are repeated with the addition of selective chemical inhibitors:
    • CYP3A inhibitor: Ketoconazole [5].
    • CYP2C8 inhibitor: Montelukast [5].
  • 4. Sample Collection & Analysis: Aliquots of the reaction mixture are taken at serial time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped by adding an organic solvent like acetonitrile or methanol, often with an internal standard. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug (substrate depletion assay) [5].
  • 5. Data Analysis: The in vitro intrinsic clearance (CLint) is calculated from the substrate depletion rate. A significant reduction in clearance in the presence of a specific inhibitor confirms the involvement of that enzyme pathway.

This compound Metabolism Pathway

The diagram below illustrates the metabolic pathway of this compound and the key sites of CYP3A4 interaction.

Temsirolimus_Metabolism This compound This compound Sirolimus Sirolimus This compound->Sirolimus Enzymatic Hydrolysis Minor_Metabolites Minor_Metabolites This compound->Minor_Metabolites CYP3A4 Oxidation Sirolimus->Minor_Metabolites CYP3A4 Oxidation CYP3A4 CYP3A4 Strong_Inhibitors Strong_Inhibitors Strong_Inhibitors->CYP3A4  Inhibits Strong_Inducers Strong_Inducers Strong_Inducers->CYP3A4  Induces

Frequently Asked Questions (FAQs)

  • Q1: Why does the active metabolite Sirolimus show a greater interaction effect than the parent drug this compound?

    • A: While both are CYP3A4 substrates, the conversion of this compound to sirolimus is a rapid, non-CYP dependent hydrolysis. The primary route of elimination for the active moiety (sirolimus) is subsequent oxidation by CYP3A4. Therefore, modulating CYP3A4 activity has a more pronounced effect on sirolimus clearance and exposure [2] [4].
  • Q2: Are there any pharmacogenetic factors that influence this compound/Sirolimus metabolism?

    • A: Yes. The CYP3A5*3 polymorphism is a key factor. Patients who are homozygous for this allele (CYP3A5 non-expressers) may have reduced metabolic capacity, potentially leading to higher sirolimus exposure. However, studies indicate that CYP3A4 plays a more dominant role than CYP3A5 in sirolimus metabolism, and the clinical impact of this polymorphism may be modest and requires further large-scale validation [5].
  • Q3: What are the critical safety monitoring parameters when managing these drug interactions?

    • A: Key parameters include:
      • For Inhibitors (Risk of Toxicity): Enhanced monitoring for adverse events like mucositis, rash, hyperglycemia, hyperlipidemia, and myelosuppression [4] [3].
      • For Inducers (Risk of Reduced Efficacy): Closely monitor disease progression and tumor response, as reduced sirolimus levels may compromise antitumor efficacy [1].
      • Routine Labs: CBC with differential, blood glucose, lipid profile, and renal function should be monitored at baseline and periodically during treatment [4] [3].

References

optimizing Temsirolimus exposure with enzyme-inducing anticonvulsants

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Impact of EIAEDs on Temsirolimus

EIAEDs significantly alter the pharmacokinetics of this compound and its active metabolite, sirolimus, by inducing the cytochrome P450 3A4 (CYP3A4) enzyme system [1]. The table below summarizes key pharmacokinetic variable changes.

Pharmacokinetic Variable Change with EIAEDs (at 250 mg dose) Clinical Significance
This compound Systemic Exposure (AUC) 1.5-fold lower [1] Reduced parent drug exposure; may necessitate dosage adjustment.
Sirolimus (Metabolite) Peak Concentration (Cmax) 2-fold lower [1] Reduced exposure to the equipotent active metabolite.
Sirolimus Systemic Exposure (AUC) 2-fold lower [1]
Brain Tumor Tissue Concentration Remains measurable and comparable to non-EIAED group (after dose adjustment) [1] Despite lower blood levels, therapeutically relevant drug levels can be achieved at the tumor site.

Mechanism of Drug Interaction & Experimental Evidence

Mechanism of Action and Interaction

This compound is a prodrug that is metabolized to its active form, sirolimus [2]. Both compounds bind to the FKBP-12 protein with equipotency, and this complex inhibits the mammalian target of rapamycin (mTOR) kinase [1]. This inhibition blocks downstream signaling molecules like p70S6 kinase, which is involved in cell cycle progression and proliferation [2] [1].

EIAEDs (e.g., carbamazepine, phenytoin, phenobarbital) are potent inducers of CYP3A4 [3]. By increasing the activity of this enzyme, EIAEDs accelerate the oxidative metabolism of both this compound and sirolimus, leading to faster clearance and reduced systemic exposure [1].

Supporting Clinical Protocol & Data

A clinical study characterized this interaction in patients with recurrent malignant gliomas [1]. The experimental design and key findings are outlined below.

  • Patient Stratification: Patients were stratified into two groups: those receiving EIAEDs (Group B) and those receiving non-EIAEDs (Group A) [1].
  • Dosing: The starting dose for patients not on EIAEDs was 250 mg intravenously weekly but was reduced to 170 mg due to intolerable side effects. For patients on EIAEDs, the maximum tolerated dose was established at 250 mg weekly [1].
  • Pharmacokinetic Sampling: Ten whole blood samples were collected over 24 hours after administration. Analysis of this compound and sirolimus was performed using validated HPLC assays with electrospray ionization mass spectrometry [1].
  • Tumor Distribution: A subset of patients received this compound before planned surgical resection. Whole blood and tumor tissue samples were analyzed to determine drug concentrations. The average tumor-to-whole blood ratio was 1.43 for this compound and 0.84 for sirolimus, confirming drug delivery across the blood-brain barrier [1].

G Experimental Workflow for PK & Tissue Analysis Start Patient Stratification GroupA Non-EIAED Group Start->GroupA GroupB EIAED Group Start->GroupB DosingA This compound IV (170 mg weekly) GroupA->DosingA DosingB This compound IV (250 mg weekly) GroupB->DosingB PKSampling PK Blood Sampling (10 samples over 24h) DosingA->PKSampling Surgery Pre-surgical Dosing (Subgroup) DosingA->Surgery DosingB->PKSampling DosingB->Surgery HPLC_MS HPLC-MS Analysis (this compound & Sirolimus) PKSampling->HPLC_MS End Data: PK Parameters & Tumor Distribution HPLC_MS->End TissueAnalysis Tumor Tissue & Blood Analysis Surgery->TissueAnalysis TissueAnalysis->End

Dosing Recommendations & Troubleshooting

Official Dosing Guidance

Based on drug labeling, if concomitant use of a strong CYP3A4 inducer like an EIAED is unavoidable, consider increasing the this compound dose from 25 mg to 50 mg weekly [3]. If the inducer is discontinued, the this compound dose should be returned to the level used prior to initiation [3].

Practical Considerations for Researchers
  • Confirming Enzyme Induction: When designing studies, consider quantifying baseline CYP3A4 activity or using known EIAEDs as positive controls for induction studies.
  • Monitoring Efficacy: Since blood levels are lower but tumor penetration is maintained, relying solely on plasma pharmacokinetics may be misleading. Correlative analyses of tumor tissue for inhibition of downstream effectors like phosphorylated p70S6 kinase are crucial to define the therapeutic significance of the altered drug exposure [1].
  • Managing Toxicity: Be aware that dose escalation to overcome induction may lead to increased toxicity. Monitor for known side effects of this compound, such as hyperglycemia, hyperlipemia, interstitial lung disease, and stomatitis [3].

References

Temsirolimus storage reconstitution handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus Stability Data Summary

The chemical stability of ready-to-use this compound infusion solution is highly dependent on light and temperature [1] [2]. The table below summarizes key quantitative findings.

Storage Condition Protection from Light Stability Duration Degradation / Notes
Refrigerated (4°C) Yes 4 days [1] Loss ~1.0% per day [1]
Room Temperature (20°C) Yes 3 days [1] Loss ~1.56% per day [1]
Room Temperature (20°C) No (Room light) 24 hours Degradation rate ~0.25%/h; 92.5% recovery after 1 day [1]
Outdoor/Sunlight No 1 hour Losses >10% after 1 hour [1]
UV Light (365 nm) N/A 45 minutes ~50% of drug lost (half-life) [1]
Concentrate-Diluent Mixture (After 1st dilution) Below 25°C 24 hours [3] [4] Stable for this period before final dilution [3]
Final Infusion Solution (in 0.9% NaCl) Yes 6 hours [3] [4] Administration must be completed within this window [3]

Handling, Reconstitution & Storage Guidelines

For researchers, strict adherence to handling and preparation protocols is critical for maintaining drug integrity.

Storage & Handling Precautions
  • Storage: The undiluted TORISEL injection must be stored refrigerated at 2°C to 8°C and must be protected from light [3] [5] [4].
  • Handling: this compound is a cytotoxic drug. Follow applicable special handling and disposal procedures for antineoplastic agents [3] [6] [4].
  • Light Sensitivity: During all handling and preparation steps, protect the drug from excessive room light and sunlight [3] [4]. The final infusion admixture should also be protected from light [4].
Step-by-Step Reconstitution Protocol

The manufacturer mandates a two-step dilution process; direct addition of the concentrate to an aqueous solution will cause precipitation [3] [6] [4].

  • Step 1: Dilution with Supplied Diluent

    • Add 1.8 mL of the provided diluent to a vial of this compound injection (25 mg/mL).
    • Mix well by inversion. Allow time for air bubbles to subside.
    • The resultant solution will contain 10 mg/mL of this compound.
    • Stability: This concentrate-diluent mixture is stable for up to 24 hours when stored below 25°C [3] [4].
  • Step 2: Final Dilution for Infusion

    • Withdraw the required volume of the 10 mg/mL solution (e.g., 2.5 mL for a 25 mg dose) and inject it into an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection, USP.
    • Mix by inverting the bag or bottle. Avoid excessive shaking to prevent foaming.
    • Stability: The final admixture must be administered within 6 hours [3] [4].
Compatibility & Material Selection
  • Containers and Sets: To minimize patient exposure to the plasticizer DEHP, which can be leached by polysorbate 80 in the formulation, the final dilution should be stored in glass, polypropylene, or polyolefin bottles/bags [3] [4].
  • Administration: Use administration sets lined with polyethylene and an in-line polyethersulfone filter with a pore size not greater than 5 microns [3] [6]. The use of PVC sets should be avoided [4].
  • Incompatibilities: this compound is degraded by both acids and bases. Do not mix with other drugs or nutritional agents in the same admixture [3].

Experimental Design & Methodology

For researchers citing or replicating stability studies, the core methodology from a key investigation is outlined below.

Validated HPLC-UV Analysis Protocol [2]
  • Objective: To determine the chemical stability of this compound (100 mg/L) in polypropylene containers under various storage conditions.
  • Chromatography:
    • Column: C18 reversed-phase column.
    • Mobile Phase: Acetonitrile and water mixture.
    • Detection: UV detection.
    • Retention Time: ~11.3 minutes for this compound.
  • Method Validation:
    • The method was validated for precision (CV < 4%) and accuracy (97-102%).
    • The lower limit of quantitation (LLOQ) was 0.1 mg/L, confirming sensitivity for degradation monitoring [1] [2].
  • Stability-Indicating Nature: The method successfully separated this compound from its degradation products formed under stress conditions (e.g., UV light exposure), which were further characterized by mass spectrometry [1] [2].

The workflow for this stability study and the key factors affecting this compound stability can be visualized as follows:

G cluster_study Stability Study Workflow [1] [2] cluster_factors A Prepare this compound Solution (100 mg/L in 0.9% NaCl) B Assign to Storage Conditions A->B C Sample at Time Intervals B->C D Analyze by HPLC-UV C->D E Quantify Degradation D->E F Key Degradation Factors F1 Light Exposure (Most Critical Factor) F->F1 F2 Temperature F->F2 F3 Solution pH F->F3 G Degradation >10% in 1h F1->G  Sunlight H Controlled degradation rates at 4°C and 20°C F2->H  When protected from light I Avoid acids and bases F3->I  Incompatibility

Frequently Asked Questions (FAQs)

Q1: Can the 6-hour stability of the final this compound admixture be extended? No. Based on the official manufacturer's prescribing information, the administration of the final diluted solution must be completed within 6 hours of its preparation [3] [5] [4]. While one study showed longer stability (3-4 days) when protected from light at controlled temperatures, these research conditions should not override the strict, validated guidelines provided for clinical and laboratory use [1].

Q2: What is the single most critical factor to control during the handling of this compound solutions? Light exposure is the most critical factor. Sunlight can cause losses of over 10% in just one hour, and even standard room light accelerates degradation significantly. Protection from light is required from the moment the vial is removed from the refrigerator until the end of the infusion [1] [3] [2].

Q3: Why is a specific diluent required, and can other solvents be used? The supplied diluent is a specifically formulated, non-aqueous solution designed to maintain the drug's solubility and stability. You should not use other solvents. Direct addition of the undiluted this compound concentrate to an aqueous solution like saline will result in precipitation of the drug [3] [4]. The two-step dilution process is mandatory.

References

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus Infusion Reactions at a Glance

The table below summarizes the core clinical data on these reactions for a quick overview [1] [2] [3].

Feature Description
Reported Incidence Up to 9% of patients in clinical trials; ~1% were serious [2].
Common Symptoms Flushing, chest pain, dyspnea (difficulty breathing), hypotension, apnea, loss of consciousness [2].
Typical Onset Most occur with the first infusion, often within the first few minutes [2].
Anaphylaxis Risk Yes, including rare fatal outcomes reported [2].

Clinical Management & Troubleshooting Guide

This FAQ section addresses key questions for clinical professionals.

Q1: What is the standard premedication protocol to prevent reactions?

  • A: Patients should receive prophylactic intravenous diphenhydramine (25 to 50 mg, or a similar antihistamine) approximately 30 minutes before the start of each TORISEL infusion [4]. Note that reactions have been reported even after premedication [2].

Q2: How should I monitor a patient during the infusion?

  • A: Patients must be closely monitored throughout the entire infusion process [2]. Healthcare providers should be vigilant for signs of hypersensitivity, including rash, itching, swelling of the face/tongue/throat, trouble breathing, or chest pain [1] [3].

Q3: What are the immediate actions required if a reaction is suspected?

  • A: The infusion should be stopped immediately [2]. Appropriate supportive care, which may include medications and resuscitation equipment, must be readily available [2]. The patient's vital signs and symptoms should be urgently assessed.

Q4: Are there specific drug interactions that can increase the risk or severity of reactions?

  • A: this compound has many drug interactions. It is metabolized by the liver enzyme CYP3A4. Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., dexamethasone, rifampin) should generally be avoided, as they can alter this compound levels [4] [5]. Patients should also avoid grapefruit juice [6] [4].

Experimental Workflow for Reaction Management

The diagram below maps the logical clinical decision pathway for managing an infusion reaction, from preparation to post-reaction response.

Start Start this compound Infusion Premed Administer IV Antihistamine 30 mins pre-infusion Start->Premed Monitor Monitor Patient Closely Throughout Infusion Premed->Monitor Decision Signs of Hypersensitivity? (e.g., flushing, dyspnea, hypotension) Monitor->Decision Action STOP INFUSION IMMEDIATELY Decision->Action Yes End Infusion Cycle Complete Decision->End No Support Provide Immediate Supportive Care Action->Support Reassess Reassess Patient Stability Support->Reassess Reassess->Support Unstable Resume Consider Slower Rate or Discontinuation Reassess->Resume Stable Resume->End

Key Experimental & Clinical Considerations

For research and development professionals, the following points are critical:

  • Mechanism Insight: this compound is a specific inhibitor of mTOR (mammalian target of rapamycin), which interferes with cellular proliferation and survival signals [7]. The exact immunological mechanism behind the infusion reactions is an area for further investigation.
  • Vigilance Beyond First Dose: While most reactions happen during the first infusion, reactions with subsequent infusions have also been reported [2]. Monitoring and preparedness are required for every single dose.
  • Differential Diagnosis: Be aware that symptoms like dyspnea and cough could also be related to other serious adverse effects of this compound, such as interstitial lung disease [7] [1]. A thorough patient assessment is necessary to determine the cause.

References

Temsirolimus efficacy poor prognosis renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus Efficacy Data Summary

Trial Phase / Name Patient Population & Key Feature Overall Survival (OS) Progression-Free Survival (PFS) Objective Response Rate (ORR)
Phase III (ARCC Trial) [1] [2] [3] 1st line, mRCC, ≥3 poor-risk factors 10.9 months (vs. 7.3 months with IFN-α) 5.5 months (vs. 3.1 months with IFN-α) 8.6%
Phase II (TemPa Trial) [4] 1st line, clear-cell mRCC, poor-risk (72% IMDC) 7.1 months (vs. 11.9 months with Pazopanib) 2.7 months (vs. 5.2 months with Pazopanib) 5.9% (vs. 21.2% with Pazopanib)
Compassionate Use Program [5] Mixed (37% untreated, 63% pre-treated) 7.6 months 3.2 months 11%

Direct Comparative Evidence

While the ARCC trial established this compound as a standard of care, subsequent studies have directly compared it to newer alternatives.

  • This compound vs. Interferon-α (IFN-α): The phase III ARCC trial is the foundational study for this compound. It demonstrated a statistically significant improvement in OS (10.9 vs. 7.3 months) and a better quality of life for patients with poor-risk mRCC treated with this compound compared to those treated with IFN-α [1] [2]. This led to its approval for this specific indication.
  • This compound vs. Pazopanib (TemPa Trial): This more recent randomized phase II trial directly compared this compound to the VEGF-targeted therapy pazopanib in patients with poor-risk clear-cell mRCC. The study found that pazopanib showed longer OS (11.9 vs. 7.1 months) and PFS (5.2 vs. 2.7 months), though the differences were not statistically significant after adjustment for prognostic factors [4]. The authors concluded that both drugs had modest activity in this population and suggested that more efficacious alternatives should be favored [4].

Mechanism of Action & Experimental Context

Understanding the biology and experimental design behind this data is crucial for professionals.

  • Mechanism of Action: this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase [1] [3]. mTOR is a serine-threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and angiogenesis. By inhibiting mTORC1, this compound disrupts the translation of key mRNAs for proteins like HIF-1α (Hypoxia-Inducible Factor), cyclin D1, and VEGF, thereby hindering tumor growth and blood vessel formation [1] [3]. The following diagram illustrates this pathway and the drug's site of action:

G GF Growth Factor Signals PI3K PI3K/AKT Pathway GF->PI3K mTORC1 mTORC1 Complex PI3K->mTORC1 Downstream Downstream Effects mTORC1->Downstream HIF ↑ HIF-1α Expression Downstream->HIF VEGF ↑ VEGF Synthesis Downstream->VEGF ProteinSyn ↑ Protein Synthesis Downstream->ProteinSyn Angiogenesis ↑ Angiogenesis HIF->Angiogenesis VEGF->Angiogenesis CellGrowth ↑ Cell Growth & Proliferation ProteinSyn->CellGrowth This compound This compound-FKBP12 Complex This compound->mTORC1 Inhibits

  • Key Experimental Protocols: The primary efficacy data comes from large, randomized Phase III trials.
    • ARCC Trial Design: This was an international, three-arm study where patients with previously untreated, poor-prognosis mRCC were randomized to receive This compound (25 mg IV weekly), interferon-α, or a combination of both. Patients were required to have at least three of six predictors of short survival (e.g., low Karnofsky performance score, high serum lactate dehydrogenase, <1 year from diagnosis to randomization) [1] [2]. The primary endpoint was overall survival.
    • TemPa Trial Design: This was a randomized phase II trial where patients with clear-cell mRCC and poor-risk features were assigned to receive either This compound (25 mg IV weekly) or pazopanib (800 mg orally daily) as a first-line treatment. Crossover to the alternative treatment was permitted upon progression. The primary endpoint was progression-free survival, with secondary endpoints including OS, ORR, and safety [4].

Key Takeaways for Drug Development

  • Established Niche: this compound has Level 1 evidence supporting its use as a first-line treatment for poor-prognosis mRCC, a specific patient subgroup with high unmet need [1] [2].
  • Evolving Competitive Landscape: While it was superior to the old standard (IFN-α), head-to-head data with a VEGFR TKI (pazopanib) shows a trend favoring the latter, indicating that the therapeutic bar has been raised [4].
  • Considered Modest Activity: Recent studies describe the activity of both this compound and pazopanib in poor-risk clear-cell mRCC as "modest," highlighting a continued area of need and opportunity for developing more potent therapies in this aggressive disease setting [4].

References

Temsirolimus overall survival progression free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus Efficacy Data from Clinical Trials

The table below summarizes the key efficacy data for this compound from a pivotal Phase III clinical trial and a recent meta-analysis.

Study / Drug Patient Population Overall Survival (OS) Progression-Free Survival (PFS) Source / Citation
This compound (Phase III) Previously untreated, poor-prognosis advanced RCC Median: 10.9 months Median: 3.8 months [1] [2]
Interferon-α (Phase III) (Control group in the same trial) Median: 7.3 months Information missing [1]
This compound (Meta-Analysis) Low-risk advanced RCC Mortality Rate: 0.23 (95% CI, 0.15-0.31) Information missing [2] [3]
Pazopanib (Meta-Analysis) Low-risk advanced RCC Mortality Rate: 0.44 (95% CI, 0.40-0.47) Information missing [2] [3]
This compound (Meta-Analysis) High-risk advanced RCC Mortality Rate: 0.73 (95% CI, 0.69-0.76) Information missing [2] [3]
Pazopanib (Meta-Analysis) High-risk advanced RCC Mortality Rate: 0.67 (95% CI, 0.64-0.71) Information missing [2] [3]

Mechanism of Action: mTOR Signaling Pathway

This compound is a specific inhibitor of the mTOR (mammalian target of rapamycin) kinase, which plays a central role in cell growth, proliferation, and survival [1]. The following diagram illustrates the signaling pathway that this compound targets.

mTOR_Pathway Growth_Factors Growth_Factors PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factors->PI3K_Akt_Pathway mTOR mTOR PI3K_Akt_Pathway->mTOR HIF1a HIF1a mTOR->HIF1a Activates Synthesis Cyclin_D Cyclin_D mTOR->Cyclin_D Activates Synthesis This compound This compound This compound->mTOR Inhibits Cell_Processes Cell_Processes VEGF VEGF HIF1a->VEGF Stimulates Cell_Cycle_Progression Cell_Cycle_Progression Cyclin_D->Cell_Cycle_Progression Angiogenesis Angiogenesis VEGF->Angiogenesis Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth

Key Trial Design and Patient Eligibility

The primary efficacy data for this compound comes from an international, three-arm Phase III trial that involved 626 previously untreated patients with advanced renal cell carcinoma (RCC) and poor prognostic features [1].

  • Key Eligibility Criteria: The trial specifically enrolled patients with previously untreated, poor-prognosis advanced RCC.
  • Study Design: Patients were randomized to one of three treatment arms:
    • This compound (single agent)
    • Interferon-α (IFN-α)
    • Combination of this compound and IFN-α
  • Primary Endpoint: The study was designed to compare the overall survival between the treatment groups [1].

References

comparative pharmacokinetics rapalogues Temsirolimus Everolimus

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of Temsirolimus and Everolimus

Parameter This compound Everolimus
Route of Administration Intravenous (IV) [1] [2] [3] Oral [1] [3] [4]
Bioavailability ~100% (due to IV administration) [3] Low and variable; approximately 30% [1] [4]
Absorption & Food Effect Not applicable (IV) [1] Rapid absorption (Tmax: 1-1.8 hours); reduced by high-fat meal (Cmax ↓60%, AUC ↓16%) [1] [4]
Distribution (Volume) High (Mean Vdss: 172 L for 25 mg dose, increases with higher doses) [1] [2] High (Central Vd: 191 L, Peripheral Vd: 517 L) [1]
Protein Binding ~87% [2] ~75% [1]
Blood/Plasma Partitioning Extensive distribution into formed blood elements [2] Preferentially partitioned into red blood cells (blood/plasma ratio ~5:35) [5]
Metabolism Primarily hepatic via CYP3A4; hydrolyzed to active metabolite sirolimus [6] [1] [2] Primarily hepatic via CYP3A4 (and CYP3A5, CYP2C8); not converted to sirolimus [1] [4]
Active Metabolites Sirolimus (equally potent) [6] [2] [7] No major active metabolites reported [7]
Half-life This compound: ~17.3 hours; Sirolimus: ~54.6 hours [2] ~30 hours [4]
Clearance 16.2 L/h [2] Bodyweight-adjusted dosing required in children [4]
Excretion Primarily feces (76%); urine (4.6%) [2] Information not available in search results
Key PK Challenges Complex PK due to formation of active metabolite sirolimus; nonlinear (less than dose-proportional) exposure at higher doses [6] [7] High inter-individual PK variability (CV >85%); low and variable oral bioavailability; requires consistent administration with respect to food [1] [4]

Mechanism of Action and Metabolic Pathways

This compound and everolimus share a common mechanism of action but undergo distinct metabolic pathways, which is a critical differentiator in their pharmacokinetic profiles.

mTOR Inhibition Mechanism Both drugs are allosteric inhibitors of the mTOR complex 1 (mTORC1). They first bind with high affinity to the intracellular immunophilin FK506-binding protein 12 (FKBP-12). This drug-FKBP-12 complex then binds to and inhibits mTORC1, a key regulator of cell growth, proliferation, and angiogenesis [8] [1] [7]. Inhibition of mTORC1 blocks downstream signaling, leading to G1 cell cycle arrest in tumor cells [2].

Metabolic Pathways The following diagram illustrates the key metabolic differences:

pharmacokinetics This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Everolimus Everolimus Everolimus->CYP3A4 Sirolimus Sirolimus CYP3A4->Sirolimus  Primary Metabolic Pathway NoConversion Not converted to Sirolimus CYP3A4->NoConversion

Detailed Experimental Methodologies

The comparative data in the table is derived from specific clinical and analytical methods. Here are the details for key studies:

1. Population PK Modeling of this compound and Sirolimus

  • Objective: To characterize the population pharmacokinetics (PK) of this compound and its active metabolite sirolimus in pediatric patients with recurrent solid tumours [6].
  • Study Design & Subjects: PK data were collected from a subset of 19 patients in a Children's Oncology Group phase I clinical trial. Blood samples were taken at pre-dose, 15, 30 min, 1, 3, 6, 24, 48, 72, and 168 hours after a 15-63 minute IV infusion of this compound [6].
  • Bioanalytical Method: Whole blood concentrations of this compound and sirolimus were determined using a validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assay [6].
  • Modeling Technique: Population PK analysis was performed using nonlinear mixed-effect modelling with NONMEM (v7.2). The first-order conditional estimation with interaction (FOCE-I) method was applied. A three-compartment model with zero-order infusion best described this compound PK, while a two-compartment model described sirolimus. Body weight was included in the model using allometric scaling [6].

2. Clinical PK and Bioavailability Assessment of Everolimus

  • Objective: To define the clinical pharmacokinetics of everolimus [4].
  • Study Design: Data were synthesized from multiple clinical studies, including phase I trials in healthy volunteers and patients with solid tumours. These studies assessed different dosing schedules (weekly and daily) and food effects [4].
  • Bioanalytical Method: Everolimus concentrations were primarily quantified using high-performance liquid chromatography coupled with electrospray mass spectrometry (HPLC-ES/MS). One study also used an enzyme-linked immunosorbent assay (ELISA) [4].
  • Data Analysis: Standard non-compartmental analysis was used to determine PK parameters. The impact of covariates like hepatic impairment and drug-drug interactions (via CYP3A4) was also investigated [4].

Key Clinical and Research Implications

The pharmacokinetic differences have direct consequences for drug development and clinical practice:

  • Dosing and Administration: this compound's IV route provides complete and consistent bioavailability, bypassing gut absorption issues. Everolimus's oral route offers convenience but requires careful management of food intake and awareness of its variable exposure [1] [3].
  • Therapeutic Drug Monitoring (TDM): The high inter-individual variability, narrow therapeutic index, and strong correlation between trough concentration and AUC for everolimus make it a good candidate for TDM to optimize efficacy and minimize toxicity [4].
  • Drug-Drug Interactions (DDIs): As both drugs are primarily metabolized by CYP3A4, they have a high potential for interactions with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of this enzyme. Coadministration requires dose adjustment or avoidance [1] [2] [7].
  • Formulation Strategies: The poor water solubility of rapalogues presents a major development challenge. Novel strategies, such as the nanoparticle albumin-bound (nab) technology used for sirolimus (Fyarro) and the elastin-like polypeptide (FAF) drug carrier investigated in preclinical studies, aim to improve solubility, enable IV administration, and alter biodistribution for better efficacy and reduced toxicity [5] [3].

References

Temsirolimus clinical outcomes different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Temsirolimus Clinical Outcomes by Cancer Type

The table below summarizes the efficacy and safety outcomes of this compound from pivotal clinical trials in various cancers.

Cancer Type Trial Phase / Type Patient Population / Comparator Key Efficacy Outcomes Common Adverse Events (Grade 3-4) Conclusion on Clinical Benefit
Intermediate-Risk Rhabdomyosarcoma [1] Phase III (ARST1431) Pediatric-to-young adult patients; this compound + VAC/VI chemo vs. chemo alone [1] 3-year EFS: 66.8% (this compound) vs. 64.8% (Control); HR 0.86, P=0.44 [1] Information not specified in source Negative Trial: No significant benefit from addition [1]

| Advanced Renal Cell Carcinoma (RCC) [2] [3] | Phase III & Meta-Analysis | First-line therapy; this compound vs. Pazopanib [2] | Low-Risk Group Mortality: 0.23 (this compound) vs. 0.44 (Pazopanib) [2] High-Risk Group Mortality: 0.73 (this compound) vs. 0.67 (Pazopanib) [2] | Anemia (13%), hyperglycemia (9%), asthenia (8%) [3] | Superior in low-risk, inferior in high-risk patients vs. pazopanib [2] | | Relapsed/Refractory Multiple Myeloma [4] | Phase II | Single-agent this compound (25 mg IV weekly) [4] | Total Response Rate: 38% (1 PR, 5 MR) [4] Median Time to Progression: 138 days [4] | Fatigue (n=3), neutropenia (n=2), thrombocytopenia (n=2) [4] | Modest single-agent activity, supports combination therapy research [4] | | Advanced/Recurrent Endometrial Cancer [5] | Phase I (Combination) | this compound + Metformin [5] | Objective Response Rate (ORR): 6% [5] Clinical Benefit Rate: 39% [5] | No new safety concerns; combination was well-tolerated [5] | Promising antitumor activity, especially with PI3K/RAS pathway alterations [5] | | Lung Adenocarcinoma [6] | Preclinical & Clinical | In vivo mouse model; this compound + Cisplatin/Gemcitabine [6] | Combination significantly inhibited tumor growth vs. This compound alone or standard chemo [6] | Information not specified in source | Potentiated chemotherapy effect, urges further clinical exploration [6] |

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or understand these trials, here are the detailed methodologies.

  • Phase III Trial in Rhabdomyosarcoma (ARST1431) [1]

    • Intervention: this compound was added to a backbone of alternating VAC/VI chemotherapy (vincristine, actinomycin-D, cyclophosphamide / vincristine, irinotecan) and radiotherapy. Some patients also received sequential maintenance therapy with vinorelbine and oral cyclophosphamide.
    • Primary Endpoint: Event-free survival (EFS) at 3 years.
    • Outcome Measurement: EFS was compared between the this compound and control groups using a hazard ratio (HR) from a log-rank test.
  • Phase II Trial in Multiple Myeloma [4]

    • Dosing: this compound 25 mg was administered intravenously over 30 minutes every week. A treatment cycle was defined as 4 weeks. Patients were pre-medicated with diphenhydramine.
    • Dose Modification: Treatment was delayed for ANC < 1.0 ×10⁹/l or platelet count < 75 ×10⁹/l. Upon recovery, the dose was reduced by 20% for subsequent doses.
    • Response Assessment: Disease response was assessed every 4 weeks according to the European Group for Blood and Marrow Transplantation (EBMT) criteria. Serum and urine M-protein were quantified by protein electrophoresis.
  • Phase I Trial in Endometrial Cancer (Combination Therapy) [5]

    • Dosing Regimen: Patients received intravenous this compound (25 mg weekly) and oral metformin (2000 mg daily) in 28-day cycles.
    • Patient Monitoring: Treatment continued until disease progression or unacceptable toxicity. Next-generation sequencing (NGS) was performed on available tumor samples to correlate response with molecular alterations.
    • Endpoints: The study evaluated dose-limiting toxicities, overall response rate (ORR), and clinical benefit rate (CBR).

Mechanism of Action and Signaling Pathway

This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [8]. The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the drug's site of action.

mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Cell Growth & Proliferation) AKT->mTORC1 S6K_4EBP1 p70S6K / 4E-BP1 (Protein Synthesis) mTORC1->S6K_4EBP1 Cell_Growth Cell_Growth S6K_4EBP1->Cell_Growth This compound This compound This compound->mTORC1 Inhibits

The diagram shows how growth factor signals activate PI3K and AKT, which in turn stimulate mTOR Complex 1 (mTORC1). Active mTORC1 promotes protein synthesis and cell proliferation by phosphorylating downstream effectors like p70S6K and 4E-BP1 [7] [4]. This compound, after intracellular conversion to sirolimus, forms a complex with FKBP12. This complex directly binds to and inhibits mTORC1, thereby arresting the cell cycle and suppressing tumor growth [8] [6].

Key Insights for Drug Development

  • Biomarker-Driven Selection is Crucial: The contrasting outcomes in renal cell carcinoma (benefit in low-risk, lack thereof in high-risk) and the identified sensitivity in endometrial cancers with PI3K/RAS pathway alterations strongly advocate for a biomarker-driven approach [2] [5]. Future development should focus on identifying predictive biomarkers, such as specific genetic mutations or pathway activations, to select patient populations most likely to respond.
  • Combination Therapies Overcome Limitations: The negative result in the rhabdomyosarcoma phase III trial and the modest single-agent activity in multiple myeloma highlight the limitations of mTOR inhibition alone [1] [4]. As evidenced in endometrial and lung cancer studies, combining this compound with other agents (e.g., metformin, chemotherapy) can enhance efficacy by targeting parallel pathways or preventing feedback loop-induced resistance [6] [5].
  • Consideration for Rare Cancers: For rare cancers or specific molecular subsets, large randomized trials may not be feasible. Alternative trial designs, such as small single-arm or basket trials, should be considered to establish efficacy, as suggested by the research trajectory in rhabdomyosarcoma [1].

References

Temsirolimus sirolimus metabolite comparative activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Temsirolimus and Sirolimus

The table below summarizes the key comparative aspects of this compound and its metabolite, sirolimus.

Feature This compound Sirolimus (Metabolite)
Role/Description Prodrug; mTOR inhibitor [1] [2] Active metabolite; mTOR inhibitor [1] [2]
Primary Mechanism of Action Specific inhibitor of mTOR kinase, interfering with proteins that regulate cell proliferation, growth, and survival [2]. Inhibits mTOR with activity comparable to this compound [3].
Reported Comparative Activity Possesses intrinsic mTOR inhibitory activity [3]. Exhibits equipotent mTOR inhibitory activity compared to this compound [3].
Key Metabolic Pathway Rapidly hydrolyzed by carboxyesterases to sirolimus [1]. Further metabolized primarily by CYP3A4 enzymes [1] [4].
Clinical Significance Approved for advanced Renal Cell Carcinoma (RCC); activity attributed to both itself and sirolimus [5] [2]. Contributes significantly to the overall pharmacological activity and toxicity profile [1].

Experimental Data and Methodologies

  • Clinical Pharmacokinetic Studies: A controlled clinical trial in patients with renal cell carcinoma measured the blood concentrations of both this compound and sirolimus after a single intravenous dose. The study analyzed key pharmacokinetic parameters like AUC (Area Under the Curve), which reflects total drug exposure. The comparable AUC values and the significant presence of sirolimus immediately after this compound infusion support the metabolite's important role in the drug's overall effect [5] [3].
  • In Vitro Metabolic Studies: Research investigating the metabolism of sirolimus confirms it is a substrate for CYP3A4 enzymes. Studies using pooled human liver microsomes (HLMs) have identified multiple metabolites of sirolimus. However, the focus of recent research is on structural identification, and the specific mTOR inhibitory activity of these secondary metabolites relative to the parent sirolimus is not yet fully characterized [4].
  • Population Pharmacokinetic Modeling: A study in pediatric patients developed a complex model that simultaneously describes the pharmacokinetics of this compound and the formation and disposition of sirolimus. This model acknowledges that both the parent drug and the metabolite are pharmacologically active and that their exposure levels are associated with the severity of adverse drug reactions, underscoring the clinical relevance of sirolimus [1] [6].

Metabolic Pathway and Signaling

The following diagram illustrates the metabolic relationship between this compound and sirolimus, and their shared mechanism of action.

G This compound This compound Sirolimus Sirolimus This compound->Sirolimus Hydrolysis mTOR_Inhibition mTOR_Inhibition This compound->mTOR_Inhibition Sirolimus->mTOR_Inhibition M1 M1 Sirolimus->M1 CYP3A4 M2 M2 Sirolimus->M2 CYP3A4 M3 M3 Sirolimus->M3 ... CYP3A4 CYP3A4 Carboxyesterases Carboxyesterases Carboxyesterases->this compound Invis

Key Insights for Research and Development

  • Activity Attribution: The antitumor activity of intravenously administered this compound is a combined effect of both the parent drug and its principal metabolite, sirolimus, which are considered equipotent [3] [2].
  • Toxicity Correlation: The pharmacokinetics of both this compound and sirolimus show large interpatient variability. Their exposure levels (AUC) have been clinically associated with the severity of adverse reactions such as thrombocytopenia, pruritus, and hyperlipidaemia [1].
  • Handling Drug Interactions: Since sirolimus is metabolized by CYP3A4, co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter sirolimus levels. Official prescribing information recommends dose adjustments for this compound when used concomitantly with such drugs [7] [8] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white powder
White solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

1029.60248569 g/mol

Monoisotopic Mass

1029.60248569 g/mol

Heavy Atom Count

73

LogP

log Kow = 4.25 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

624KN6GM2T

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (96.97%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H410 (90.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of renal cell carcinoma (RCC). Also investigated for use/treatment in breast cancer, lymphoma (unspecified), rheumatoid arthritis, and multiple myeloma.
FDA Label
Renal-cell carcinomaTorisel is indicated for the first-line treatment of adult patients with advanced renal-cell carcinoma (RCC) who have at least three of six prognostic risk factors. Mantle-cell lymphomaTorisel is indicated for the treatment of adult patients with relapsed and / or refractory mantle-cell lymphoma (MCL).
Treatment of mantle cell lymphoma

Livertox Summary

Temsirolimus is an inhibitor of cell proliferation and anticancer agent that is used as treatment of advanced renal cell cancer. Temsirolimus therapy is frequently associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents; Transplant Drugs

NCI Cancer Drugs

Drug: Temsirolimus
US Brand Name(s): Torisel
FDA Approval: Yes
Temsirolimus is approved to treat: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Temsirolimus is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Temsirolimus is indicated for the treatment of advanced renal cell carcinoma. /Included in US product label/

Pharmacology

Temsirolimus is an ester analog of rapamycin. Temsirolimus binds to and inhibits the mammalian target of rapamycin (mTOR), resulting in decreased expression of mRNAs necessary for cell cycle progression and arresting cells in the G1 phase of the cell cycle. mTOR is a serine/threonine kinase which plays a role in the PI3K/AKT pathway that is upregulated in some tumors.

ATC Code

L01XE09
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE09 - Temsirolimus

Mechanism of Action

Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division. Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells. When mTOR was inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway was blocked. In in vitro studies using renal cell carcinoma cell lines, temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor.
Temsirolimus, an inhibitor of mammalian target of rapamycin (mTOR) kinase, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis), inhibition of apoptosis. Although the exact mechanism of action has not been fully elucidated, temsirolimus binds with high affinity to the intracellular protein FK506 binding protein-12 in vitro, forming a drug-protein complex that inhibits the activation of mTOR, which regulates cell division. This disruption of mTOR signaling suppresses proteins that regulate cell-cycle progression, thereby blocking cells in the G1 phase of the cell cycle. Inhibition of mTOR by temsirolimus also has been associated with reduced expression of hypoxia inducible factor 1alpha and 2alpha (HIF-1alpha and HIF-2alpha) in vitro, resulting in reduced expression of vascular endothelial growth factor (VEGF) and a potential antiangiogenic effect.
Temsirolimus inhibited T lymphocyte activity in mice, but the effects were reversible and T lymphocyte activity returned to normal within 24 hours of discontinuance. No consistent effect on lymphocyte population or activation was demonstrated in humans. However, infections may result from immunosuppression.
The phosphatidylinositol 3-kinase (PI3-K)/mammalian target of rapamycin (mTOR) signal transduction pathway integrates signals from multiple receptor tyrosine kinases to control cell proliferation and survival. Key components of the pathway are the lipid kinase PI3-K, the small guanosine triphosphate-binding protein Rheb, and the protein kinases Akt and mTOR. Important natural inhibitors of the pathway include the lipid phosphatase PTEN and the tuberous sclerosis complex. Several components of this pathway are targeted by investigational antineoplastic agents. Rapamycin (sirolimus), the prototypic mTOR inhibitor, exhibits activity in acute myeloid leukemia. Three rapamycin analogs, temsirolimus, everolimus, and AP23573, are in clinical trials for various hematologic malignancies. Temsirolimus has produced a 38% overall response rate in relapsed mantle cell lymphoma, and AP23573 has demonstrated activity in acute leukemia. Everolimus is undergoing clinical testing in lymphoma (Hodgkin and non-Hodgkin) and multiple myeloma. In addition, perifosine, an inhibitor of Akt activation that exhibits substantial antimyeloma activity in preclinical models, is being examined in relapsed multiple myeloma. Based on results obtained to date, it appears that inhibitors of the PI3-K/mTOR pathway hold promise as single agents and in combination for hematologic malignancies.
For more Mechanism of Action (Complete) data for Temsirolimus (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

162635-04-3

Absorption Distribution and Excretion

Infused intravenous over 30 - 60 minutes. Cmax is typically observed at the end of infusion
Excreted predominantly in feces (76%), 4.6% of drug and metabolites recovered in urine. 17% of drug was not recovered by either route following a 14-day sample collection.
172 L in whole blood of cancer patients; both temsirolimus and sirolimus are extensive distributed partitioned into formed blood elements
16.2 L/h (22%)
Following administration of a single 25 mg dose of temsirolimus in patients with cancer, mean temsirolimus Cmax in whole blood was 585 ng/mL (coefficient of variation, CV =14%), and mean AUC in blood was 1627 ng.hr/mL (CV=26%). Typically Cmax occurred at the end of infusion. Over the dose range of 1 mg to 25 mg, temsirolimus exposure increased in a less than dose proportional manner while sirolimus exposure increased proportionally with dose. Following a single 25 mg intravenous dose in patients with cancer, sirolimus AUC was 2.7-fold that of temsirolimus AUC, due principally to the longer half-life of sirolimus.
Following a single 25 mg intravenous dose, mean steady-state volume of distribution of temsirolimus in whole blood of patients with cancer was 172 liters. Both temsirolimus and sirolimus are extensively partitioned into formed blood elements.
Following a single 25 mg dose of temsirolimus in patients with cancer, temsirolimus mean (CV) systemic clearance was 16.2 (22%) L/hr.
It is not known whether temsirolimus is excreted into human milk...
Following IV administration of a single radiolabeled dose of temsirolimus, approximately 78% of the total radioactivity is recovered in feces and 4.6% in urine within 14 days.

Metabolism Metabolites

Primarily metabolized by cytochrome P450 3A4 in the human liver. Sirolimus, an equally potent metabolite, is the primary metabolite in humans following IV infusion. Other metabolic pathways observed in in vitro temsirolimus metabolism studies include hydroxylation, reduction and demethylation.
Sirolimus, an active metabolite of temsirolimus, is the principal metabolite in humans following intravenous treatment. The remainder of the metabolites account for less than 10% of radioactivity in the plasma.
Temsirolimus is metabolized by hydrolysis to sirolimus, the principal active metabolite. Both temsirolimus and sirolimus also are metabolized by cytochrome P-450 (CYP) isoenzyme 3A4. Although temsirolimus is metabolized to sirolimus, temsirolimus itself exhibits antitumor activity and is not considered a prodrug.
The in vitro metabolism of temsirolimus, (rapamycin-42-[2,2-bis-(hydroxymethyl)]-propionate), an antineoplastic agent, was studied using human liver microsomes as well as recombinant human cytochrome P450s, namely CYP3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1. Fifteen metabolites were detected by liquid chromatography (LC)-tandem mass spectrometry (MS/MS or MS/MS/MS). CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound. Incubation of temsirolimus with recombinant CYP3A4 produced most of the metabolites detected from incubation with human liver microsomes, which was used for large-scale preparation of the metabolites. By silica gel chromatography followed by semipreparative reverse-phase high-performance liquid chromatography, individual metabolites were separated and purified for structural elucidation and bioactivity studies. The minor metabolites (peaks 1-7) were identified as hydroxylated or desmethylated macrolide ring-opened temsirolimus derivatives by both positive and negative mass spectrometry (MS) and MS/MS spectroscopic methods. Because these compounds were unstable and only present in trace amounts, no further investigations were conducted. Six major metabolites were identified as 36-hydroxyl temsirolimus (M8), 35-hydroxyl temsirolimus (M9), 11-hydroxyl temsirolimus with an opened hemiketal ring (M10 and M11), N- oxide temsirolimus (M12), and 32-O-desmethyl temsirolimus (M13) using combined LC-MS, MS/MS, MS/MS/MS, and NMR techniques. Compared with the parent compound, these metabolites showed dramatically decreased activity against LNCaP cellular proliferation.

Wikipedia

Temsirolimus
LSM-4295

Drug Warnings

Anaphylaxis, dyspnea, flushing, and chest pain have been reported. Temsirolimus should be used with caution in patients with known hypersensitivity to the drug or its metabolites (eg, sirolimus), polysorbate 80, or any other ingredient in the formulation.
Pretreatment with an antihistamine prior to each dose of temsirolimus is recommended to prevent hypersensitivity reactions. Temsirolimus should be used with caution in patients with known hypersensitivity to antihistamines or with conditions requiring avoidance of antihistamines.
The safety and pharmacokinetics of temsirolimus were evaluated in a dose escalation phase 1 study in 110 patients with normal or varying degrees of hepatic impairment. Patients with baseline bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline bilirubin /= grade 3 adverse reactions and deaths, including deaths due to progressive disease, were greater in patients with baseline bilirubin >1.5 x ULN. temsirolimus is contraindicated in patients with bilirubin >1.5 x ULN due to increased risk of death. Use caution when treating patients with mild hepatic impairment. Concentrations of temsirolimus and its metabolite sirolimus were increased in patients with elevated AST or bilirubin levels. If temsirolimus must be given in patients with mild hepatic impairment (bilirubin >1 - 1.5 x ULN or AST >ULN but bilirubin No clinical studies were conducted with temsirolimus in patients with decreased renal function. Less than 5% of total radioactivity was excreted in the urine following a 25 mg intravenous dose of (14)C-labeled temsirolimus in healthy subjects. Renal impairment is not expected to markedly influence drug exposure, and no dosage adjustment of temsirolimus is recommended in patients with renal impairment.
For more Drug Warnings (Complete) data for Temsirolimus (29 total), please visit the HSDB record page.

Biological Half Life

Temsirolimus exhibits a bi-exponential decline in whole blood concentrations and the mean half-lives of temsirolimus and sirolimus were 17.3 hr and 54.6 hr, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. S. Skotnicki et al., US 5362718 (1994 to Am. Home Prod.)

Interactions

CYP3A4 inhibitors: Potential pharmacokinetic interaction (increased plasma concentrations of the principal active metabolite sirolimus). Concomitant use with a potent CYP3A4 inhibitors should be avoided; if no alternative is available, consideration should be given to temsirolimus dosage adjustment.
CYP3A4 inducers: Potential pharmacokinetic interaction (decreased plasma concentrations of the principal active metabolite sirolimus). Concomitant use with potent CYP3A4 inducers should be avoided; if no alternative is available, consideration should be given to temsirolimus dosage adjustment.
Angioedema-type reactions observed during concomitant therapy with angiotensin-converting enzyme (ACE) inhibitors. Caution is advised.
Increased risk of intracerebral bleeding in patients receiving concomitant therapy. Caution is advised.
For more Interactions (Complete) data for Temsirolimus (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Gomez-Fernandez C, Garden BC, Wu S, Feldman DR, Lacouture ME. The risk of skin rash and stomatitis with the mammalian target of rapamycin inhibitor temsirolimus: a systematic review of the literature and meta-analysis. Eur J Cancer. 2012 Feb;48(3):340-6. Epub 2011 Dec 27. Review. PubMed PMID: 22206873.
2: De Masson A, Fouchard N, Méry-Bossard L, Dauendorffer JN. Cutaneous and mucosal aphthosis during temsirolimus therapy for advanced renal cell carcinoma: review of cutaneous and mucosal side effects of mTOR inhibitors. Dermatology. 2011;223(1):4-8. Epub 2011 Aug 16. Review. PubMed PMID: 21846963.
3: Hess G. Temsirolimus for the treatment of mantle cell lymphoma. Expert Rev Hematol. 2009 Dec;2(6):631-40. Review. PubMed PMID: 21082954.
4: Gerullis H, Ecke TH, Eimer C, Heuck CJ, Otto T. mTOR-inhibition in metastatic renal cell carcinoma. Focus on temsirolimus: a review. Minerva Urol Nefrol. 2010 Dec;62(4):411-23. Review. PubMed PMID: 20944541.
5: Hoy SM, McKeage K. Temsirolimus: In relapsed and/or refractory mantle cell lymphoma. Drugs. 2010 Oct 1;70(14):1819-29. doi: 10.2165/11204940-000000000-00000. Review. PubMed PMID: 20836575.
6: Norum J, Nieder C, Kondo M. Sunitinib, sorafenib, temsirolimus or bevacizumab in the treatment of metastatic renal cell carcinoma: a review of health economic evaluations. J Chemother. 2010 Apr;22(2):75-82. Review. PubMed PMID: 20435564.
7: Ravaud A, Bernhard JC, Gross-Goupil M, Digue L, Ferriere JM. [mTOR inhibitors: temsirolimus and everolimus in the treatment of renal cell carcinoma]. Bull Cancer. 2010;97:45-51. Review. French. PubMed PMID: 20418203.
8: Stock C, Zaccagnini M, Schulze M, Teber D, Rassweiler JJ. Temsirolimus. Recent Results Cancer Res. 2010;184:189-97. Review. PubMed PMID: 20072839.
9: Dancey JE, Curiel R, Purvis J. Evaluating temsirolimus activity in multiple tumors: a review of clinical trials. Semin Oncol. 2009 Dec;36 Suppl 3:S46-58. Review. PubMed PMID: 19963100.
10: Hess G, Smith SM, Berkenblit A, Coiffier B. Temsirolimus in mantle cell lymphoma and other non-Hodgkin lymphoma subtypes. Semin Oncol. 2009 Dec;36 Suppl 3:S37-45. Review. PubMed PMID: 19963099.

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